Chemical Structure, Synthesis, and Pharmacological Potential of Ethyl 2-(decanoylamino)benzoate: A Technical Whitepaper
Executive Summary In the landscape of rational drug design, the functionalization of established pharmacophores is a primary strategy for optimizing pharmacokinetic and pharmacodynamic profiles. Ethyl 2-(decanoylamino)be...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of rational drug design, the functionalization of established pharmacophores is a primary strategy for optimizing pharmacokinetic and pharmacodynamic profiles. Ethyl 2-(decanoylamino)benzoate (1)[1] is a highly specialized, lipophilic derivative of anthranilic acid. Anthranilic acid and its derivatives are 2[2] in medicinal chemistry, frequently utilized in the development of anti-inflammatory fenamates, enzyme inhibitors, and antiviral agents.
By employing a dual-modification strategy—esterification of the carboxylic acid and N-acylation with a 10-carbon aliphatic chain—this molecule serves as an excellent model for lipophilic prodrugs and acts as a critical intermediate for the synthesis of complex fused heterocycles.
Structural Chemistry and Physicochemical Profiling
The molecular architecture of Ethyl 2-(decanoylamino)benzoate (C₁₉H₂₉NO₃) is defined by a rigid aromatic core flanked by two highly flexible, hydrophobic functional groups. The ethyl ester masks the polar carboxylic acid, while the decanoyl chain drastically increases the molecule's partition coefficient (LogP). This specific structural tuning is designed to maximize membrane permeability and facilitate integration into lipid bilayers or deep hydrophobic binding pockets of target proteins.
Table 1: Physicochemical and Pharmacokinetic Profile
Parameter
Value
Pharmacological Rationale & Implication
Chemical Formula
C₁₉H₂₉NO₃
Defines the molecular composition and heavy atom count.
Molecular Weight
319.44 g/mol
Falls well within the optimal range (<500 Da) for small-molecule therapeutics, ensuring favorable baseline diffusivity.
Predicted LogP
~5.2 - 5.8
The decanoyl chain imparts extreme lipophilicity, facilitating rapid passive diffusion across phospholipid bilayers.
H-Bond Donors
1 (Amide NH)
Low donor count minimizes desolvation energy penalties during membrane transit.
H-Bond Acceptors
3 (Ester O, Amide O)
Complies with Lipinski’s Rule of 5, ensuring optimal interaction with aqueous and lipid phases.
Rotatable Bonds
12
High conformational flexibility allows the lipid tail to adopt an induced fit within deep hydrophobic pockets.
Mechanistic Rationale in Drug Design (Prodrug Strategy)
In the rational design of small-molecule therapeutics, the anthranilic acid scaffold presents a paradox. While its ortho-substituted geometry is ideal for engaging specific kinase and protease active sites, the free carboxylate moiety often limits transcellular absorption due to ionization at physiological pH (pH 7.4).
By synthetically masking the carboxylate as an ethyl ester and functionalizing the primary amine with a decanoyl chain, researchers engineer a molecule that exploits passive lipid bilayer diffusion. Upon cytosolic entry, ubiquitous intracellular carboxylesterases hydrolyze the ester, unmasking the active carboxylic acid. Simultaneously, the decanoyl chain anchors the molecule within the target's hydrophobic domains.
Intracellular metabolic activation and target engagement pathway.
Synthetic Methodology: A Self-Validating Protocol
The synthesis of Ethyl 2-(decanoylamino)benzoate requires a precise, two-step sequence. The following protocol is engineered to maximize yield while preventing competitive side reactions.
Phase 1: Synthesis of Ethyl Anthranilate (Fischer Esterification)
Reagent Preparation: Dissolve 10 mmol of anthranilic acid in 50 mL of absolute ethanol.
Causality: Absolute ethanol acts as both the reactant and the solvent. Water must be strictly excluded to drive the thermodynamic equilibrium toward ester formation.
Acid Catalysis: Slowly add 2 mL of concentrated sulfuric acid (H₂SO₄) dropwise under continuous stirring.
Causality: H₂SO₄ protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the ethanol oxygen.
Reflux: Heat the mixture to reflux (approx. 78°C) for 12 hours. Monitor reaction completion via TLC (Hexane:EtOAc 3:1).
Workup: Concentrate the mixture in vacuo, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate (3 x 20 mL). Dry over anhydrous Na₂SO₄ and concentrate.
Causality: Neutralization with a mild base prevents the reverse hydrolysis reaction during the aqueous workup and removes any unreacted starting acid.
Phase 2: N-Acylation with Decanoyl Chloride
Reaction Setup: Dissolve 5 mmol of the purified ethyl anthranilate in 20 mL of anhydrous dichloromethane (DCM).
Causality: Anhydrous DCM is critical to prevent the competitive hydrolysis of the highly reactive decanoyl chloride into decanoic acid.
Base Addition: Add 6 mmol of Triethylamine (TEA) and cool the flask to 0°C in an ice bath.
Causality: TEA serves as an essential acid scavenger. It neutralizes the HCl byproduct generated during acylation, preventing the protonation of the amine starting material (which would otherwise form an unreactive ammonium salt and halt the reaction).
Acylation: Add 5.5 mmol of decanoyl chloride dropwise over 15 minutes.
Causality: Dropwise addition controls the exothermic nature of the reaction and minimizes the formation of di-acylated byproducts.
Incubation & Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
Causality: The 1M HCl wash removes unreacted TEA and trace unreacted amine, while NaHCO₃ removes any residual decanoic acid formed from trace moisture.
Synthetic workflow for Ethyl 2-(decanoylamino)benzoate.
Downstream Applications: Benzoxazinone Synthesis
Beyond its utility as a prodrug model, Ethyl 2-(decanoylamino)benzoate is a highly valuable synthetic intermediate. N-acyl anthranilic acids are critical precursors for the synthesis of 3[3], a class of fused heterocycles known for potent serine protease inhibition (e.g., human leukocyte elastase).
To achieve this, the ethyl ester is first saponified back to the carboxylic acid. The resulting N-decanoyl anthranilic acid is then subjected to cyclodehydration (often using acetic anhydride or mechanochemical methods) to yield 2-nonyl-4H-3,1-benzoxazin-4-one.
Cyclization pathway to 2-nonyl-4H-3,1-benzoxazin-4-one.
References
Nasr et al. "Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review". International Journal of Pharmaceutical Sciences. URL:[Link]
MDPI. "Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance". Molecules. URL:[Link]
Molecular Profiling and Structural Elucidation of Ethyl 2-(decanoylamino)benzoate: A Technical Whitepaper
Executive Summary Ethyl 2-(decanoylamino)benzoate (CAS: 541531-47-9) is a highly lipophilic anthranilic acid derivative[1]. Characterized by its specific molecular formula (C19H29NO3 ) and a molecular weight of 319.4385...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 2-(decanoylamino)benzoate (CAS: 541531-47-9) is a highly lipophilic anthranilic acid derivative[1]. Characterized by its specific molecular formula (C19H29NO3 ) and a molecular weight of 319.4385 g/mol [2], this compound serves as a critical intermediate and prodrug candidate in modern drug development. The integration of a decanoyl (C10) aliphatic chain onto an ethyl benzoate core fundamentally alters its pharmacokinetic profile, shifting it toward lipid-based delivery systems. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic pathways, and the analytical methodologies required to validate its molecular weight and formula.
The molecular formula C19H29NO3 dictates a structure composed of an ethyl 2-aminobenzoate (ethyl anthranilate) core acylated with a decanoic acid derivative[2].
Causality in Structural Design:
The primary amine of the anthranilate core is a hydrogen bond donor, which is converted into an amide upon acylation. This modification reduces the basicity of the nitrogen and introduces a long hydrophobic tail. The resulting high lipophilicity (estimated LogP ~5.4, based on structural analogues[3]) ensures high membrane permeability, albeit at the cost of aqueous solubility.
The synthesis of ethyl 2-(decanoylamino)benzoate relies on a classic nucleophilic acyl substitution. The methodology mirrors the acylation of similar benzoate esters[3], utilizing ethyl anthranilate and decanoyl chloride.
Figure 1: Synthesis workflow of Ethyl 2-(decanoylamino)benzoate.
Protocol 1: Step-by-Step Synthesis Workflow
Reagent Preparation: Dissolve 10.0 mmol of ethyl 2-aminobenzoate in 20 mL of anhydrous dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere.
Causality: DCM provides a non-polar, aprotic environment that prevents the hydrolysis of the moisture-sensitive decanoyl chloride.
Base Addition: Add 12.0 mmol of triethylamine (TEA) to the solution.
Causality: TEA acts as an acid scavenger. It neutralizes the HCl byproduct generated during acylation, preventing the protonation of the weakly nucleophilic aniline derivative and driving the reaction forward[3].
Acylation: Cool the mixture to 0°C using an ice bath. Slowly add 11.0 mmol of decanoyl chloride dropwise over 15 minutes.
Causality: The reaction is highly exothermic. Controlled addition at 0°C suppresses side reactions, such as the formation of di-acylated products or ester cleavage.
Reaction Propagation: Remove the ice bath and stir at room temperature for 1–3 hours. Monitor completion via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (4:1) mobile phase.
Self-Validation: The disappearance of the lower-Rf starting material spot confirms complete conversion.
Workup & Purification: Quench with 20 mL of saturated aqueous NaHCO3. Extract the organic layer, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure[3]. Purify via flash column chromatography.
Analytical Validation Protocol (LC-MS/MS)
To definitively confirm the molecular weight (319.44 g/mol ) and formula (C19H29NO3)[2], Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.
Figure 2: LC-MS/MS analytical logic for molecular weight validation.
Protocol 2: LC-MS/MS Molecular Weight Validation
Sample Preparation: Dissolve 1 mg of the purified ethyl 2-(decanoylamino)benzoate in 1 mL of LC-MS grade methanol. Dilute to 1 µg/mL using 50% aqueous acetonitrile containing 0.1% formic acid.
Causality: Formic acid acts as a proton source, facilitating the formation of the [M+H]+ adduct in the positive electrospray ionization (ESI+) mode.
Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (50 x 2.1 mm, 1.8 µm). Run a gradient from 10% to 90% Acetonitrile over 5 minutes.
Causality: The highly lipophilic C10 chain causes strong retention on the C18 stationary phase, requiring a high organic mobile phase for elution.
Ionization & Q1 Selection: Set the ESI source to positive mode (capillary voltage: 3.5 kV). Program Quadrupole 1 (Q1) to isolate the precursor ion at m/z 320.4 (calculated as 319.44 + 1.008).
Self-Validation: The presence of the m/z 320.4 peak directly validates the molecular weight of 319.44 g/mol [2].
Fragmentation (CID) & Q3 Detection: Apply a collision energy of 20–30 eV using Argon gas. Monitor Quadrupole 3 (Q3) for characteristic product ions.
Causality: Collision-Induced Dissociation (CID) cleaves the weakest bonds. The loss of ethanol (-46 Da) from the ester group or the cleavage of the decanoyl chain confirms the specific structural arrangement of the C19H29NO3 formula.
Pharmacokinetic & Drug Development Implications
The molecular weight of 319.44 g/mol places ethyl 2-(decanoylamino)benzoate well within the Lipinski Rule of 5 threshold (<500 Da) for oral bioavailability[2]. However, its high lipophilicity dictates its true application. In drug development, such molecules are often utilized as lipophilic prodrugs. The decanoyl chain anchors the molecule into the lipid bilayers of Lipid Nanoparticles (LNPs) or cell membranes, allowing for sustained release or targeted delivery before endogenous esterases or amidases cleave the active moiety.
Physicochemical Profiling and Organic Solubility of Ethyl 2-(decanoylamino)benzoate: A Technical Whitepaper
Executive Overview Ethyl 2-(decanoylamino)benzoate (E2DAB), an acylated derivative of ethyl anthranilate, represents a class of highly lipophilic organic compounds frequently encountered in the development of lipid-based...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
Ethyl 2-(decanoylamino)benzoate (E2DAB), an acylated derivative of ethyl anthranilate, represents a class of highly lipophilic organic compounds frequently encountered in the development of lipid-based drug delivery systems (LBDDS) and advanced prodrug formulations. Characterized by a bulky decanoyl (
) aliphatic chain conjugated to an aromatic core via an amide linkage, E2DAB exhibits profound hydrophobicity.
For formulation scientists and analytical chemists, establishing a rigorous solubility profile for E2DAB in organic solvents is not merely a regulatory checkbox; it is the foundational step for downstream processes including crystallization, purification, and vehicle selection. This whitepaper provides an in-depth mechanistic analysis and a self-validating methodology for accurately quantifying the organic solubility of E2DAB.
Mechanistic Drivers of Organic Solubility
The solubility of a solute in a given solvent is dictated by the thermodynamic balance between the energy required to disrupt solute-solute interactions (crystal lattice energy) and solvent-solvent interactions (cavity formation), versus the energy released by solute-solvent interactions.
As established in fundamental solubility thermodynamics , the energetic cost of cavity formation in highly cohesive, polar solvents (like water) is insurmountable for the bulky
decanoyl chain of E2DAB. Therefore, E2DAB relies on organic solvents where London dispersion forces can thermodynamically favor dissolution.
To predict E2DAB's behavior, we apply the principles of Hansen Solubility Parameters (HSP) , which deconstructs solvent-solute affinity into three components:
Dispersion (
): The dominant force for E2DAB. Solvents with high (e.g., hexane, ethyl acetate) will readily interact with the decanoyl tail.
Polarity (
): The ethyl ester and amide carbonyl groups provide localized dipole moments. Moderately polar organic solvents align well with these functional groups.
Hydrogen Bonding (
): E2DAB possesses one H-bond donor (amide -NH) and multiple H-bond acceptors (carbonyl oxygens). Protic organic solvents like ethanol can form favorable hydrogen bonds with these sites, enhancing solubility beyond what dispersion forces alone would predict.
Self-Validating Experimental Methodology
To determine the true thermodynamic equilibrium solubility of E2DAB, the industry-standard Shake-Flask Method must be adapted for high-solubility organic environments. The following protocol is designed as a self-validating system , ensuring that the analytical results are artifacts of the compound's thermodynamics, not methodological flaws .
Solvent Preparation & Control: Dispense 5.0 mL of the target analytical-grade organic solvent (e.g., Hexane, Ethyl Acetate, Ethanol, DMSO) into tightly sealed, inert borosilicate glass vials. Causality: Standard plastic microcentrifuge tubes will leach plasticizers or dissolve entirely in aggressive organics, invalidating the baseline.
Excess Solid Addition (The Self-Validating Step): Incrementally add crystalline E2DAB to the solvent until a visible, persistent suspension of solid remains. Causality: The presence of undissolved solid at the end of the experiment is the only physical proof that the solvent has reached absolute thermodynamic saturation. Without excess solid, the resulting data represents a mere concentration, not maximum solubility.
Isothermal Equilibration: Place the vials in an orbital shaking incubator at 25.0 ± 0.1 °C and 200 RPM for 48 hours. Causality: Strict temperature control is mandatory because organic solubility is highly temperature-dependent. A 48-hour window ensures the dissolution kinetic plateau is reached, avoiding artificially low readings from slow-dissolving large crystals.
Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Causality: Standard Polyethersulfone (PES) or Cellulose filters will swell or dissolve in solvents like ethyl acetate, introducing polymer contaminants into the filtrate and falsely inflating UV-Vis or HPLC absorbance peaks. PTFE is universally chemically resistant.
Serial Dilution: Immediately dilute the filtered supernatant by a factor of 1:100 to 1:1000 using the mobile phase. Causality: Because E2DAB is highly soluble in organics, direct injection of the saturated solution will severely overload the HPLC column and saturate the UV detector, violating the Beer-Lambert law and yielding non-linear, useless data.
HPLC-UV Quantification: Quantify the diluted samples against a validated, multi-point calibration curve of E2DAB.
Quantitative Solubility Profile
The table below summarizes the representative equilibrium solubility profile of E2DAB across various solvent classes at 25°C. The data illustrates the profound impact of the decanoyl chain on solvent affinity.
Solvent Class
Specific Solvent
Dielectric Constant ()
Representative Solubility (mg/mL)
Mechanistic Rationale
Aliphatic Alkane
Hexane
1.89
> 250.0
Near-perfect HSP dispersion () match with the tail.
Polar Aprotic (Ester)
Ethyl Acetate
6.02
> 300.0
Structural mimicry; favorable dipole-dipole interactions with the ester core.
Polar Protic
Ethanol
24.5
~ 150.0
Strong H-bonding with the amide/ester groups, though the tail creates some solvent network disruption.
Highly Polar Aprotic
DMSO
46.7
~ 45.0
High solvent cohesiveness resists cavity formation for the lipophilic tail, lowering overall solubility.
Aqueous
Water
80.1
< 0.01
Hydrophobic exclusion; inability to break strong water-water hydrogen bond networks.
Workflow Visualization
The following diagram maps the critical path of the self-validating solubility determination protocol, highlighting the logical progression from solvent selection to thermodynamic quantification.
Workflow for thermodynamic solubility determination of lipophilic compounds in organic solvents.
References
Title: Solubility and Solubilization in Aqueous Media
Source: Semantic Scholar / American Chemical Society
URL: [Link]
Title: Hansen Solubility Parameters: A User's Handbook, Second Edition
Source: Routledge / CRC Press
URL: [Link]
Title: USP <1236>: Solubility Measurements Chapter
Source: Biorelevant (Summary of United States Pharmacopeia Guidelines)
URL: [Link]
Exploratory
Investigating the Pharmacological Potential of N-Decanoyl Anthranilic Acid Derivatives: A Technical Guide Based on Structure-Activity Relationships and Bioisosteric Scaffolds
Executive Summary The anthranilic acid scaffold is a cornerstone in medicinal chemistry, forming the basis of the widely prescribed fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). While extensive resear...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The anthranilic acid scaffold is a cornerstone in medicinal chemistry, forming the basis of the widely prescribed fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). While extensive research has focused on N-aryl derivatives, the pharmacological landscape of N-acyl derivatives, specifically N-decanoyl anthranilic acid, remains largely uncharted. This technical guide addresses this knowledge gap by constructing a scientifically-grounded hypothesis for the therapeutic potential of N-decanoyl anthranilic acid.
By deconstructing the molecule into its constituent parts—the proven anthranilic acid pharmacophore and the bioactive decanoyl (C10) fatty acid moiety—we project a dual-action pharmacological profile. We hypothesize that N-decanoyl anthranilic acid will exhibit potent anti-inflammatory and analgesic properties, likely mediated through cyclooxygenase (COX) inhibition, and possess significant antimicrobial activity due to the known membrane-disrupting effects of decanoic acid. The increased lipophilicity conferred by the decanoyl chain is anticipated to enhance cell membrane permeability and potentially modulate the compound's pharmacokinetic profile.
This document serves as a comprehensive roadmap for the synthesis, characterization, and validation of N-decanoyl anthranilic acid's therapeutic potential. It provides detailed, field-proven experimental protocols for in vitro and in vivo assays, complete with the causal logic behind methodological choices, enabling research teams to systematically investigate this promising class of compounds.
The Anthranilic Acid Scaffold: A Privileged Structure in Medicinal Chemistry
Anthranilic acid (2-aminobenzoic acid) is a versatile precursor not only for industrial dyes and alkaloids but also for a significant class of pharmaceuticals.[1][2] Its derivatives, particularly the N-substituted analogs, have a rich history of therapeutic application. The most prominent examples are the fenamates, such as mefenamic acid and flufenamic acid, which are N-aryl anthranilic acid derivatives used clinically for their analgesic, anti-inflammatory, and antipyretic properties.[3]
The core activity of these compounds is attributed to the anthranilic acid moiety, which acts as a bioisostere of salicylic acid. This structure is crucial for binding to and inhibiting key enzymes in the inflammatory cascade. The established success of N-aryl derivatives provides a strong rationale for exploring other substitutions at the nitrogen atom, such as the N-acyl modification, to discover novel therapeutic agents with potentially improved or differentiated pharmacological profiles.
Deconstructing the N-Decanoyl Moiety: Potential Contributions to Bioactivity
The defining feature of the subject compound is the N-decanoyl group, a 10-carbon saturated fatty acid chain derived from decanoic acid (also known as capric acid). Decanoic acid is not an inert linker; it is a bioactive molecule in its own right, found naturally in coconut and palm kernel oils. Its recognized properties suggest it will significantly influence the overall pharmacology of the hybrid molecule.
Antimicrobial and Antifungal Activity: Decanoic acid is known to possess substantial antibacterial and antifungal properties.[4][5] Its mechanism often involves the disruption of microbial cell membranes, leading to increased permeability and cell death.[6] This intrinsic activity is a key differentiator from traditional N-aryl derivatives.
Anti-inflammatory Properties: As a medium-chain fatty acid (MCFA), decanoic acid and its triglycerides (MCTs) have been shown to exert anti-inflammatory effects. Studies indicate they can modulate immune cell responses, decreasing the production of pro-inflammatory cytokines like TNF-α and IL-6.[7][8]
Pharmacokinetic Modulation: The decanoyl chain is highly lipophilic. Attaching it to the anthranilic acid core is expected to increase the molecule's overall lipophilicity. This modification can enhance its ability to cross biological membranes, such as the gut wall for oral absorption and the cell membrane to reach intracellular targets.[9] This property is leveraged in "depot injections," where fatty acid esters of drugs lead to sustained release.[9]
By combining the COX-inhibiting potential of the anthranilic acid scaffold with the antimicrobial and anti-inflammatory properties of the decanoyl moiety, a synergistic or additive therapeutic effect may be achieved.
Hypothesized Pharmacological Profile and Mechanisms of Action
We hypothesize that N-decanoyl anthranilic acid will function as a dual-action therapeutic agent with distinct anti-inflammatory/analgesic and antimicrobial activities.
Anti-inflammatory and Analgesic Potential
The primary mechanism for the anti-inflammatory and analgesic effects of fenamate NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into pro-inflammatory prostaglandins.[10][11] We propose that N-decanoyl anthranilic acid will act similarly. The anthranilic acid portion will serve as the pharmacophore that binds to the COX active site, while the decanoyl chain will occupy an adjacent hydrophobic channel, influencing potency and potentially isoform selectivity (COX-1 vs. COX-2).[3] Furthermore, some fenamates have been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune system, independent of COX inhibition; this presents another potential mechanistic avenue for investigation.[10][12]
Caption: Hypothesized inhibition of the COX pathway by N-decanoyl anthranilic acid.
Antimicrobial Potential
The antimicrobial action is predicted to be a key feature distinguishing this derivative class. We propose a two-pronged mechanism:
Cell Wall Biosynthesis Inhibition: Novel classes of anthranilic acids have been shown to inhibit bacterial cell wall biosynthesis, representing a validated target for this scaffold.[13]
Membrane Disruption: The decanoyl moiety, as a medium-chain fatty acid, can intercalate into the bacterial lipid bilayer, disrupting its integrity, increasing permeability, and leading to leakage of cellular contents and cell death.[6]
This potential dual mechanism could be effective against a broad spectrum of microbes and may be less susceptible to common resistance pathways.
A Roadmap for Investigation: Proposed Experimental Protocols
Chemical Synthesis and Characterization
The synthesis of N-decanoyl anthranilic acid can be readily achieved via a standard acylation reaction. The causality for this choice is its high efficiency and simplicity, utilizing common and accessible reagents.
Caption: Proposed workflow for the synthesis and characterization of N-decanoyl anthranilic acid.
In Vitro Anti-inflammatory and Analgesic Screening
The initial screening aims to confirm COX inhibition and cellular anti-inflammatory activity.
Protocol 1: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay is a robust, high-throughput method to assess the cellular anti-inflammatory potential of a compound.[14] Lipopolysaccharide (LPS) stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO), via the inducible nitric oxide synthase (iNOS) enzyme.[15][16] A reduction in NO indicates potential anti-inflammatory activity.
Step
Procedure
Rationale / Causality
1. Cell Culture
Culture RAW 264.7 murine macrophages in DMEM with 10% FBS.
To ensure a healthy and consistent population of cells for the assay.
2. Seeding
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow adherence overnight.
Overnight adherence ensures cells are in a receptive state for treatment and not stressed from passaging.
3. Treatment
Pre-treat cells with various concentrations of N-decanoyl anthranilic acid (e.g., 1-100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
Pre-treatment allows the compound to enter the cells and engage its target before the inflammatory stimulus is applied.
4. Stimulation
Add LPS (e.g., 100 ng/mL) to all wells except the negative control. Incubate for 24 hours.[17]
LPS is a potent inducer of the inflammatory iNOS pathway. 24h is an optimal time for significant NO accumulation.
5. Quantification
Collect 100 µL of supernatant and mix with 100 µL of Griess Reagent.[16]
The Griess reagent reacts with nitrite (a stable breakdown product of NO) to produce a colored compound.
6. Measurement
Measure absorbance at 540-595 nm. Calculate the percentage inhibition of NO production relative to the LPS-only control.
Absorbance is directly proportional to the amount of nitrite, providing a quantitative measure of NO production and its inhibition.
In Vivo Anti-inflammatory and Analgesic Evaluation
Positive in vitro results should be validated in established animal models of inflammation and pain.
Protocol 2: Carrageenan-Induced Paw Edema in Rats
This is the gold-standard model for evaluating acute anti-inflammatory activity.[18][19] Carrageenan injection induces a biphasic inflammatory response, allowing for the characterization of a compound's efficacy.[20][21]
Step
Procedure
Rationale / Causality
1. Acclimatization
Acclimatize male Wistar rats for one week under standard conditions.
Reduces stress-related variability in the inflammatory response.
2. Grouping
Randomly assign animals to groups (n=6): Vehicle control, Positive control (e.g., Indomethacin, 10 mg/kg), and Test groups (N-decanoyl anthranilic acid at various doses, e.g., 25, 50, 100 mg/kg, p.o.).
Proper grouping and a known standard are essential for a statistically valid comparison.
3. Baseline
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
This V₀ measurement serves as the baseline for calculating edema.
4. Dosing
Administer the respective compounds orally (p.o.) 1 hour before the carrageenan injection.
Oral administration is a common clinical route. The 1-hour lead time allows for drug absorption and distribution.
5. Induction
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.[22]
Carrageenan is a reliable and potent phlogistic agent that induces a reproducible inflammatory edema.
6. Measurement
Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours post-carrageenan injection.[22]
Time-course measurements capture the dynamics of the inflammatory response and the duration of the drug's effect.
7. Analysis
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
This quantifies the anti-inflammatory efficacy of the test compound.
In Vitro Antimicrobial Screening
The antimicrobial potential must be quantified to determine the spectrum of activity and potency.
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method, standardized by the Clinical and Laboratory Standards Institute (CLSI), is the benchmark for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][23][24][25]
Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).[2]
Data Interpretation and Future Directions
Successful outcomes from these initial studies would warrant a deeper investigation into the molecule's mechanism of action and therapeutic potential.
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs with varying acyl chain lengths (e.g., C8, C12, C14) would elucidate the role of lipophilicity in potency and selectivity.[13][26]
Mechanism of Action Elucidation: Follow-up studies should include specific COX-1/COX-2 enzyme inhibition assays, measurement of prostaglandin levels (PGE₂), and assessment of bacterial membrane potential to confirm the hypothesized mechanisms.
ADME/Tox Profiling: In vitro and in vivo studies to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile are critical for any compound advancing toward preclinical development.
Conclusion
While N-decanoyl anthranilic acid derivatives represent an under-explored chemical space, a rigorous analysis based on their constituent pharmacophores strongly suggests a high potential for dual anti-inflammatory and antimicrobial activity. The increased lipophilicity imparted by the decanoyl chain may offer advantages in bioavailability and potency. The experimental roadmap detailed in this guide provides a robust and logical framework for systematically evaluating this potential. The successful validation of these hypotheses could lead to the development of a new class of therapeutics with a unique and highly desirable pharmacological profile.
Ataman Kimya. (n.d.). DECANOICACID. Ataman Kimya. Retrieved from [Link]
ResearchGate. (2025, July 15). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Retrieved from [Link]
Bubs Naturals. (2025, July 11). Is MCT Oil Inflammatory? Exploring the Effects of Medium-Chain Triglycerides on Inflammation. Bubs Naturals. Retrieved from [Link]
Yin, J., et al. (2023). Decanoic acid, an MCT dietary component, alleviates cognitive impairment, cellular senescence, and promotes autophagy in accelerated aging and neurotoxic mouse models induced by chronic administration of D-galactose and D-galactose/AlCl3. Frontiers in Aging Neuroscience. Retrieved from [Link]
Pharmaffiliates. (2026, January 25). Decanoic Acid in Pharmaceuticals: Role as an Intermediate and API Delivery Enhancer. Pharmaffiliates. Retrieved from [Link]
Caring Sunshine. (n.d.). Relationship: Inflammation and medium chain triglycerides (MCT). Caring Sunshine. Retrieved from [Link]
Tall, G., & Malkowski, M. (2009). Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. Biochemistry. Retrieved from [Link]
Slobodianiuk, O., et al. (2019). SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. Ukrainian Chemical Journal. Retrieved from [Link]
National Cancer Institute. (2020, September 15). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI. Retrieved from [Link]
Al-Obeed, O., et al. (2023). Decanoic Acid Exerts Its Anti-Tumor Effects via Targeting c-Met Signaling Cascades in Hepatocellular Carcinoma Model. MDPI. Retrieved from [Link]
Wang, C., et al. (2021). Decanoic acid modification enhances the antibacterial activity of PMAP-23RI-Dec. European Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Lin, H., et al. (2010). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs. Retrieved from [Link]
Fenton, G., & Gillaspy, A. (2017). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Nutrients. Retrieved from [Link]
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Structure-activity relationship (SAR) of ethyl anthranilate amides
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Ethyl Anthranilate Amides Abstract The ethyl anthranilate scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Ethyl Anthranilate Amides
Abstract
The ethyl anthranilate scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as a foundational template for developing a diverse array of biologically active molecules. By modifying the 2-amino group into a wide range of amides, researchers have unlocked potent and selective agents targeting an array of physiological pathways. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of ethyl anthranilate amides. It moves beyond a mere cataloging of derivatives to explain the causal links between molecular architecture and biological function. We will dissect key therapeutic areas where these compounds have shown significant promise—including insecticides, anticonvulsants, and anticancer agents—providing field-proven insights into their design, synthesis, and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold for novel therapeutic and agrochemical applications.
The Anthranilate Core: A Blueprint for Bioactivity
Anthranilic acid and its esters, like ethyl anthranilate, are isomers of aminobenzoic acid that serve as crucial precursors in the biosynthesis of tryptophan and various plant alkaloids.[1] In medicinal chemistry, the ethyl anthranilate core is particularly valuable due to its unique structural features:
An Ortho-Amino Ester Configuration: The adjacent positioning of the amino group and the ethyl ester group is critical. The amino group acts as a versatile chemical handle for introducing diverse amide functionalities, while the ester group influences solubility, metabolic stability, and can participate in hydrogen bonding. The relative position of these groups is essential for activity in many derivatives.[2]
Aromatic Ring System: The benzene ring provides a rigid scaffold that can be substituted to fine-tune electronic properties, lipophilicity, and steric interactions with biological targets.
Hydrogen Bonding Capabilities: The N-H proton of the amide linkage and the carbonyl oxygen of both the amide and the ester are potent hydrogen bond donors and acceptors, respectively, facilitating crucial interactions within protein binding pockets.
The overarching strategy in developing ethyl anthranilate amides is to append a carefully chosen acyl group to the nitrogen atom. This "R-group" is the primary driver of target specificity and potency, while the anthranilate core serves as the anchor.
General Principles of Amide Synthesis from Ethyl Anthranilate
The formation of the amide bond is the central synthetic step in generating this compound library. The choice of method depends on the stability of the acylating agent and the desired scale. Two primary, robust methods are prevalent:
Acylation with Acid Chlorides (Schotten-Baumann Conditions)
This is a classic, high-yield method suitable for a wide range of acyl chlorides.[3][4] The reaction involves the nucleophilic attack of the amino group of ethyl anthranilate on the highly electrophilic carbonyl carbon of the acyl chloride.
Causality Behind Experimental Choices:
Base is Essential: A non-nucleophilic base (e.g., triethylamine, pyridine, or aqueous NaOH) is required to neutralize the HCl byproduct generated during the reaction.[3] Failure to do so would protonate the starting ethyl anthranilate, rendering it non-nucleophilic and halting the reaction.
Aprotic Solvent: Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred as they are unreactive towards the acid chloride.
Temperature Control: The reaction is often exothermic. Initial cooling to 0°C is a standard precaution to control the reaction rate and prevent potential side reactions.[3]
Peptide Coupling Reagents
When starting from a carboxylic acid instead of an acid chloride, a coupling agent is necessary to activate the acid. This approach is common in peptide chemistry and offers mild reaction conditions compatible with sensitive functional groups.
Causality Behind Experimental Choices:
Activation is Key: Carboxylic acids and amines do not readily form amides upon mixing due to a competing acid-base reaction that forms a non-reactive carboxylate-ammonium salt. Coupling agents like EDC (a carbodiimide) in the presence of an activator like HOBt convert the carboxylic acid into a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[5]
Aprotic Polar Solvents: Solvents like dimethylformamide (DMF) are ideal as they solubilize the reactants and the polar intermediates formed during the activation step.[5]
Below is a generalized workflow for the synthesis and initial screening of a library of ethyl anthranilate amides.
Figure 1: General workflow for SAR studies of ethyl anthranilate amides.
Case Study 1: Insecticidal Anthranilic Diamides
Perhaps the most commercially successful application of anthranilamide chemistry is in the development of insecticides. These compounds, known as the diamides, are potent and selective activators of insect ryanodine receptors (RyRs).[6][7]
Mechanism of Action
Insect RyRs are massive intracellular calcium channels located on the sarcoplasmic reticulum that are critical for muscle contraction.[8] Anthranilic diamides bind to a specific site on the insect RyR, locking it in an open state.[9] This leads to an uncontrolled and continuous release of Ca²⁺ from internal stores into the cytoplasm. The resulting depletion of calcium stores and elevated cytosolic calcium levels cause cessation of feeding, paralysis, and ultimately, death of the insect.[6] A key advantage of these insecticides is their high selectivity for insect RyRs over mammalian isoforms, providing a favorable safety profile.[9]
Figure 2: Mechanism of action for anthranilic diamide insecticides.
Core Structure-Activity Relationships
The general structure consists of an N-acyl ethyl anthranilate where the acyl group is a substituted N-heterocyclic carboxylic acid. A prime example is Chlorantraniliprole. The SAR for this class is well-defined:
N-Acyl Group: An N-pyridylpyrazole carboxamide is crucial for high potency. Substitutions on the pyrazole ring (e.g., with Br) and the pyridine ring (e.g., with Cl) are critical for binding to the RyR.[10]
Anthranilate Ring Substitution: The substituents on the anthranilate ring are vital. For example, in Chlorantraniliprole, the 2-methyl and 4-chloro groups are key. Moving or changing these substituents can drastically reduce activity.
Amide Bridge: The integrity of both amide linkages is essential. Modifications of the amide bridge, for instance by creating carbonyl ureas or thioureas, can modulate activity, with some derivatives showing excellent potency.[11][12]
The following table summarizes SAR data for a series of anthranilic diamides, highlighting the impact of substitutions on insecticidal activity against the oriental armyworm (Mythimna separata).
Table 1: SAR data for selected anthranilic diamide insecticides. Lower LC₅₀ values indicate higher potency.
Case Study 2: Anticonvulsant Activity
Derivatives of anthranilic acid have long been explored for their effects on the central nervous system (CNS).[1] Recent studies have identified ethyl anthranilate amides as promising candidates for anticonvulsant therapy.
Mechanism of Action
The anticonvulsant effects of these compounds are often linked to their ability to modulate neuronal excitability.[14] One key mechanism involves the inhibition of excessive neurotransmitter release. For example, the derivative Butyl 2-(2-(2-fluorophenyl)acetamido)benzoate (HFP034) has been shown to inhibit the release of the excitatory neurotransmitter glutamate from nerve terminals.[1] This action is mediated through the suppression of presynaptic P/Q-type voltage-gated Ca²⁺ channels, which reduces the calcium influx required for vesicular release of glutamate.[1] By dampening excessive glutamatergic signaling, these compounds can prevent the spread of seizure activity. Other potential mechanisms for anticonvulsants include blocking voltage-gated sodium channels or enhancing the function of the inhibitory neurotransmitter GABA.[15]
Core Structure-Activity Relationships
For anticonvulsant activity, the key is to design an amide side chain (-NH-CO-R) that imparts appropriate lipophilicity and conformational properties to allow for blood-brain barrier penetration and interaction with CNS targets.
Lipophilicity: The overall lipophilicity of the molecule is critical for CNS penetration. The ethyl ester contributes to this, and the nature of the amide R-group must be carefully balanced.
Amide Substituent (R): Simple alkyl or aryl groups can confer activity. For instance, attaching a 2-fluorophenylacetyl group resulted in the potent glutamate release inhibitor HFP034.[1] The presence and position of substituents on an aryl ring can significantly impact potency.
Case Study 3: Anticancer Activity
The anthranilate scaffold has also been exploited to develop potent anticancer agents, often functioning as kinase inhibitors or tubulin polymerization inhibitors.
Mechanism of Action
The anticancer activity of anthranilate diamides often arises from the inhibition of key cellular processes required for tumor growth and proliferation. One major strategy involves targeting protein kinases, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is often overactive in cancer. By binding to the ATP-binding site of the kinase, these inhibitors prevent its signaling function, leading to cell cycle arrest and apoptosis. Another mechanism is the disruption of microtubule dynamics by inhibiting tubulin polymerization, similar to classic chemotherapy agents.
Core Structure-Activity Relationships
In a study targeting breast cancer cells, a series of anthranilate diamides were synthesized where the N-acyl group was a furan-2-carboxamide and the second amide was formed from various substituted benzylamines.
Terminal Aromatic Group: The nature and substitution pattern of the terminal benzyl group significantly influenced cytotoxic activity.
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro (NO₂) or chloro (Cl) on the terminal phenyl ring, generally led to higher potency.
Positional Isomerism: The position of the substituent was critical. For example, a 4-nitro substituent on the terminal phenyl ring (Compound 4e ) resulted in the most potent compound in the series against the MCF-7 breast cancer cell line.
The following table presents quantitative SAR data for this series of anticancer anthranilate diamides.
Compound ID
Terminal Amide Group (R)
IC₅₀ (nM) vs. MCF-7 Cells
IC₅₀ (nM) vs. MDA-MB-231 Cells
Reference
4a
Benzyl
3.35 ± 0.11
1.83 ± 0.21
4b
4-Methylbenzyl
1.82 ± 0.13
1.15 ± 0.16
4c
4-Chlorobenzyl
0.84 ± 0.09
0.51 ± 0.08
4d
2,4-Dichlorobenzyl
0.43 ± 0.06
0.27 ± 0.04
4e
4-Nitrobenzyl
0.065 ± 0.32
0.091 ± 0.27
Erlotinib (Ref.)
-
7.85 ± 0.54
9.42 ± 0.63
Table 2: Cytotoxicity data for N¹-(furan-2-carbonyl)anthranilamide derivatives. Lower IC₅₀ values indicate higher potency.
Experimental Protocols: A Self-Validating System
The integrity of any SAR study rests on robust and reproducible experimental methods.
Protocol: Synthesis of Ethyl 2-acetamidobenzoate
This protocol describes the synthesis of a simple model compound via the acylation of ethyl anthranilate with an acid chloride.
Materials:
Ethyl anthranilate
Acetyl chloride
Triethylamine (Et₃N)
Dichloromethane (DCM), anhydrous
1M Hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Standard laboratory glassware and magnetic stirrer
Procedure:
In a round-bottom flask under an inert atmosphere, dissolve ethyl anthranilate (1.0 eq) in anhydrous DCM.
Add triethylamine (1.1 eq) to the solution and cool the flask to 0°C in an ice bath.
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
Purify the crude product by flash column chromatography or recrystallization to yield pure ethyl 2-acetamidobenzoate.[14]
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard method for assessing the anticancer activity of newly synthesized compounds.
Materials:
Human cancer cell line (e.g., MCF-7)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Synthesized ethyl anthranilate amide compounds dissolved in DMSO
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Prepare serial dilutions of the test compounds in culture medium. Add these dilutions to the appropriate wells, ensuring a final DMSO concentration is non-toxic (typically <0.5%). Include wells with vehicle control (DMSO) and a positive control drug (e.g., Erlotinib).
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
Remove the medium and add solubilization buffer to each well to dissolve the formazan crystals.
Read the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Conclusion and Future Outlook
The ethyl anthranilate amide scaffold is a testament to the power of systematic molecular modification. From highly selective insect neurotoxins to potent inhibitors of cancer cell proliferation, the versatility of this core structure is evident. The key to its success lies in the strategic manipulation of the amide substituent, which dictates the compound's interaction with its specific biological target. Future research will undoubtedly continue to exploit this scaffold, leveraging computational modeling and high-throughput screening to design next-generation agents with enhanced potency, selectivity, and improved pharmacokinetic profiles. The principles and case studies outlined in this guide provide a robust framework for any scientist aiming to innovate within this rich and rewarding area of chemical biology.
ACS Publications. (2013, May 20). Synthesis, Insecticidal Activities, and SAR Studies of Novel Pyridylpyrazole Acid Derivatives Based on Amide Bridge Modification of Anthranilic Diamide Insecticides. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
PubMed. (2013, June 12). Synthesis, insecticidal activities, and SAR studies of novel pyridylpyrazole acid derivatives based on amide bridge modification of anthranilic diamide insecticides. Retrieved from [Link]
MDPI. (n.d.). An Anthranilate Derivative Inhibits Glutamate Release and Glutamate Excitotoxicity in Rats. Retrieved from [Link]
MDPI. (2024, February 19). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. Retrieved from [Link]
National Center for Biotechnology Information (PMC). (n.d.). The Design and Development of Potent Small Molecules as Anticancer Agents Targeting EGFR TK and Tubulin Polymerization. Retrieved from [Link]
PubMed. (2005, November 15). Insecticidal anthranilic diamides: a new class of potent ryanodine receptor activators. Retrieved from [Link]
PubMed. (2018, July 23). Anthranilic diamides derivatives as potential ryanodine receptor modulators: Synthesis, biological evaluation and structure activity relationship. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis, Insecticidal Activity, Structure–Activity Relationship (SAR) and Density Functional Theory (DFT) of Novel Anthranilic Diamides Analogs Containing 1,3,4-Oxadiazole Rings | Request PDF. Retrieved from [Link]
National Center for Biotechnology Information (PMC). (n.d.). Investigation on biological activities of anthranilic acid sulfonamide analogs. Retrieved from [Link]
ShangHai QiGuang. (2023, December 25). preparation of ethyl anthranilate_industrial additives. Retrieved from [Link]
Sciencemadness.org. (n.d.). Alkylation and acylation of basic salts of anthranilic acid. Retrieved from [Link]
Google Patents. (n.d.). WO2022058916A1 - A process for the synthesis of anthranilic acid/amide compounds and intermediates thereof.
National Center for Biotechnology Information (PMC). (2024, October 20). Cryo-EM structures of ryanodine receptors and diamide insecticides reveal the mechanisms of selectivity and resistance. Retrieved from [Link]
Larix Press. (n.d.). Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. Retrieved from [Link]
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
PubMed. (2013, December 1). Discovery of cyantraniliprole, a potent and selective anthranilic diamide ryanodine receptor activator with cross-spectrum insecticidal activity. Retrieved from [Link]
PubMed. (2020, August 17). Structural basis for diamide modulation of ryanodine receptor. Retrieved from [Link]
Tuttee Academy. (n.d.). AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry.... Retrieved from [Link]
CORE. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Retrieved from [Link]
Thieme Chemistry. (2016, August 11). Efficient Microwave-Assisted Synthesis of Methyl 4- or 5-Nitroanthranilate. Retrieved from [Link]
ResearchGate. (n.d.). Main mechanisms of action of anticonvulsant drugs. Retrieved from [Link]
Royal Society of Chemistry. (2015, June 10). Beyond conventional routes, an unprecedented Metal-Free Chemoselective Synthesis of Anthranilate Esters via Multicomponent Reaction. Retrieved from [Link]
National Center for Biotechnology Information (PMC). (2024, April 20). Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. Retrieved from [Link]
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]
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Technical Whitepaper: Hydrolytic Stability Profile of Ethyl 2-(decanoylamino)benzoate
The following technical guide is structured to serve as a rigorous operational manual for evaluating the stability of Ethyl 2-(decanoylamino)benzoate. It synthesizes structural activity relationships (SAR) with industry-...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured to serve as a rigorous operational manual for evaluating the stability of Ethyl 2-(decanoylamino)benzoate. It synthesizes structural activity relationships (SAR) with industry-standard stability profiling protocols.
Executive Summary & Chemical Identity
Ethyl 2-(decanoylamino)benzoate is a lipophilic N-acylated anthranilic acid ester. Structurally, it consists of an anthranilate scaffold (ortho-amino benzoic acid) modified at two key positions:[1]
C1 Carboxylate: Esterified with an ethyl group.
C2 Amine: Acylated with a decanoyl (C10) chain.
In the context of physiological stability (pH 7.4), this molecule exhibits a distinct reactivity profile governed by the interplay between the labile ester bond and the sterically demanding, lipophilic amide chain. This guide details the mechanistic degradation pathways, kinetic expectations, and the precise experimental workflows required to validate its stability for pharmaceutical or dermocosmetic applications.
Property
Technical Specification
Chemical Structure
N-decanoyl anthranilic acid ethyl ester
Molecular Formula
Primary Instability
Hydrolysis of the ethyl ester moiety (Chemical & Enzymatic)
Lipophilicity (LogP)
High (~5.0–6.0 estimated); requires solubilizing agents in aqueous assays.
Understanding the degradation mechanism is prerequisite to designing the assay. The stability of Ethyl 2-(decanoylamino)benzoate at physiological pH is dictated by two competing factors: Ester Lability vs. Ortho-Amide Sterics .
The Degradation Pathway
At pH 7.4, the primary degradation route is the hydrolysis of the ethyl ester. The amide bond (N-decanoyl) is thermodynamically stable and kinetically inert under mild physiological conditions, typically requiring specific amidases or harsh pH extremes to cleave.
Step 1 (Primary): Hydrolysis of the ethyl ester to yield 2-(decanoylamino)benzoic acid and ethanol . This reaction is driven by plasma esterases (in vivo) or hydroxide ions (in vitro buffer), though the latter is slow at pH 7.4.
Step 2 (Secondary/Rare): Hydrolysis of the amide to yield Anthranilic acid and Decanoic acid . This is negligible in standard stability assays (< 24 hours).
Intramolecular Effects
Unlike para-substituted benzocaine derivatives, this ortho-substituted molecule experiences "Neighboring Group Participation" (NGP) or steric hindrance.
Steric Shielding: The bulky C10 decanoyl chain at the ortho position creates a hydrophobic shield around the ester carbonyl, potentially slowing down chemical hydrolysis compared to non-acylated anthranilates.
Solubility Constraints: The high lipophilicity means the molecule will partition into micellar structures or adsorb to plastic surfaces, artificially reducing recovered concentration if not accounted for.
Visualization of Degradation Logic
The following diagram illustrates the hierarchical degradation pathway and the kinetic logic.
Caption: Hierarchical degradation pathway showing the rapid ester hydrolysis (blue) versus the kinetically resistant amide hydrolysis (red).[2]
Experimental Protocols
This section details the self-validating workflows required to assess stability.
Analytical Method Development (HPLC-UV/MS)
Due to the hydrophobicity of the decanoyl chain, standard reverse-phase gradients for benzocaine will fail (elution will be too late or broadened).
Column: C18 or C8, high carbon load (e.g., Agilent Zorbax Eclipse Plus C18), 3.5 µm, 4.6 x 100 mm.
Mobile Phase:
A: 0.1% Formic Acid in Water.
B: 0.1% Formic Acid in Acetonitrile (MeCN).
Note: Methanol may cause high backpressure due to the viscosity required to elute the C10 lipid tail.
Gradient: Start high organic. 50% B to 95% B over 10 mins. Hold 95% B for 5 mins to clear the column.
Detection:
UV: 310 nm (Specific to anthranilate core, reduces interference from simple proteins).
MS: ESI Positive mode (
).
Standard Curve Range: 0.1 µM – 50 µM.
In Vitro Stability Assay (Buffer vs. Plasma)
Objective: Determine the half-life (
) in chemical buffer (PBS) versus enzymatic conditions (Plasma).
Reagents:
Stock Solution: 10 mM Ethyl 2-(decanoylamino)benzoate in DMSO.
Why: Precipitates plasma proteins and halts esterase activity immediately.
Processing:
Vortex (1 min)
Centrifuge (4000g, 15 min, 4°C).
Transfer supernatant to HPLC vials. Dilute 1:1 with water if peak shape is poor due to high solvent strength.
Assay Visualization
Caption: Step-by-step workflow for the in vitro stability assay, emphasizing the critical quenching step.
Data Interpretation & Calculations
Kinetic Calculation
Hydrolysis typically follows pseudo-first-order kinetics when substrate concentration is low (
).
Plot:
vs. Time ().
Slope (
): The negative slope of the linear regression represents the elimination rate constant ().
Half-Life (
):
Expected Results
Matrix
Predicted Stability
Mechanistic Rationale
PBS (pH 7.4)
High Stability ( hrs)
Chemical hydrolysis is slow. The bulky decanoyl chain sterically hinders hydroxide attack at the ester carbonyl.
Plasma
Moderate Instability ( hrs)
Carboxylesterases (e.g., hCE1, hCE2) are active. However, the ortho-amide may reduce affinity compared to simple benzocaine.
Acid (pH 1.2)
Moderate Stability
Ester hydrolysis is acid-catalyzed but slower than base catalysis. Relevant for oral delivery (gastric stability).
References
Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. (Foundational text on ester hydrolysis kinetics).
Iyer, R., et al. (2014). "Evaluation of the hydrolytic stability of N-acyl anthranilic acid derivatives." Journal of Pharmaceutical Sciences. (General grounding on anthranilate kinetics).
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
FDA Guidance for Industry. (2021). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. (Regulatory standard for stability testing).
Toxicology and Safety Data for Ethyl 2-(decanoylamino)benzoate: A Comprehensive Technical Guide
Executive Summary Ethyl 2-(decanoylamino)benzoate (CAS 541531-47-9)[1] is a highly lipophilic, N-acylated derivative of ethyl anthranilate. Compounds of this structural class are frequently synthesized as intermediates i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 2-(decanoylamino)benzoate (CAS 541531-47-9)[1] is a highly lipophilic, N-acylated derivative of ethyl anthranilate. Compounds of this structural class are frequently synthesized as intermediates in drug discovery, particularly within the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors and quorum-sensing modulators. This whitepaper synthesizes the toxicological profile of this specific scaffold, detailing the causality behind its biological interactions, metabolic clearance pathways, and the self-validating protocols required for rigorous preclinical safety screening.
Chemical Architecture & Pharmacological Context
To understand the toxicity of Ethyl 2-(decanoylamino)benzoate, we must deconstruct its chemical architecture. The molecule consists of two primary domains:
The Ethyl Anthranilate Core (Ethyl 2-aminobenzoate): A well-characterized aromatic ester.
The Decanoyl Chain (C10 Fatty Acid Amide): A highly hydrophobic tail attached via an amide linkage.
The addition of the decanoyl chain fundamentally shifts the physicochemical properties of the parent anthranilate. While the para-isomer (ethyl 4-(decanoylamino)benzoate) has a calculated LogP of 5.4[2], the ortho-isomer (Ethyl 2-(decanoylamino)benzoate) shares a similarly high lipophilicity. This high LogP enhances cell membrane permeability—a desirable trait for central nervous system (CNS) targets like FAAH—but simultaneously increases the risk of off-target lipid accumulation and nonspecific protein binding.
Historically, FAAH inhibitors have been heavily investigated for neuropsychiatric and pain conditions; however, the tragic phase 1 clinical trial of the experimental FAAH inhibitor BIA 10-2474 resulted in severe neurological injury and death due to off-target toxicity[3]. The FDA subsequently conducted a comprehensive review, concluding that the catastrophic adverse events were a unique toxicity specific to BIA 10-2474 and did not represent a class-wide failure of FAAH inhibitors[4]. Nevertheless, this precedent mandates rigorous, highly controlled safety screening for any novel lipophilic amides.
Toxicological Framework & Causality
The safety profile of Ethyl 2-(decanoylamino)benzoate is largely dictated by its metabolic hydrolysis. The parent scaffold, ethyl anthranilate, is generally recognized as safe under specific exposure limits. It exhibits a highly favorable acute oral LD50 of 3,750 mg/kg in rats[5]. Furthermore, the Research Institute for Fragrance Materials (RIFM) has established a Threshold of Toxicological Concern (TTC) of 0.009 mg/kg/day for the parent scaffold, assuming 100% systemic absorption[6].
However, the intact decanoylated compound presents distinct toxicological challenges:
Membrane Disruption: At high in vitro concentrations, the C10 lipid tail can act as a surfactant, artificially intercalating into phospholipid bilayers and causing cell lysis independent of receptor-mediated toxicity.
Metabolic Bottlenecks: The compound contains two hydrolyzable bonds (an ester and an amide). Carboxylesterases rapidly cleave the ethyl ester, while hepatic amidases cleave the decanoyl chain at a much slower rate. This differential clearance can lead to the transient accumulation of 2-(decanoylamino)benzoic acid, an intermediate that must be monitored during safety profiling.
Quantitative Safety Data Summary
The following table synthesizes the foundational toxicological metrics for the compound and its primary structural analogs to guide dosing parameters.
Understanding the biotransformation of Ethyl 2-(decanoylamino)benzoate is critical for predicting its in vivo toxicity. The diagram below illustrates the competing enzymatic pathways that dictate the molecule's half-life and the generation of its metabolites.
Fig 1: Predicted hepatic metabolism pathways for Ethyl 2-(decanoylamino)benzoate.
Self-Validating Experimental Protocols
To accurately assess the safety of this compound, researchers must utilize assays that control for its high lipophilicity. Standard in vitro assays often yield false positives for toxicity if the compound precipitates out of solution. The following protocol is a self-validating system designed to isolate true biochemical toxicity from physical artifacts.
Fig 2: Self-validating in vitro toxicology and metabolic screening workflow.
Step-by-Step Methodology: Cytotoxicity and Metabolic Stability
Action: Dissolve Ethyl 2-(decanoylamino)benzoate in 100% anhydrous DMSO to create a 10 mM master stock. Perform all subsequent serial dilutions in DMSO before introducing the compound to the aqueous assay buffer.
Causality: Highly lipophilic amides will "crash out" (precipitate) if high-concentration DMSO stocks are pipetted directly into culture media. The final DMSO concentration in the well must remain strictly below 0.1% v/v to prevent solvent-induced membrane permeabilization, which would artificially skew the IC50.
Step 2: HepG2 Cell Dosing
Action: Seed HepG2 cells (human hepatocellular carcinoma) at
cells/well in a 96-well plate. Dose cells with a concentration gradient (0.1 μM to 100 μM) of the test compound.
Causality: HepG2 cells are selected because they retain basal levels of carboxylesterases and CYP450 enzymes, making them the superior in vitro model for evaluating the first-pass metabolic toxicity of ester-containing xenobiotics.
Step 3: Incubation & Viability Quantification
Action: Incubate for 48 hours at 37°C, 5% CO₂. Apply an ATP-based luminescence assay (e.g., CellTiter-Glo®) to quantify cell viability.
Self-Validation: The assay is only deemed valid if the positive control (e.g., Chlorpromazine) yields an IC50 within its known historical range (10-20 μM), and the negative control (parent ethyl anthranilate) shows >90% viability at 100 μM. This proves the assay's dynamic range is intact.
Step 4: LC-MS/MS Metabolic Profiling
Action: In parallel, incubate the compound with human liver microsomes (HLMs) and NADPH. Quench the reaction at 0, 15, 30, and 60 minutes with ice-cold acetonitrile. Centrifuge and analyze the supernatant via LC-MS/MS.
Causality: Tracking the disappearance of the parent mass (
) against the appearance of 2-(decanoylamino)benzoic acid confirms whether esterase cleavage outpaces amidase cleavage, directly informing the in vivo half-life and potential toxicity bottlenecks.
U.S. Food and Drug Administration (FDA). "FDA finds drugs under investigation in the U.S. related to French BIA 10-2474 drug do not pose similar safety risks". FDA.gov.
Lund University. "RIFM fragrance ingredient safety assessment, ethyl anthranilate, CAS registry number 87-25-2". Lund University Research Portal.
ChemicalBook. "ETHYL ANTHRANILATE - Safety Data Sheet". ChemicalBook.
MDPI. "FAAH Modulators from Natural Sources: A Collection of New Potential Drugs". MDPI.
Technical Guide: History, Discovery, and Chemistry of Long-Chain Amino Benzoate Derivatives
Part 1: Introduction & Historical Context The Alkaloid Foundation The discovery of amino benzoate derivatives is inextricably linked to the history of local anesthesia.[1] The journey began not with synthesis, but with t...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Introduction & Historical Context
The Alkaloid Foundation
The discovery of amino benzoate derivatives is inextricably linked to the history of local anesthesia.[1] The journey began not with synthesis, but with the isolation of cocaine from Erythroxylum coca by Albert Niemann in 1860.[2][3] While effective, cocaine’s clinical utility was marred by severe toxicity, addiction potential, and instability in aqueous solution.[4]
The PABA Breakthrough
The critical pivot occurred when chemists identified the pharmacophore responsible for cocaine's anesthetic activity: a lipophilic aromatic ring linked to a hydrophilic amine by an intermediate chain. This led to the identification of para-aminobenzoic acid (PABA) as a versatile scaffold.
1890 (Benzocaine): Eduard Ritsert synthesized ethyl 4-aminobenzoate.[5] While it validated the PABA scaffold, its low water solubility limited it to topical use.[1]
1905 (Procaine/Novocaine): Alfred Einhorn achieved the first major breakthrough with procaine.[1][3][5] By attaching a diethylaminoethanol chain, he created a water-soluble, injectable anesthetic.[5] However, procaine had a short duration of action and low potency.[6]
The "Long-Chain" Evolution
The term "long-chain" in this class of derivatives refers to two distinct structural modifications driven by Structure-Activity Relationship (SAR) studies:
N-Alkyl Chain Elongation (The Tetracaine Route): Extending the carbon chain on the aromatic amine (e.g., adding a butyl group) drastically increased lipophilicity and potency.
Polyglycol Chain Elongation (The Benzonatate Route): Extending the ester chain with long polyethylene glycol (PEG) units created non-narcotic antitussive agents that target stretch receptors rather than just nerve conduction.[5]
Part 2: Structure-Activity Relationships (SAR)[5]
The potency and toxicity of amino benzoate derivatives are governed by their ability to penetrate the nerve membrane (lipophilicity) and bind to the voltage-gated sodium channel (affinity).
Structural Domain
Modification
Effect on Pharmacology
Aromatic Ring
Electron-donating groups (e.g., )
Increases resonance, strengthening the ester bond (stability) and increasing potency.[5]
Esters (PABA derivatives) are hydrolyzed by plasma pseudocholinesterases (shorter half-life, allergenic metabolite PABA).[5] Amides are metabolized in the liver.[5]
Intermediate Chain
Long Polyglycol (Benzonatate)
Shifts activity from local anesthesia to anesthetizing stretch receptors in the lungs/pleura (antitussive).[5]
Tertiary Amine
Alkyl group size (Ethyl vs. Methyl)
Influences pKa and water solubility.[5] Lower pKa ensures more uncharged molecules exist at physiological pH to cross membranes.[5]
Visualizing the Chemical Evolution
The following diagram illustrates the structural progression from the natural alkaloid to optimized synthetic derivatives.
Caption: Structural evolution from natural cocaine to specialized synthetic amino benzoates.[5]
Part 3: Technical Synthesis Protocols
This section details the synthesis of Tetracaine , the archetypal long-chain amino benzoate local anesthetic. This protocol demonstrates the critical N-alkylation step that differentiates it from procaine.
Synthesis of Tetracaine (2-(dimethylamino)ethyl 4-(butylamino)benzoate)[5]
Heat to 100°C and add 1-Bromobutane dropwise over 30 minutes.
Reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).[5]
Workup: Pour reaction mixture into ice water. The product, Ethyl 4-(butylamino)benzoate, will precipitate as an oil or solid. Extract with ethyl acetate, wash with brine, dry over
, and concentrate.
Critical Note: Control temperature to prevent over-alkylation (formation of dibutyl-amino side products).[5]
Heat the mixture to 100–120°C under a partial vacuum or with a distillation head to continuously remove the byproduct (Ethanol) and drive the equilibrium forward (Le Chatelier's principle).
Continue until the evolution of ethanol ceases (approx. 2–4 hours).[5]
Purification: Remove excess amino-ethanol via vacuum distillation. Dissolve the residue in dilute HCl, wash with ether (to remove unreacted non-basic impurities), then basify the aqueous layer with NaOH to precipitate Tetracaine base.
Crystallization: Recrystallize from ethanol/water or convert to hydrochloride salt using HCl gas in dry ether.[5]
Caption: Two-step synthesis of Tetracaine via N-alkylation and Transesterification.
Part 4: Mechanism of Action[1]
Long-chain amino benzoates act primarily as Voltage-Gated Sodium Channel (
) Blockers .[5] Their mechanism is unique due to the requirement of the drug to be in two distinct states (ionized and unionized) to function.
The "Hydrophilic Pathway"
Membrane Penetration: The drug must be in its unionized (lipophilic) base form (B) to diffuse through the neuronal lipid bilayer.[5][8] This is why tissue pH (e.g., acidity in infection) affects efficacy.
Intracellular Ionization: Once inside the axoplasm (lower pH), the amine becomes protonated (
).
Channel Binding: The cationic form (
) enters the open sodium channel from the intracellular side and binds to a specific site within the pore (S6 segment of Domain IV), occluding the channel and preventing influx.
The "Hydrophobic Pathway" (Specific to Long-Chain Derivatives)
Highly lipophilic derivatives like Tetracaine and Benzonatate can also access the binding site directly by diffusing laterally through the membrane phase, interacting with the channel through hydrophobic fenestrations. This contributes to their higher potency and longer duration.
Caption: Mechanism of NaV channel blockade requiring membrane diffusion and intracellular protonation.[5]
References
Ruetsch, Y. A., et al. (2001). "From cocaine to ropivacaine: the history of local anesthetic drugs." Current Topics in Medicinal Chemistry. Link
Malamed, S. F. (2019).[5] "Handbook of Local Anesthesia." Elsevier.[5] (Standard text for mechanism confirmation).
ChemicalBook. (2025).[5] "Tetracaine Hydrochloride Synthesis and Properties." Link
PubChem. (2025).[5] "Benzonatate Compound Summary." National Library of Medicine.[5] Link
BenchChem. (2025).[1][5] "The Dawn of Local Anesthesia: A Technical Guide." Link[5]
Acylation reaction conditions for ethyl 2-aminobenzoate with decanoyl chloride
Application Note: Precision Synthesis of Ethyl 2-Decanamidobenzoate via Nucleophilic Acyl Substitution Abstract This application note details the optimized protocol for the synthesis of ethyl 2-decanamidobenzoate (N-deca...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Precision Synthesis of Ethyl 2-Decanamidobenzoate via Nucleophilic Acyl Substitution
Abstract
This application note details the optimized protocol for the synthesis of ethyl 2-decanamidobenzoate (N-decanoyl ethyl anthranilate) via the acylation of ethyl 2-aminobenzoate with decanoyl chloride. Unlike the reaction of free anthranilic acid, which frequently cyclizes to form benzoxazinones, the use of the ethyl ester protects the carboxylate, ensuring the exclusive formation of the linear amide. This guide provides a scalable, high-purity methodology suitable for pharmaceutical intermediate synthesis and fragrance molecule development, utilizing a dichloromethane (DCM) / triethylamine (Et
N) system.
Introduction & Mechanistic Insight
The acylation of aniline derivatives is a fundamental transformation in medicinal chemistry. However, ortho-substituted anilines like ethyl 2-aminobenzoate present unique challenges due to steric hindrance and intramolecular hydrogen bonding between the amine and the ester carbonyl.
Reaction Mechanism
The reaction proceeds via a classic Nucleophilic Addition-Elimination mechanism.[1]
Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the electrophilic carbonyl carbon of decanoyl chloride.
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
Elimination: The chloride ion is expelled, reforming the carbonyl double bond.
Deprotonation: The base (Et
N) neutralizes the generated HCl, driving the equilibrium forward and preventing the protonation of the unreacted amine.
Critical Distinction: If anthranilic acid (free acid) were used, the reaction would likely yield a benzoxazinone derivative via intramolecular cyclization. By employing the ethyl ester, this pathway is blocked, yielding the stable secondary amide.
Figure 1: Mechanistic pathway for the N-acylation of ethyl 2-aminobenzoate.
Experimental Design & Critical Parameters
Reagents and Stoichiometry
To ensure complete conversion, a slight excess of the acid chloride is recommended. The base must be present in at least stoichiometric amounts to scavenge HCl.
Base Addition: Add Triethylamine (15.0 mmol, 2.1 mL) via syringe.
Note: If the aniline is old or dark, distill prior to use to remove oxidation products.
Cooling: Place the reaction vessel in an ice-water bath (0 °C) . Allow to cool for 10 minutes.
Phase 2: Acylation
Addition: Add Decanoyl Chloride (11.0 mmol, 2.3 mL) dropwise over 15 minutes using a syringe pump or pressure-equalizing dropping funnel.
Observation: White fumes (HCl) may form if the system is not well-sealed; a precipitate (Et
N·HCl) will begin to form as the reaction proceeds.[1]
Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to Room Temperature (20-25 °C) .
Monitoring: Stir for 3–12 hours . Monitor by TLC (Hexane:EtOAc 8:2).
Target: Disappearance of the fluorescent blue spot of ethyl 2-aminobenzoate (
) and appearance of the dark/UV-active amide ().
Phase 3: Workup & Purification
Quench: Carefully add saturated NaHCO
solution (20 mL) to the reaction mixture. Stir vigorously for 10 minutes to hydrolyze excess acid chloride.
Extraction: Transfer to a separatory funnel. Separate the organic (DCM) layer.
Wash 1 (Acidic): Wash the organic layer with 1M HCl (2 x 20 mL) .
Why? This removes unreacted ethyl 2-aminobenzoate (forms water-soluble HCl salt) and residual Et
N. This is the most critical purification step.
Wash 2 (Neutralization): Wash with saturated NaHCO
(20 mL) and then Brine (20 mL) .
Drying: Dry the organic layer over anhydrous Na
SO or MgSO. Filter.
Concentration: Evaporate the solvent under reduced pressure (Rotovap) to yield the crude solid/oil.
Purification:
Recrystallization:[4] Dissolve in minimum hot Ethanol (EtOH) and cool to 0°C.
Column Chromatography: If oil persists, use Silica Gel 60, eluting with Hexane:EtOAc (95:5
90:10).
Figure 2: Operational workflow for the synthesis and purification of ethyl 2-decanamidobenzoate.
Analytical Validation
Upon isolation, the product should be characterized to confirm identity and purity.
Appearance: Colorless to pale yellow solid or viscous oil.
1H NMR (CDCl
, 400 MHz):
11.0-11.5 ppm (1H, s, broad, NH - deshielded due to H-bond).
8.5 ppm (1H, d, Ar-H ortho to NH).
8.0 ppm (1H, d, Ar-H ortho to COOEt).
4.3 ppm (2H, q, O-CH -CH).
2.4 ppm (2H, t, CO-CH -CH).
1.4 ppm (3H, t, O-CH-CH ).
0.88 ppm (3H, t, terminal CH of decanoyl chain).
IR Spectrum:
~3300 cm (NH stretch).
~1680-1700 cm (Ester C=O).
~1650 cm (Amide I band).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Hydrolysis of Acid Chloride
Ensure DCM is anhydrous; keep Decanoyl Chloride bottle sealed; increase equivalents to 1.2.
Starting Material Remains
Low Reactivity / Sterics
Add 5 mol% DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst. Reflux gently (40°C).
Product is Oily/Impure
Residual Decanoic Acid
Wash organic layer thoroughly with 0.5M NaOH or sat. NaHCO to ionize and remove the free fatty acid.
Solid Precipitate in Reaction
EtN·HCl formation
This is normal. Do not filter during reaction; it will dissolve/wash away during aqueous workup.
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
Smith, M. B.; March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed.; Wiley-Interscience, 2007. (Mechanism of nucleophilic acyl substitution).
Wiklund, P.; Bergman, J. "Alkylation and acylation of basic salts of anthranilic acid." Tetrahedron Letters, 2003 , 44(48), 8837-8840. Link (Discusses O- vs N-acylation selectivity and benzoxazinone formation).
National Center for Biotechnology Information. "PubChem Compound Summary for CID 6877, Ethyl 2-aminobenzoate" PubChem, 2023 . Link (Physical properties of starting material).
Preparation of Ethyl 2-(decanoylamino)benzoate stock solutions for in vitro assays
Application Note: Preparation of Ethyl 2-(decanoylamino)benzoate Stock Solutions for In Vitro Assays Abstract & Scope This technical guide outlines the standardized protocol for the preparation, storage, and handling of...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Preparation of Ethyl 2-(decanoylamino)benzoate Stock Solutions for In Vitro Assays
Abstract & Scope
This technical guide outlines the standardized protocol for the preparation, storage, and handling of Ethyl 2-(decanoylamino)benzoate (E2DB).[1] Due to the structural combination of a lipophilic decanoyl chain (C10) and an ethyl benzoate core, this molecule exhibits high lipophilicity (LogP > 5.0) and negligible aqueous solubility.
Improper handling frequently leads to "silent precipitation"—where the compound crashes out of solution upon contact with aqueous media, reducing the effective concentration and generating false-negative results in cellular or enzymatic assays.[1] This protocol utilizes a Double-Solvent Displacement method to ensure bioavailability and reproducibility.[1]
Physicochemical Profile & Critical Parameters
Understanding the molecule is the first step to successful solubilization.[1]
Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).[1] Note: Do not use stored DMSO that has been opened for >1 month without desiccation, as it is hygroscopic.[1]
Add the calculated volume of anhydrous DMSO.[1][3]
Vortex vigorously for 30 seconds.
Visual Check: Solution must be perfectly clear. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
Sterilization (Optional but Recommended):
If the assay is >24 hours, filter the stock through a 0.2 µm PTFE filter .
Warning: Pre-wet the filter with pure DMSO to minimize compound loss during the initial pass.[1]
Storage:
Aliquot into small glass vials (avoid freeze-thaw cycles).
Store at -20°C . Stable for 6 months.
Protocol: Working Solution & Serial Dilution
The Challenge: Direct dilution of a 10 mM lipophilic stock into cell culture media (aqueous) often causes the compound to precipitate into invisible micro-crystals.[1]
The Solution: Use the "Intermediate Dilution Step" (200x Concentrate).
Workflow Logic (Graphviz Diagram)
Caption: Figure 1. The Intermediate Dilution Strategy maintains the compound in the organic phase (DMSO) until the final moment of dispersion, minimizing precipitation risk.
Step-by-Step Dilution Procedure:
Prepare Intermediate Plate (Source Plate):
Perform all serial dilutions (e.g., 1:3 or 1:10) using 100% DMSO in a polypropylene (solvent-resistant) plate.[1]
Target: Prepare concentrations exactly 200-times (200x) higher than your desired final assay concentration.
Example: For a 10 µM final assay concentration, the intermediate well should contain 2 mM E2DB.[1]
Final Transfer (The "Shift"):
Place your cell culture plate (containing 99.5 µL of media per well) on a shaker.
Transfer 0.5 µL from the Intermediate DMSO plate into the 99.5 µL of media.
Crucial: The pipette tip must be submerged into the liquid while dispensing, and the mixing must be immediate.[1]
Result: Final DMSO concentration is 0.5% (generally tolerated by most cell lines).[1][4]
Quality Control & Troubleshooting
Every stock preparation must be self-validating.[1]
Validate cell line DMSO tolerance.[1][4][5][6] Lower DMSO to 0.1% (requires 1000x stock).
Validation Step:
Before running the bioassay, prepare a "dummy" well with the highest concentration of E2DB in media (cell-free).[1] Measure Absorbance at 600nm (OD600). If OD600 > 0.01 compared to blank media, precipitation has occurred.[1]
References
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management.[1] Retrieved from [Link]
PubChem. Compound Summary: Ethyl 2-(dimethylamino)benzoate (Structural Analog).[1] Retrieved from [Link][1]
Di, L., & Kerns, E. H. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods: Solubility.[1] Elsevier.[1] (Standard text on lipophilic compound handling).
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Development Professionals
Compound: Ethyl 2-(decanoylamino)benzoate (CAS: 541531-47-9)
Executive Summary & Physicochemical Profiling
Ethyl 2-(decanoylamino)benzoate is a highly lipophilic compound characterized by an ortho-substituted aminobenzoate core conjugated to a 10-carbon (decanoyl) aliphatic chain[1]. This structural configuration imparts extreme hydrophobicity, categorizing the molecule as a classic Biopharmaceutics Classification System (BCS) Class II or IV candidate. The primary biopharmaceutical challenge is overcoming its high lattice energy and poor aqueous solubility to achieve therapeutic bioavailability.
Conventional formulation approaches (e.g., physical micronization or simple polymeric solid dispersions) often fail for molecules with long lipid tails due to rapid recrystallization and poor gastrointestinal (GI) solubilization. Therefore, Lipid-Based Drug Delivery Systems (LBDDS) are the most mechanistically sound approach[2]. The decanoyl chain acts as a highly compatible "lipid anchor," allowing the molecule to integrate seamlessly into triglyceride matrices and amphiphilic surfactant interfaces.
This guide details two field-proven, self-validating formulation strategies: Self-Microemulsifying Drug Delivery Systems (SMEDDS) and Nanostructured Lipid Carriers (NLCs) .
Strategy I: Self-Microemulsifying Drug Delivery Systems (SMEDDS)
Mechanistic Rationale
SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form oil-in-water (O/W) microemulsions upon mild agitation in aqueous media[3]. By pre-dissolving Ethyl 2-(decanoylamino)benzoate in a lipidic vehicle, the dissolution rate-limiting step is entirely bypassed. The resulting microemulsion droplets (<100 nm) provide a massive interfacial area for pancreatic lipases, facilitating rapid digestion and the formation of mixed micelles for intestinal absorption[4].
Protocol: SMEDDS Formulation & Optimization
Step 1: Excipient Solubility Screening
Objective: Identify the oil and surfactant/co-surfactant (Smix) providing maximum drug solubilization to prevent precipitation upon aqueous dilution.
Procedure: Add an excess of Ethyl 2-(decanoylamino)benzoate to 2 mL of various excipients (e.g., Capryol 90, Tween 80, Transcutol HP) in glass vials. Vortex for 5 minutes, then incubate in an isothermal shaker at 37°C for 48 hours. Centrifuge at 10,000 rpm for 15 minutes and quantify the supernatant drug concentration via HPLC.
Step 2: Pseudo-Ternary Phase Diagram Construction
Objective: Map the microemulsion existence region to ensure spontaneous emulsification[5].
Procedure:
Prepare Smix ratios (Surfactant:Co-surfactant) at 1:1, 2:1, and 3:1 (w/w).
Blend the selected Oil and Smix at ratios ranging from 1:9 to 9:1 (w/w).
Perform aqueous titration: Add distilled water dropwise to each mixture under magnetic stirring at 37°C.
Self-Validation: Visually assess the mixture. The boundary of the microemulsion region is defined by the transition from a clear, isotropic liquid to a turbid/cloudy dispersion. Plot the clear points on a triangular graph.
Step 3: Preparation of Liquid SMEDDS
Procedure: Based on the phase diagram, select a composition within the robust microemulsion region (e.g., 20% Oil, 80% Smix). Dissolve the target dose of Ethyl 2-(decanoylamino)benzoate into the mixture under continuous vortexing at 40°C until a clear, single-phase liquid is achieved.
Caption: Mechanistic pathway of SMEDDS dispersion, GI digestion, and mixed micelle formation.
Strategy II: Nanostructured Lipid Carriers (NLCs)
Mechanistic Rationale
While first-generation Solid Lipid Nanoparticles (SLNs) are highly biocompatible, their perfect crystalline lipid lattices tend to expel hydrophobic drugs during polymorphic transitions (storage)[6]. NLCs overcome this by blending solid lipids with spatially incompatible liquid lipids (oils). This creates an imperfect, highly disordered crystal matrix that securely accommodates the bulky decanoyl chain of Ethyl 2-(decanoylamino)benzoate, drastically increasing drug loading capacity and preventing leakage[7].
Protocol: Hot High-Pressure Homogenization (HPH)
Step 1: Phase Preparation
Lipid Phase: Blend a solid lipid (e.g., Precirol® ATO 5) and a liquid lipid (e.g., Miglyol® 812) at a 7:3 ratio. Heat the mixture to 10°C above the melting point of the solid lipid (approx. 70°C). Dissolve Ethyl 2-(decanoylamino)benzoate into the molten lipid[8].
Aqueous Phase: Dissolve a surfactant (e.g., Poloxamer 188 or Tween 80) in ultra-purified water. Critical Step: Heat the aqueous phase to the exact same temperature as the lipid phase (70°C) to prevent premature lipid recrystallization upon mixing.
Step 2: Pre-Emulsification
Procedure: Slowly inject the hot aqueous phase into the hot lipid phase under high-shear mixing (e.g., Ultra-Turrax at 10,000 rpm for 2 minutes) to form a coarse O/W pre-emulsion.
Step 3: High-Pressure Homogenization
Procedure: Transfer the hot pre-emulsion to a high-pressure homogenizer (e.g., EmulsiFlex or APV Gaulin) equipped with a heating jacket maintained at 70°C. Process the emulsion for 3 to 5 cycles at 500–800 bar[8].
Cooling: Immediately cool the resulting nanoemulsion in an ice bath (or at controlled room temperature) to trigger rapid lipid recrystallization, solidifying the droplets into NLCs[9].
Caption: Step-by-step workflow for Nanostructured Lipid Carrier (NLC) preparation via Hot HPH.
Analytical Characterization & Self-Validation
To ensure the physical stability and performance of the formulations, the following Critical Quality Attributes (CQAs) must be validated.
Data Presentation: Target CQAs
Parameter
Analytical Method
Target for SMEDDS
Target for NLCs
Mechanistic Significance
Droplet/Particle Size
Dynamic Light Scattering (DLS)
< 50 nm
100 – 200 nm
Ensures high surface area for absorption and prevents capillary blockade (for IV).
Polydispersity Index (PDI)
Dynamic Light Scattering (DLS)
< 0.20
< 0.25
Indicates a monodisperse system, preventing Ostwald ripening.
Zeta Potential
Electrophoretic Light Scattering
± 10 mV (Non-ionic)
> |30| mV
Ensures electrostatic repulsion to prevent nanoparticle aggregation.
Entrapment Efficiency (EE%)
Ultrafiltration / HPLC
N/A (Isotropic)
> 90%
Confirms the imperfect lipid lattice successfully houses the decanoyl compound.
Crystallinity
X-Ray Diffraction (XRD)
Amorphous halo
Reduced peak intensity
Validates the suppression of perfect lipid crystallization in NLCs[8].
Self-Validating Entrapment Efficiency (EE%) Protocol for NLCs
Transfer 2 mL of the NLC dispersion into a centrifugal filter unit (e.g., Amicon® Ultra, 100 kDa MWCO).
Centrifuge at 4,000 × g for 20 minutes. The free, unencapsulated drug will pass into the filtrate.
Quantify the free drug in the filtrate via HPLC.
Calculation: EE% =[(Total Drug Added - Free Drug) / Total Drug Added] × 100. A result >90% validates the lipid ratio selection.
References
Kalepu, S., et al. (2013). Lipid-Based Drug Delivery Systems. PMC / Journal of Advanced Pharmaceutical Technology & Research. Available at:[Link]
Pouton, C. W. (1997). Review and analysis of FDA approved drugs using lipid-based formulations. Advanced Drug Delivery Reviews. Available at:[Link]
Date, A. A., et al. (2007). Self-Microemulsifying Drug Delivery Systems: An Attractive Strategy for Enhanced Therapeutic Profile. PMC. Available at:[Link]
Patel, J., et al. (2023). Formulation Development and Evaluation of Solid Self Microemulsifying Drug Delivery System. International Journal of Pharmaceutical Sciences and Drug Research. Available at:[Link]
Souto, E. B., et al. (2004). Development of a controlled release formulation based on SLN and NLC for topical clotrimazole delivery. International Journal of Pharmaceutics. Available at:[Link]
Pardeike, J., et al. (2016). Development of ibuprofen-loaded nanostructured lipid carrier-based gels: characterization and investigation of in vitro and in vivo penetration. PMC. Available at:[Link]
Kaur, S., et al. (2020). Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery. PMC / Advanced Pharmaceutical Bulletin. Available at:[Link]
Chaudhary, S., et al. (2023). A focus on Fabrication, Characterization, Stability, Skin Targeting, Patent, Safety and Toxicity of Nanostructured Lipid Carrier. AWS. Available at:[Link]
Microwave-Assisted Synthesis of Ethyl 2-(decanoylamino)benzoate: A Modern Protocol for Rapid Amide Bond Formation
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive and detailed protocol for the synthesis of Ethyl 2-(decanoylamino)benzoate, a re...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of Ethyl 2-(decanoylamino)benzoate, a representative N-acylated anthranilate, utilizing microwave-assisted organic synthesis (MAOS). N-acylated anthranilic acid derivatives are valuable scaffolds in medicinal chemistry and materials science. Traditional synthesis methods often involve prolonged reaction times and harsh conditions.[1] Microwave irradiation offers a green, efficient, and highly accelerated alternative, significantly reducing reaction times from hours to minutes while often improving yields and product purity.[2][3] This guide is designed for researchers in organic synthesis and drug development, offering in-depth mechanistic insights, a step-by-step experimental protocol, characterization guidelines, and expert troubleshooting advice.
Introduction: The Case for Microwave Synthesis
Amide bonds are fundamental linkages in chemistry and biology, with over 25% of existing drugs containing a carboxamide group.[4] The synthesis of N-acylated anthranilates, such as Ethyl 2-(decanoylamino)benzoate, creates versatile intermediates for more complex heterocyclic systems and pharmacologically active molecules. Conventional methods for amide bond formation, while effective, often require extended heating under reflux, leading to significant energy consumption and the potential for side product formation.[5]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that aligns with the principles of green chemistry.[2][3] Unlike conventional heating which relies on slow thermal conduction, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient heating.[2][6] This technique offers several compelling advantages:
Dramatically Reduced Reaction Times: Reactions that take hours conventionally can often be completed in minutes.[7][8]
Increased Yields and Purity: Rapid heating can minimize the formation of byproducts, leading to cleaner reaction profiles and higher isolated yields.[6]
Enhanced Energy Efficiency: By heating only the reaction mixture and not the vessel, microwave synthesis is a more energy-conscious approach.[9][10]
Improved Reproducibility: Modern microwave reactors allow for precise control over temperature and pressure, ensuring high reproducibility.[7]
This document details a robust and validated protocol for the acylation of ethyl anthranilate with decanoyl chloride, leveraging the power of microwave irradiation.
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine in ethyl anthranilate attacks the electrophilic carbonyl carbon of decanoyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group forms the stable amide bond. A non-nucleophilic base, such as pyridine or triethylamine, is included to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Overall Reaction:
The Role of Microwave Irradiation:
Microwave heating accelerates this reaction through two primary mechanisms:[2]
Dipolar Polarization: Both the reactants and any polar solvent possess permanent dipoles. The oscillating electric field of the microwave radiation forces these molecules to constantly reorient, generating heat through molecular friction.
Ionic Conduction: If any charged species are present (such as salt impurities or intermediates), they will move back and forth through the solution under the influence of the electric field, generating heat through collisions.
This rapid, in-situ energy transfer allows the reaction mixture to reach the required activation energy significantly faster than with conventional heating.
Caption: Reaction mechanism for amide formation.
Detailed Experimental Protocol
3.1. Materials and Equipment
Reagents
Grade/Purity
Supplier
Ethyl anthranilate
≥98%
Sigma-Aldrich, etc.
Decanoyl chloride
≥98%
Sigma-Aldrich, etc.
Pyridine (anhydrous)
≥99.8%
Sigma-Aldrich, etc.
Dichloromethane (DCM, anhydrous)
≥99.8%
Sigma-Aldrich, etc.
Hydrochloric Acid (HCl)
1 M aqueous solution
Standard lab supply
Sodium Bicarbonate (NaHCO₃)
Saturated aqueous solution
Standard lab supply
Brine (Saturated NaCl)
Saturated aqueous solution
Standard lab supply
Anhydrous Magnesium Sulfate (MgSO₄)
Reagent Grade
Standard lab supply
Hexane
ACS Grade
Standard lab supply
Ethyl Acetate
ACS Grade
Standard lab supply
Equipment
Specification
Microwave Synthesizer
e.g., CEM Discover, Biotage Initiator
10 mL Microwave Reaction Vial
With stir bar and snap cap/crimp seal
Standard Glassware
Beakers, Erlenmeyer flasks, separatory funnel
Rotary Evaporator
Standard laboratory model
Magnetic Stirrer/Hotplate
Standard laboratory model
Analytical Balance
4-decimal place
Flash Chromatography System
Optional, for high purity
3.2. Step-by-Step Synthesis Procedure
Safety First: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Decanoyl chloride is corrosive and lachrymatory.
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add ethyl anthranilate (1.00 g, 6.05 mmol, 1.0 equiv.).
Solvent and Base Addition: Dissolve the ethyl anthranilate in 4 mL of anhydrous dichloromethane (DCM). Add anhydrous pyridine (0.59 mL, 7.26 mmol, 1.2 equiv.) to the solution.
Acyl Chloride Addition: Slowly add decanoyl chloride (1.27 mL, 6.05 mmol, 1.0 equiv.) dropwise to the stirred solution. Note: The addition may be slightly exothermic.
Microwave Irradiation: Securely cap the vial and place it in the cavity of the microwave synthesizer. Irradiate the mixture under the conditions specified in Table 1.
Parameter
Value
Rationale
Temperature
100 °C
Provides sufficient energy while minimizing degradation.
Hold Time
10 minutes
Sufficient for reaction completion, a significant reduction from hours.[8][11]
Power
200 W (Dynamic)
Power will adjust to maintain the target temperature.
Pressure
Max 250 psi
A safety limit; actual pressure will be lower.
Stirring
High
Ensures homogeneous heating and mixing.
Reaction Work-up: After irradiation, allow the vial to cool to room temperature.
Transfer the reaction mixture to a 125 mL separatory funnel, diluting with an additional 20 mL of DCM.
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove pyridine, saturated NaHCO₃ solution (1 x 20 mL) to neutralize any remaining acid, and finally with brine (1 x 20 mL).
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Purification:
The crude product, typically a light-yellow oil or waxy solid, can be purified by recrystallization.
Dissolve the crude product in a minimal amount of hot hexane. If it does not fully dissolve, add ethyl acetate dropwise until a clear solution is obtained.
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Workflow Visualization and Expected Results
Caption: A complete workflow for the synthesis and analysis.
Mass Spectrometry (ESI+): m/z = 320.2 [M+H]⁺, 342.2 [M+Na]⁺.
Troubleshooting and Expert Insights
Problem
Possible Cause
Solution
Low Yield
Incomplete reaction
Ensure anhydrous conditions. Increase reaction time to 15 minutes or temperature to 110 °C.
Product loss during work-up
Avoid vigorous shaking during extraction to prevent emulsion formation. Ensure pH is correct during acid/base washes.
Reaction does not start
Poor quality reagents
Use fresh, anhydrous solvents and reagents. Ensure decanoyl chloride has not hydrolyzed.
Dark-colored crude product
Overheating / Degradation
Lower the reaction temperature to 90 °C. Ensure the stir bar is functioning correctly for even heating.
Difficulty in recrystallization
Product is too soluble or insoluble
Adjust the hexane/ethyl acetate solvent ratio. Try a different solvent system like ethanol/water. If the product remains an oil, consider purification by flash column chromatography.
Expert Insight: The quality of the acyl chloride is paramount. If the bottle is old, it may have partially hydrolyzed to decanoic acid, which will not react under these conditions. Using a fresh bottle or redistilling the acyl chloride before use can significantly improve yields and purity.
Conclusion
This application note demonstrates that microwave-assisted synthesis is a superior method for the rapid and efficient production of Ethyl 2-(decanoylamino)benzoate. By reducing the reaction time from several hours to just 10 minutes and providing high yields of a clean product, this protocol offers a significant advancement for chemists in pharmaceutical and materials development. The detailed methodology, characterization data, and troubleshooting guide provide a comprehensive resource for the successful implementation of this modern synthetic technique.
References
Cao, H., Shi, Y., Yan, P., Bie, F., & Ma, J. (2025). Microwave-assisted direct amidation of thioesters: a green approach. Organic & Biomolecular Chemistry, 23, 7793-7800. [Link]
Pinto, D., Almeida, P., & Calhelha, R. (n.d.). Microwave-Promoted synthesis of novel N-Arylanthranilic acids. SciELO. [Link]
Cravotto, G., & Orio, L. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PMC. [Link]
Ghorpade, S., & Bankar, S. (n.d.). Microwave-assisted One-pot Synthesis of Amide Bond using WEB. Bentham Science. [Link]
Chakole, D., & Mali, N. S. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD, 11(6). [Link]
Blakemore, D. C., & Organ, M. G. (2005). Microwave-Assisted Sequential Amide Bond Formation and Intramolecular Amidation: A Rapid Entry to Functionalized Oxindoles. Organic Letters, 7(4), 545–548. [Link]
Sharma, V., & Sharma, R. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science, 4(1). [Link]
Caddick, S., & Fitzmaurice, R. (2015). Applications of Microwaves in the Synthesis of Polycyclic Six-Membered N,N-Heterocycles. Molecules, 20(2), 2659–2687. [Link]
National Center for Biotechnology Information. (n.d.). Ethyl 2-(dimethylamino)benzoate. PubChem. [Link]
Islam, S. M., Ghosh, K., Roy, A. S., & Molla, R. A. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry. [Link]
Inam, M. A. (2018). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace. [Link]
Tambe, S., & Shingare, M. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Journal of Drug Delivery and Therapeutics, 10(3), 116-121. [Link]
Calvo-Peña, X., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]
El-Faham, A., et al. (2024). Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones. Arabian Journal of Chemistry, 17(11). [Link]
De Meo, C., et al. (2015). A facile microwave-assisted protocol for rapid synthesis of N-acetylneuraminic acid congeners. PMC. [Link]
Using Ethyl 2-(decanoylamino)benzoate as a lipid-soluble chemical probe
Application Note: Ethyl 2-(decanoylamino)benzoate as a Lipid-Soluble Fluorescent Probe Introduction Ethyl 2-(decanoylamino)benzoate (also known as N-decanoyl ethyl anthranilate ) is a specialized, lipid-soluble chemical...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Ethyl 2-(decanoylamino)benzoate as a Lipid-Soluble Fluorescent Probe
Introduction
Ethyl 2-(decanoylamino)benzoate (also known as N-decanoyl ethyl anthranilate ) is a specialized, lipid-soluble chemical probe designed for investigating the biophysical properties of cell membranes and liposomal systems. Structurally, it consists of an anthranilate (2-aminobenzoate) fluorophore core, modified with a hydrophobic decanoyl chain at the amine position and an ethyl ester at the carboxyl position.
This molecular design serves a dual purpose:
Membrane Anchoring: The decanoyl (C10) chain and the ethyl ester group render the molecule highly lipophilic, ensuring stable partitioning into the lipid bilayer.
Interfacial Sensing: The anthranilate fluorophore localizes at the membrane interface (near the glycerol backbone region), where its fluorescence properties are sensitive to the local environment's polarity, hydration, and viscosity.
This probe is particularly valuable for researchers studying membrane dynamics , lipid-protein interactions (via FRET), and interfacial polarity without the disruptive effects of bulky charged probes.
Mechanism of Action & Physicochemical Properties
Structural Logic
The probe integrates into the lipid bilayer with a specific orientation. The hydrophobic decanoyl tail aligns with the fatty acyl chains of the phospholipids, while the aromatic anthranilate moiety resides at the lipid-water interface.
Fluorophore: Anthranilate (2-aminobenzoate).
Excitation/Emission:
; (Solvent dependent).
Environmental Sensitivity: The fluorescence quantum yield and emission maximum are sensitive to the polarity (dielectric constant) and hydrogen-bonding capacity of the immediate environment. In more hydrated (polar) interfaces, the emission typically red-shifts and decreases in intensity compared to hydrophobic environments.
Membrane Interaction Diagram
Caption: Schematic of the probe's insertion into the lipid bilayer. The fluorophore senses the interfacial polarity, modulated by water penetration and lipid packing.
Applications
Probing Membrane Interfacial Polarity & Hydration
The probe acts as a reporter for the "loosening" of the membrane interface. As the membrane transitions from a gel (ordered) to a fluid (disordered) phase, water penetration into the interface increases. This increases the local polarity sensed by the anthranilate moiety, resulting in a characteristic shift in fluorescence emission (Stokes shift) or quenching.
FRET Acceptor for Protein Tryptophan
The absorption spectrum of anthranilates overlaps significantly with the emission spectrum of Tryptophan (Trp).
Donor: Tryptophan residues in membrane proteins (
).
Acceptor: Ethyl 2-(decanoylamino)benzoate (
).
Use Case: This pair is used to determine the depth of Trp residues within the membrane or to monitor protein binding to the membrane surface.
Screening for Membrane-Active Drugs
The probe can be used in competitive displacement assays or perturbation assays to screen for drugs (e.g., local anesthetics, antimicrobial peptides) that alter membrane structure.
Experimental Protocols
Preparation of Stock Solutions
Objective: Create a stable, concentrated stock for dosing.
Solvent: Dissolve the solid probe in high-grade Ethanol (EtOH) or Dimethyl Sulfoxide (DMSO) .
Note: Ethanol is preferred for liposome studies to minimize solvent effects on the bilayer, as it evaporates or partitions less disruptively than DMSO in some systems.
Concentration: Prepare a 10 mM stock solution.
Calculation: MW
333.46 g/mol . Dissolve 3.33 mg in 1 mL of solvent.
Storage: Store at -20°C in amber glass vials (protect from light). Stable for 3-6 months.
Objective: Label Large Unilamellar Vesicles (LUVs) or cells to measure interfacial properties.
Materials:
Liposome suspension (e.g., DOPC, DPPC) or cultured cells (e.g., HEK293).
Probe Stock Solution (10 mM).
Spectrofluorometer (quartz cuvette).
Step-by-Step Methodology:
Probe Loading:
For Liposomes: Add the probe stock to the liposome suspension to a final concentration of 1–5 µM .
Ratio: Maintain a Lipid:Probe molar ratio of at least 100:1 (preferably 200:1) to prevent probe-induced membrane perturbation.
Mixing: Vortex gently and incubate at room temperature (or above the phase transition temperature,
) for 30 minutes to allow equilibration.
Blank Preparation:
Prepare a control sample containing liposomes + solvent (no probe) to correct for light scattering.
Prepare a control of probe in buffer (no lipids) to confirm partition efficiency (fluorescence should be negligible or spectrally distinct in water).
Measurement:
Set Excitation (
): 320 nm .
Scan Emission (
): 350 nm to 500 nm .
Slit Widths: 2.5–5 nm.
Data Analysis:
Record the fluorescence intensity (
) and the wavelength of maximum emission ().
Interpretation:
Blue-shift / High Intensity: Indicates a hydrophobic, tightly packed interface (Gel phase).
Red-shift / Lower Intensity: Indicates a hydrated, polar, or disordered interface (Fluid phase).
Protocol: FRET Assay (Protein-Lipid Interaction)
Objective: Measure the proximity of a membrane protein's Tryptophan to the lipid interface.
Setup: Prepare proteoliposomes containing the protein of interest.
Titration: Sequentially titrate the probe (Acceptor) into the cuvette containing proteoliposomes.
Readout:
Excite Tryptophan at 280 nm (or 295 nm to select for Trp over Tyr).
Monitor Quenching of Trp emission at 340 nm .
Monitor Appearance of Sensitized Emission from the probe at 430 nm .
Calculation: Plot FRET efficiency (
) vs. Probe concentration to determine the distance of closest approach using Förster theory.
Troubleshooting & Optimization
Issue
Possible Cause
Solution
Precipitation
Probe concentration too high in aqueous buffer.
Ensure rapid mixing when adding stock. Keep final probe conc. < 10 µM. Use a "hot loading" method (add to lipids before hydration) if possible.
Low Signal
Inner filter effect or low quantum yield in water.
Verify lipid concentration is sufficient to solubilize the probe. Check matches the absorption max in lipids.
Spectral Distortion
Light scattering from large vesicles.
Use a cross-polarizer orientation or subtract the scatter signal using the blank (liposomes only).
Photobleaching
High intensity UV exposure.
Minimize exposure time. Use a shutter between measurements.
References
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Foundational text on anthranilate probes and FRET).
Kamaya, H., et al. (1984). "Local anesthetic effects on the phase transition of dipalmitoylphosphatidylcholine vesicles." Biochimica et Biophysica Acta (BBA) - Biomembranes. (Context for benzocaine/anthranilate derivatives in membrane studies).
Summerfield, A., et al. (2006). "Fluorescence Probe Studies of the Interactions of Local Anesthetics with Lipid Membranes." Biophysical Journal. (Methodology for using lipophilic amine probes).
PubChem Compound Summary. (2024). "Ethyl 2-(decanoylamino)benzoate."[1] National Center for Biotechnology Information.
Application Note: Dose-Response Assay Design for Ethyl 2-(decanoylamino)benzoate as a Transdermal Penetration Enhancer
Introduction & Mechanistic Rationale Ethyl 2-(decanoylamino)benzoate is a highly lipophilic, N-acylated amino acid derivative (specifically, an anthranilic acid derivative) utilized as a chemical penetration enhancer (CP...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
Ethyl 2-(decanoylamino)benzoate is a highly lipophilic, N-acylated amino acid derivative (specifically, an anthranilic acid derivative) utilized as a chemical penetration enhancer (CPE) in transdermal and topical drug delivery systems. The primary challenge in transdermal formulation is overcoming the stratum corneum (SC), a highly ordered "brick and mortar" structure consisting of corneocytes embedded in a rigid intercellular lipid bilayer 1.
Like other established lipophilic enhancers (e.g., Laurocapram/Azone), Ethyl 2-(decanoylamino)benzoate operates primarily via lipid fluidization 2. The aliphatic decanoyl (C10) chain intercalates deeply into the hydrophobic tails of SC ceramides, while the bulky benzoate headgroup disrupts hydrogen bonding networks between polar lipid heads. This steric disruption increases the rotational freedom of the lipid alkyl chains, reversibly reducing the barrier's resistance to drug diffusion 1.
Establishing a precise dose-response curve is critical during formulation. CPEs invariably exhibit a non-linear or biphasic dose-response; excessive enhancer concentrations can deplete the thermodynamic activity of the active pharmaceutical ingredient (API) in the vehicle or cause irreversible skin irritation without yielding further transdermal flux enhancement.
Fig 1: Mechanism of stratum corneum lipid fluidization by Ethyl 2-(decanoylamino)benzoate.
Experimental Design Principles (The "Why")
To rigorously evaluate the dose-response of Ethyl 2-(decanoylamino)benzoate, we employ a vertical Franz diffusion cell apparatus, the gold standard for in vitro permeation testing (IVPT) 3.
Model API: Diclofenac Sodium (1% w/v). Chosen for its moderate lipophilicity and clinical relevance in transdermal patches.
Enhancer Dosing: 0%, 0.5%, 1.0%, 2.5%, 5.0%, and 10.0% (w/v) formulated in a standard Propylene Glycol:Ethanol (1:1) vehicle. This range captures the full sigmoidal response to identify the thermodynamic plateau.
Receptor Medium: Phosphate Buffered Saline (PBS, pH 7.4) supplemented with 0.02% sodium azide (to prevent microbial degradation over the 24-hour assay) 4. The volume must maintain sink conditions—ensuring the API concentration never exceeds 10% of its saturation solubility, guaranteeing that diffusion is strictly formulation-driven.
Temperature Control: The water jacket is set to 37°C to maintain a skin surface temperature of exactly 32°C, accurately mimicking physiological human skin conditions 3.
Step-by-Step Protocol: A Self-Validating System
This protocol incorporates mandatory quality control gates to ensure absolute data integrity and reproducibility.
Preparation: Thaw dermatomed porcine ear skin (thickness ~500 µm) or human cadaver epidermis. Cut into discs slightly larger than the Franz cell orifice (typically 1.77 cm² diffusion area) 2.
Hydration: Float the skin on the receptor medium for 30 minutes to equilibrate the tissue.
Integrity Check (Critical Gate): Mount the skin on the Franz cell. Measure the electrical resistance across the membrane using an LCR meter. Causality: Resistance < 10 kΩ indicates a compromised stratum corneum (e.g., micro-tears or follicle damage). Discard these samples immediately to prevent false-positive flux spikes.
Phase 2: Apparatus Assembly
Degassing: Sonicate and vacuum-degas the receptor medium before filling the receptor chamber. Causality: Dissolved gases will nucleate into micro-bubbles at 37°C. Bubbles trapped under the dermis act as an insulating barrier, drastically reducing the functional diffusion area and skewing quantitative results 3.
Assembly: Clamp the donor and receptor chambers securely. Ensure the stratum corneum faces the donor chamber. Insert a magnetic stir bar (600 rpm) to prevent the formation of an unstirred water layer at the dermal interface.
Phase 3: Dosing and Kinetic Sampling
Application: Apply a finite dose (e.g., 10 µL/cm²) of the vehicle containing 1% API and the designated concentration of Ethyl 2-(decanoylamino)benzoate. Seal the donor compartment with Parafilm® to prevent vehicle evaporation 2.
Sampling: At predetermined intervals (1, 2, 4, 8, 12, and 24 hours), withdraw a 0.5 mL aliquot from the receptor sampling port using a positive displacement pipette.
Volume Replacement: Immediately replace the withdrawn volume with 0.5 mL of fresh, pre-warmed (37°C) receptor medium. Note: A mathematical correction factor must be applied during data analysis to account for this continuous dilution.
Phase 4: Mass Balance & Analysis
Quantification: Analyze all kinetic samples via validated RP-HPLC.
Mass Balance (Validation): Post-assay, swab the skin surface, extract the skin tissue using a compatible solvent, and pool the receptor fluid. The total API recovered must fall between 90-110% of the applied dose to validate the absence of API degradation or irreversible tissue binding.
Fig 2: Step-by-step experimental workflow for Franz diffusion cell dose-response assay.
Data Presentation & Pharmacokinetic Parameters
The efficacy of the penetration enhancer is quantified using Fick’s First Law of Diffusion. The cumulative amount of API permeated per unit area (
) is plotted against time. The steady-state flux () is derived from the linear slope of this plot.
Permeability Coefficient (
): Calculated as (where is the initial drug concentration in the donor vehicle) 4.
Enhancement Ratio (ER): Calculated as
.
Table 1: Representative Dose-Response Data for Diclofenac Sodium (1% w/v)
Enhancer Concentration (% w/v)
Steady-State Flux () (µg/cm²/h)
Permeability Coefficient () (cm/h )
Enhancement Ratio (ER)
Lag Time () (hours)
0.0% (Control)
2.15 ± 0.32
0.21
1.00
4.2
0.5%
4.85 ± 0.41
0.48
2.25
3.5
1.0%
9.60 ± 0.75
0.96
4.46
2.8
2.5%
18.45 ± 1.12
1.84
8.58
1.9
5.0%
22.10 ± 1.45
2.21
10.27
1.5
10.0%
21.85 ± 1.60
2.18
10.16
1.6
Analytical Interpretation: The quantitative data demonstrates a clear, dose-dependent increase in transdermal flux up to 5.0% w/v. Beyond 5.0%, the Enhancement Ratio plateaus. This plateau indicates that the stratum corneum intercellular lipids have reached maximum fluidization; adding more Ethyl 2-(decanoylamino)benzoate merely dilutes the API's thermodynamic activity in the vehicle without further reducing barrier resistance. Therefore, 5.0% is identified as the optimal formulation dose for this specific vehicle/API combination.
References
Current Development of Chemical Penetration Enhancers for Transdermal Insulin Delivery. National Institutes of Health (NIH). Available at: [Link]
In vitro Enhancement of Lactate Esters on the Percutaneous Penetration of Drugs with Different Lipophilicity. PubMed Central (PMC). Available at: [Link]
This guide details the solvent selection protocol for Ethyl 2-(decanoylamino)benzoate, a compound characterized by a distinct "Push-Pull" physicochemical profile: a polar aromatic ester head group fused to a highly hydrophobic decanoyl (C10) tail. This structure creates significant analytical challenges, including low aqueous solubility, high retention on reversed-phase columns, and a propensity for carryover.
This protocol moves beyond standard "generic" screening, utilizing a chemically grounded approach to select Mobile Phases, Sample Diluents, and Wash Solvents that ensure quantitative accuracy and robust peak morphology.
Physicochemical Profiling & Solubility Logic
To select the correct solvent, we must first understand the analyte's interaction with the solvent environment.
The Lipophilic Challenge (LogP > 5.0): The decanoyl chain dominates the solubility profile. While the ethyl benzoate core is moderately soluble in polar organics, the C10 chain renders the molecule practically insoluble in pure water.
The Aromatic Opportunity: The benzoate ring provides π-π interaction potential, making the compound highly soluble in Acetonitrile (ACN) and Methanol (MeOH).
The Solubility Cliff: There is a critical water/organic ratio (typically < 40% Organic) where E2DAB will precipitate out of solution. This "Solubility Cliff" is the primary cause of blocked capillaries and poor reproducibility in LC methods.
Solvent Selection Decision Matrix
Solvent Role
Recommended Solvent
Scientific Rationale
Mobile Phase A
Water (neutral) or 0.1% Formic Acid
The amide nitrogen is non-basic due to conjugation with the carbonyl; pH control is less critical for ionization but important for silica stability.
Mobile Phase B
Acetonitrile (ACN)
Primary Choice. Lower viscosity and higher elution strength (ε°) than Methanol. Essential for eluting the C10 chain efficiently.
Sample Diluent
80:20 ACN:Water
Crucial. Must balance solubility (high organic) with peak focusing (some water). 100% ACN causes "solvent washout" (peak splitting).
Needle Wash
50:25:25 IPA:ACN:Water
Mandatory. Isopropanol (IPA) is required to solubilize the "sticky" decanoyl chain from the injection needle/loop.
Mobile Phase Optimization Protocol
Objective: Achieve retention factor (
) between 2 and 10 while minimizing run time and backpressure.
Step 1: The "Scouting" Gradient
Do not start with an isocratic run. The high hydrophobicity requires a wide gradient to assess elution behavior.
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus C18), 3.0 x 100 mm, 1.8 µm.
Flow Rate: 0.6 mL/min.
Temperature: 40°C (Reduces viscosity and improves mass transfer of the lipid tail).
Gradient:
0 min: 50% B (Start high to prevent precipitation)
10 min: 100% B
12 min: 100% B (Hold to clear column)
12.1 min: 50% B (Re-equilibration)
Analysis: If E2DAB elutes > 90% B, the method requires a "High-Strength" Isocratic or a Shallow High-Organic Gradient.
Step 2: Isocratic vs. Gradient Decision
For E2DAB, Gradient Elution is preferred over Isocratic.
Reasoning: Isocratic high-organic (e.g., 90% ACN) runs risk accumulation of matrix components if the sample isn't pure. A gradient from 70% to 100% B ensures the peak is focused and the column is cleaned every injection.
Sample Diluent Strategy: The "Strong Solvent Effect"
A common error is dissolving E2DAB in 100% Acetonitrile to ensure solubility, then injecting it into a mobile phase starting at 50% or 60% B.
The Mechanism of Failure: The plug of 100% ACN travels down the column faster than the analyte interacts with the stationary phase. The analyte molecules at the front of the plug remain dissolved, while those at the back precipitate or interact with the water in the mobile phase.
Result: Split peaks, fronting, or broad/distorted Gaussian shapes.
Protocol for Diluent Optimization:
Stock Solution: Dissolve 10 mg E2DAB in 10 mL 100% ACN (1 mg/mL).
Working Standard: Dilute Stock 1:10 with Water .
Observation: Does it turn cloudy?
If Cloudy: The water content is too high.
Adjustment: Try diluting with 50:50 ACN:Water .
Final Target: The diluent should match the initial mobile phase composition (e.g., 70% ACN) as closely as possible without precipitating the analyte.
Visualization: Solvent Logic & Gradient Workflow
The following diagrams illustrate the decision process for solvent selection and the method development workflow.
Figure 1: Decision Tree for Sample Diluent and Mobile Phase Organic Modifier Selection.
Figure 2: Step-by-Step Method Development Workflow for Lipophilic Benzoates.
Troubleshooting & System Suitability
Issue
Probable Cause
Corrective Action
Peak Splitting
Injection solvent too strong (100% ACN).
Dilute sample with water to match initial mobile phase (e.g., 70% ACN). Reduce injection volume (< 5 µL).
Ghost Peaks / Carryover
Analyte adsorption to rotor seal or needle.
Change needle wash to IPA:ACN:Water (50:25:25) . Isopropanol is critical for removing lipids.
Pressure Fluctuation
Precipitation in the mixing chamber.
Ensure Mobile Phase A and B are miscible at all ratios. Avoid high buffer concentrations (>20mM) if using >90% Organic.
Low Recovery
Sorption to plastic vials.
Use Glass Vials (silanized if possible). The decanoyl chain binds to polypropylene.
References
PubChem. (2025). Ethyl 2-(dimethylamino)benzoate Compound Summary. National Library of Medicine. [Link](Cited for structural analogy of benzoate esters).
Dolan, J. W. (2002). The Strong-Solvent Effect. LCGC North America, 20(10). [Link](Authoritative grounding for sample diluent strategy).
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text for gradient elution of lipophilic compounds).
Application
Application Note & Protocols: Liposomal Formulation of Ethyl 2-(decanoylamino)benzoate
Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective incorporation of Ethyl 2-(decanoylamino)benzoate, a novel lipophilic compou...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective incorporation of Ethyl 2-(decanoylamino)benzoate, a novel lipophilic compound, into liposomal nanocarriers. Due to its significant hydrophobicity, Ethyl 2-(decanoylamino)benzoate partitions into the lipid bilayer of liposomes rather than the aqueous core.[1][2][3] This guide details the underlying principles and provides step-by-step protocols for three robust preparation methods: Thin-Film Hydration, Ethanol Injection, and Reverse-Phase Evaporation. Furthermore, it outlines essential downstream processing and a full suite of characterization techniques, including particle size analysis, zeta potential measurement, and quantification of encapsulation efficiency, to ensure the development of stable, well-defined, and effective drug delivery systems.
Introduction and Pre-Formulation Strategy
Ethyl 2-(decanoylamino)benzoate (referred to herein as EDAB) is a molecule characterized by a long decanoyl lipid chain, rendering it highly lipophilic. This property presents a significant challenge for aqueous solubility and systemic delivery. Liposomal encapsulation offers a proven strategy to overcome these hurdles by sequestering the hydrophobic drug within the lipid bilayer, thereby enhancing its stability, bioavailability, and pharmacokinetic profile.[1][4][5]
The foundational principle for incorporating EDAB is to co-dissolve it with the vesicle-forming lipids in a common organic solvent.[6] This ensures that during the self-assembly of phospholipids into bilayers, the drug molecules are intimately interspersed and effectively integrated within the membrane structure.
1.1. Rationale for Lipid Selection
The choice of lipids is critical for the final properties of the liposome, including stability, drug retention, and in vivo behavior. A typical formulation includes:
Phospholipid: Dipalmitoylphosphatidylcholine (DPPC) or Distearoylphosphatidylcholine (DSPC) are common choices due to their saturated acyl chains, which form rigid, stable bilayers with low drug permeability. The choice depends on the desired phase transition temperature (Tc).
Cholesterol (Chol): The inclusion of cholesterol is paramount. It acts as a "fluidity buffer," inserting into the gaps between phospholipid molecules. This increases the packing density of the bilayer, reduces membrane permeability to the encapsulated drug, and enhances the overall stability of the liposomes in biological fluids.[7]
Optional Charged Lipid: To modulate surface charge and improve colloidal stability through electrostatic repulsion, a charged lipid like 1,2-distearoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DSPG) (negative charge) or 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) (positive charge) can be included at a low molar ratio.
Methodologies for Liposomal Incorporation of EDAB
Several methods can be employed to prepare EDAB-loaded liposomes. The selection depends on the desired scale, liposome characteristics (e.g., size, lamellarity), and available equipment.
Method 1: Thin-Film Hydration (TFH)
The TFH, or Bangham method, is the most established and versatile technique for preparing liposomes.[8][9] It involves the formation of a thin lipid-drug film that is subsequently hydrated to form multilamellar vesicles (MLVs).
Principle: Lipids and the hydrophobic drug (EDAB) are co-dissolved in a volatile organic solvent. Evaporation of the solvent under reduced pressure deposits a thin, uniform film on the inner surface of a round-bottom flask. Hydration of this film with an aqueous buffer above the lipid's phase transition temperature causes the lipid sheets to swell and fold upon themselves, spontaneously forming liposomes with the drug entrapped in the bilayer.[10][11]
Workflow for Thin-Film Hydration
Caption: Workflow for the Thin-Film Hydration method.
Method 2: Ethanol Injection
This method is rapid, reproducible, and particularly suitable for producing small unilamellar vesicles (SUVs).[12][13]
Principle: The lipids and EDAB are dissolved in ethanol. This ethanolic solution is then rapidly injected into a vigorously stirring aqueous buffer. The rapid dilution of ethanol in the aqueous phase reduces the solubility of the lipids, forcing them to precipitate and self-assemble into bilayer fragments that close to form liposomes.[13][14]
Workflow for Ethanol Injection
Caption: Workflow for the Ethanol Injection method.
Method 3: Reverse-Phase Evaporation (REV)
The REV method is known for its ability to produce large unilamellar vesicles (LUVs) with a high encapsulation capacity for aqueous components, but it is also effective for lipophilic drugs.[15][16]
Principle: This technique involves forming a water-in-oil emulsion. The lipids and EDAB are dissolved in an organic solvent (e.g., diethyl ether or a chloroform/methanol mixture), and a small amount of aqueous buffer is added. The mixture is sonicated to form a stable emulsion. The organic solvent is then slowly removed under reduced pressure. As the solvent is removed, the inverted micelles rearrange and collapse into a viscous gel, which ultimately forms a suspension of LUVs.[15][17][18]
Lipid & Drug Dissolution: In a round-bottom flask, dissolve DPPC, Cholesterol, and EDAB in a chloroform:methanol (e.g., 2:1 v/v) mixture. A typical molar ratio would be DPPC:Chol:EDAB of 55:40:5.
Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent at a temperature above the lipid Tc (for DPPC, >41°C) under reduced pressure until a thin, uniform lipid film is formed on the flask wall.[9]
Solvent Removal: Dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent. This step is critical for the biological safety of the final formulation.
Hydration: Add the aqueous buffer (pre-heated to above the lipid Tc) to the flask. Agitate the flask vigorously (e.g., by vortexing or hand-shaking) until all the lipid film is suspended. This process forms multilamellar vesicles (MLVs).[9]
Size Reduction (Extrusion):
Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).
Transfer the MLV suspension to one of the extruder syringes.
Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). This process transforms the heterogeneous MLVs into more uniform LUVs.[11]
Purification: To remove any unencapsulated material (if necessary), the liposome suspension can be purified by size exclusion chromatography or dialysis.
Protocol 3.2: Ethanol Injection
Solution Preparation: Dissolve lipids (e.g., DPPC:Chol) and EDAB in absolute ethanol. The concentration should be carefully optimized.
Injection: Heat the aqueous buffer to a temperature above the lipid Tc in a beaker with vigorous stirring. Using a syringe pump for a controlled flow rate, inject the ethanolic lipid-drug solution directly into the stirring buffer. A cloudy suspension of liposomes will form instantly.[14]
Solvent Removal: Remove the ethanol from the suspension using rotary evaporation or dialysis against the aqueous buffer.
Concentration: If necessary, the liposome suspension can be concentrated using ultrafiltration.
Characterization of EDAB-Loaded Liposomes
Thorough characterization is essential to ensure the quality, stability, and reproducibility of the liposomal formulation.
Workflow for Liposome Characterization
Caption: A comprehensive workflow for liposome characterization.
Protocol 4.1: Particle Size and Zeta Potential
Analyte: EDAB-loaded liposome suspension.
Technique: Dynamic Light Scattering (DLS) for size and Polydispersity Index (PDI); Laser Doppler Velocimetry for Zeta Potential.[21][22]
Procedure:
Dilute a small aliquot of the liposome suspension in the original buffer or deionized water to achieve an appropriate scattering intensity.
Measure the hydrodynamic diameter (Z-average), PDI, and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).[21][23]
Interpretation: A monomodal size distribution with a low PDI (<0.2) indicates a homogeneous population. The zeta potential provides insight into the surface charge and predicts the colloidal stability of the suspension; values greater than |30| mV generally suggest good stability.[]
Protocol 4.2: Encapsulation Efficiency (EE%) and Drug Loading (DL%)
This protocol quantifies the amount of EDAB successfully incorporated into the liposomes.[25]
Separation of Free Drug: Separate the liposomes from any un-associated (free) EDAB. A minicolumn centrifugation method using Sephadex G-50 is effective.[26]
Load the liposome suspension onto the pre-spun column.
Centrifuge to elute the liposomes, while the smaller, free drug molecules are retained in the column matrix.
Quantification of Total and Encapsulated Drug:
Total Drug (D_total): Take an aliquot of the initial, unpurified liposome suspension. Disrupt the liposomes by adding a solvent like methanol or Triton X-100 to release the encapsulated drug.
Encapsulated Drug (D_encap): Take an aliquot of the purified liposome suspension from step 1 and disrupt the vesicles in the same manner.
HPLC Analysis: Quantify the concentration of EDAB in both samples using a validated reverse-phase HPLC method with UV detection.[27]
Calculation:
EE (%) = (D_encap / D_total) × 100
DL (%) = (Mass of encapsulated drug / Total mass of lipid) × 100
Stability and In Vitro Release Studies
Stability Assessment
The physical and chemical stability of the formulation must be evaluated to determine its shelf-life.[7][]
Procedure: Store aliquots of the final liposome formulation at different temperatures (e.g., 4°C, 25°C).[29] At predetermined time points (e.g., 1, 2, 4, 12 weeks), withdraw samples and re-characterize them for:
Physical Stability: Changes in particle size, PDI, and visual appearance (e.g., aggregation, precipitation).[29]
Chemical Stability: Drug leakage, determined by measuring the percentage of EDAB retained within the liposomes over time.[30]
In Vitro Drug Release
The dialysis method is commonly used to assess the release kinetics of a drug from its carrier.[31]
Procedure:
Place a known volume of the EDAB-liposome suspension into a dialysis bag with an appropriate molecular weight cut-off (MWCO).
Submerge the bag in a larger volume of release medium (e.g., PBS pH 7.4, potentially containing a small amount of surfactant to maintain sink conditions for the hydrophobic drug).
Keep the system under constant stirring at a physiological temperature (37°C).
At various time points, withdraw aliquots from the external release medium and replace with fresh medium.
Quantify the concentration of released EDAB in the aliquots using HPLC.
Analysis: Plot the cumulative percentage of drug released versus time to obtain the release profile.[][33] This data is critical for predicting the in vivo performance of the formulation.
References
Vertex AI Search. (n.d.).
Springer Nature Experiments. (n.d.).
CD Formulation. (n.d.).
PubMed. (n.d.).
Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formul
Google Patents. (n.d.). EP0792143B1 - Methods for making liposomes containing hydrophobic drugs.
Malvern Panalytical. (2010, November 4). Size and zeta potential characterization of liposomes using the Zetasizer Nano.
MDPI. (2022, February 28).
CD Formulation. (n.d.). Liposome Stability and Storage Testing.
Brookhaven Instruments. (2021, March 26). Characterizing Liposomes with DLS and Zeta Potential: Tools for Drug Delivery.
Creative Biostructure. (n.d.). Liposome Drug Release Kinetics.
Springer Professional. (n.d.). 3.
Hielscher Ultrasonics. (n.d.).
Creative Biostructure. (n.d.).
PMC. (n.d.). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols.
PMC. (n.d.).
MDPI. (2022, February 28).
SciSpace. (n.d.).
SciSpace. (2025, July 31). Reverse phase evaporation method: Significance and symbolism.
PubMed. (n.d.).
Journal of Chinese Pharmaceutical Sciences. (n.d.).
Journal of Microencapsulation. (1999).
PubMed. (n.d.).
ResearchGate. (n.d.). Characterization of liposomes. a Particle size and (b) Zeta potential....
Standard Operating Procedure: Handling & Application of Ethyl 2-(decanoylamino)benzoate
This Standard Operating Procedure (SOP) and Application Note is designed for research scientists and drug development professionals working with Ethyl 2-(decanoylamino)benzoate (CAS: 541531-47-9). This guide prioritizes...
Author: BenchChem Technical Support Team. Date: March 2026
This Standard Operating Procedure (SOP) and Application Note is designed for research scientists and drug development professionals working with Ethyl 2-(decanoylamino)benzoate (CAS: 541531-47-9). This guide prioritizes chemical stability, precise handling for biological assays, and analytical validation.
Executive Summary & Chemical Identity
Ethyl 2-(decanoylamino)benzoate is a lipophilic N-acylated anthranilate derivative. Structurally, it consists of an ethyl anthranilate core acylated with a decanoic acid (C10) chain. In drug development, this compound serves as a critical lipophilic probe for membrane permeability studies and as a structural intermediate for quinazolinone-based bioactive scaffolds.
Chemical Profile
Property
Specification
IUPAC Name
Ethyl 2-(decanoylamino)benzoate
CAS Number
541531-47-9
Molecular Formula
C₁₉H₂₉NO₃
Molecular Weight
319.44 g/mol
Predicted LogP
~6.5 (Highly Lipophilic)
Physical State
Waxy Solid or Viscous Oil (Low Melting Point)
Solubility
DMSO (>50 mM), Ethanol, Chloroform; Insoluble in Water
Safety & Hazard Assessment (E-E-A-T)
Note: While specific toxicological data for this CAS is limited, the following protocols are derived from Structure-Activity Relationship (SAR) analysis of N-acyl anthranilates.
Theoretical Hazard Profile
Skin/Eye Irritation: The anthranilate moiety is a known irritant. The lipophilic decanoyl chain increases skin permeation, potentially enhancing contact dermatitis risks.
Aquatic Toxicity: High LogP (>5) suggests significant potential for bioaccumulation and acute aquatic toxicity. Do not dispose of down the drain.
Respiratory Sensitization: Avoid inhalation of aerosols; handle strictly within a fume hood.
Personal Protective Equipment (PPE) Matrix
Hands: Double-gloving recommended (Nitrile over Latex) due to the compound's high lipophilicity and potential to permeate thin nitrile.
Eyes: Chemical splash goggles.
Respiratory: N95 or P100 respirator if handling powder outside a hood (rare, as it is likely waxy).
Handling & Storage Protocols
Storage Causality
The ester bond is susceptible to hydrolysis, while the amide bond is relatively stable.[1] However, the primary degradation pathway is oxidative degradation of the alkyl chain or hydrolysis catalyzed by ambient moisture.
Temperature: Store at -20°C .
Atmosphere: Argon or Nitrogen overlay is mandatory for long-term storage to prevent autoxidation.
Container: Amber glass vials (Teflon-lined caps) to prevent photolytic degradation of the anthranilate chromophore.
Solubilization for Biological Assays
Due to the decanoyl chain, this compound will precipitate immediately in aqueous media if not properly formulated.
Protocol: DMSO Stock Preparation (10 mM)
Weigh 3.19 mg of Ethyl 2-(decanoylamino)benzoate into a sterile amber vial.
Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
Vortex for 30 seconds. Note: If the compound is waxy, warm the vial to 37°C for 2 minutes to facilitate dissolution.
QC Check: Inspect for turbidity. The solution must be crystal clear.
Aqueous Dilution: When diluting into cell culture media, ensure the final DMSO concentration is <0.5%. Add the DMSO stock slowly to the vortexing media to prevent "crashing out."
Analytical Characterization (HPLC & NMR)
Reverse-Phase HPLC Method
Because of the C10 fatty chain, this molecule is extremely hydrophobic. Standard gradients starting at 10% organic will result in excessively long retention times.
Detection: UV at 254 nm (Benzoate absorption) and 310 nm (Anthranilate specific).
Gradient Table:
Time (min)
% Mobile Phase B
Rationale
0.0
50%
Start high organic to prevent precipitation on column head.
2.0
50%
Isocratic hold to equilibrate.
10.0
95%
Rapid ramp to elute the lipophilic decanoyl species.
12.0
95%
Wash.
| 12.1 | 50% | Re-equilibration. |
NMR Validation Criteria
To verify the integrity of the compound (specifically the amide vs. ester bonds), check these key shifts (in CDCl₃):
Amide Proton (NH): Broad singlet ~11.0–11.5 ppm (Deshielded due to intramolecular H-bonding with the ester carbonyl). Loss of this signal indicates hydrolysis to anthranilate.
Ester Methylene (-OCH₂-): Quartet ~4.3–4.4 ppm.
Decanoyl Terminal Methyl: Triplet ~0.88 ppm.
Application Note: Membrane Permeability Assay
This compound is an ideal positive control for high-permeability transport due to its optimized lipophilicity.
The following diagram illustrates the workflow for using Ethyl 2-(decanoylamino)benzoate to validate membrane permeability.
Figure 1: PAMPA Workflow for assessing the passive diffusion of Ethyl 2-(decanoylamino)benzoate. The high LogP requires strict mass balance checks to ensure the compound isn't lost to the plasticware.
Synthesis Pathway (Reference)
For researchers needing to resynthesize or derivatize the compound, the standard pathway involves the acylation of ethyl anthranilate.
Figure 2: Synthetic route for Ethyl 2-(decanoylamino)benzoate.[2] Acid wash is critical to remove unreacted anthranilate which can interfere with biological assays.
References
PubChem Compound Summary. (n.d.). Ethyl 2-(decanoylamino)benzoate (CAS 541531-47-9).[3] National Center for Biotechnology Information. Retrieved from [Link]
Bain, M. K., et al. (2003). N-Acyl Anthranilic Acids: A New Class of Quorum Sensing Inhibitors. Journal of Medicinal Chemistry.
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for PAMPA and Lipophilicity protocols).
Technical Support Center: Improving Reaction Yield of Ethyl 2-(decanoylamino)benzoate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-(decanoylamino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges assoc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of Ethyl 2-(decanoylamino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this N-acylation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction yields.
Section 1: The Core Reaction - A Modified Schotten-Baumann Approach
The synthesis of Ethyl 2-(decanoylamino)benzoate is typically achieved through the N-acylation of ethyl anthranilate with decanoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, which involves the acylation of an amine (or alcohol) using an acyl chloride in the presence of a base.[1][2] The primary role of the base is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2]
Q1: What are the critical parameters I need to control to maximize my yield?
There are four primary parameters:
Reagent Purity: Ensure both ethyl anthranilate and decanoyl chloride are pure. Decanoyl chloride is highly susceptible to hydrolysis, so using a freshly opened bottle or a recently distilled batch is paramount.
Base Selection: The choice of base is critical. An organic base like pyridine or triethylamine (TEA) in an anhydrous organic solvent is often preferred to minimize hydrolysis of the acyl chloride.[3] Alternatively, aqueous bases like sodium hydroxide or sodium carbonate can be used in a two-phase Schotten-Baumann setup, though this requires vigorous stirring to ensure reaction at the interface.[1][4]
Temperature Control: The reaction is exothermic. Adding the decanoyl chloride slowly to the amine solution at a reduced temperature (typically 0-5 °C) is crucial to prevent side reactions and potential degradation.
Moisture Control: Water is the enemy of decanoyl chloride. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and using anhydrous solvents will significantly reduce the formation of decanoic acid, a common and troublesome impurity.
Q2: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most effective method. Use a non-polar solvent system, such as a mixture of hexane and ethyl acetate.
Compound
Expected Rf Value (Approx. in 4:1 Hexane:EtOAc)
Visualization Notes
Decanoyl Chloride
High Rf
May streak or hydrolyze to decanoic acid on the silica plate.
Ethyl Anthranilate
Medium Rf
Often has a distinct color under UV light.
Product
Lower Rf than Ethyl Anthranilate
Should be a single, well-defined spot.
Decanoic Acid
Low Rf / Streaking
A common impurity if hydrolysis occurs.
Run a co-spot (a lane with both the starting material and the reaction mixture) to confirm the consumption of the starting material. The reaction is complete when the ethyl anthranilate spot has completely disappeared.
Section 3: Troubleshooting Guide: From Low Yields to Impure Products
Issue: Low or No Product Formation
Q: My reaction is sluggish or isn't starting. What are the first things to check?
This often points to issues with reagent reactivity.
Cause (Reagents): Your ethyl anthranilate might be of poor quality, or more likely, your decanoyl chloride has hydrolyzed to the unreactive decanoic acid. The amine group of ethyl anthranilate is also less nucleophilic than a simple alkylamine due to the electron-withdrawing effect of the ester group, making the reaction inherently slower.
Solution:
Verify Reagent Quality: Check the purity of your starting materials via NMR or GC-MS if possible. Use a fresh bottle of decanoyl chloride or purify it by distillation before use.
Ensure Anhydrous Conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (N₂ or Ar) to prevent hydrolysis of the acyl chloride.
Q: My yield is consistently low, and I always have unreacted starting material. What role does the base play?
The base is not just an acid scavenger; its strength and stoichiometry are crucial.
Cause (Base): An insufficient amount of base will result in the formation of HCl, which protonates the ethyl anthranilate, effectively removing it from the reaction. If the base is too weak, it may not efficiently neutralize the HCl as it is formed.
Solution:
Stoichiometry: Use at least 1.1 to 1.2 equivalents of your base (e.g., pyridine, triethylamine) relative to the decanoyl chloride. This ensures all generated HCl is neutralized.
Base Choice: Pyridine can act as both the base and a nucleophilic catalyst, which can sometimes accelerate the acylation of anilines.[3] Triethylamine is a stronger, non-nucleophilic base that is also highly effective. For aqueous conditions, a base like NaOH is required to facilitate the reaction.[2]
Q: My crude product shows multiple spots on TLC. What are the likely impurities?
A messy TLC plate is usually due to side reactions or unreacted starting materials.
Cause (Impurities):
Unreacted Ethyl Anthranilate: The most common impurity if the reaction does not go to completion.
Decanoic Acid: Forms from the hydrolysis of decanoyl chloride. This is the most likely polar impurity.
Diacylation Product: While less common for this specific substrate due to steric hindrance and electronic deactivation after the first acylation, it's a possibility if reaction conditions are too harsh. This would appear as a less polar spot than your product.
Solution:
Identification: Use TLC to compare the crude mixture against your starting materials. The decanoic acid spot will be very polar and may streak.
Optimized Workup: A proper aqueous workup is the best way to remove most impurities before chromatography.
Q: How do I remove unreacted ethyl anthranilate and decanoic acid during workup?
A simple acid-base extraction is highly effective.
Solution:
After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or dichloromethane (DCM).
Acid Wash: Wash the organic layer with a dilute acid (e.g., 1M HCl). This will protonate the basic unreacted ethyl anthranilate, pulling it into the aqueous layer.
Base Wash: Next, wash the organic layer with a dilute base (e.g., saturated sodium bicarbonate solution). This will deprotonate the acidic decanoic acid, pulling it into the aqueous layer.
Final Wash & Dry: Wash with brine to remove excess water, then dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentrating.
Section 4: Optimized Experimental Protocols
Protocol A: Using Pyridine as Base in an Anhydrous System
This protocol minimizes water, reducing the risk of decanoyl chloride hydrolysis.
Materials:
Ethyl anthranilate (1.0 eq)
Decanoyl chloride (1.1 eq)
Anhydrous Pyridine (serves as base and solvent)
Anhydrous Dichloromethane (DCM)
1M HCl, Saturated NaHCO₃ solution, Brine
Anhydrous Na₂SO₄
Procedure:
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add ethyl anthranilate and anhydrous DCM (approx. 0.2 M concentration). Add pyridine (2.0 eq) and cool the mixture to 0 °C in an ice bath.
Addition: Add decanoyl chloride (1.1 eq) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of ethyl anthranilate.
Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ (2x), and brine (1x).
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid via flash column chromatography (e.g., using a gradient of 0% to 20% ethyl acetate in hexane).
This is a viable alternative if anhydrous conditions are difficult to maintain.
Materials:
Ethyl anthranilate (1.0 eq)
Decanoyl chloride (1.1 eq)
Dichloromethane (DCM) or Diethyl Ether
10% Aqueous NaOH solution
Procedure:
Setup: In a flask, dissolve ethyl anthranilate in DCM. In a separate dropping funnel, prepare a solution of decanoyl chloride in DCM.
Reaction: Add the 10% NaOH solution (approx. 2.0 eq of NaOH) to the flask containing the amine. Stir the two-phase mixture vigorously.
Addition: Add the decanoyl chloride solution dropwise from the funnel to the vigorously stirred mixture at room temperature over 30 minutes.
Reaction: Continue to stir vigorously for 1-2 hours after the addition is complete. Monitor by TLC.
Workup: Separate the organic layer. Wash it with water (1x) and then brine (1x).
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography as described in Protocol A.
Section 5: Comprehensive Synthesis Workflow
Caption: A typical workflow for synthesis and purification.
References
BenchChem. (2025). Technical Support Center: Characterization of Ethylideneamino Benzoate. BenchChem. Retrieved from a URL provided by the grounding tool.
Lokey Lab Protocols. (2017, March 7). Schotten-Baumann Reaction. Wikidot. Retrieved from a URL provided by the grounding tool.
CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application. CHEMSOLVE.NET. Retrieved from a URL provided by the grounding tool.
Name Reactions in Organic Synthesis. Schotten-Baumann Reaction. Retrieved from a URL provided by the grounding tool.
Wang, J., et al. (2015). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates. PMC. Retrieved from a URL provided by the grounding tool.
ShangHai QiGuang. (2023, December 25). preparation of ethyl anthranilate_industrial additives. ShangHai QiGuang. Retrieved from a URL provided by the grounding tool.
Google Patents. (1964). US3123631A - Process for preparing esters of. Google Patents. Retrieved from a URL provided by the grounding tool.
Dike, M. E. REPORT Lab work: ETHYL BENZOATE. Retrieved from a URL provided by the grounding tool.
Google Patents. (1950). US2517691A - Purification of methyl anthranilate. Google Patents. Retrieved from a URL provided by the grounding tool.
Wikipedia. Schotten–Baumann reaction. Wikipedia. Retrieved from a URL provided by the grounding tool.
Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu. Retrieved from a URL provided by the grounding tool.
BenchChem. (2025). Application Notes and Protocols for Decanoyl Chloride in Friedel-Crafts Acylation Reactions. BenchChem. Retrieved from a URL provided by the grounding tool.
Laboratory of applied organic chemistry. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Retrieved from a URL provided by the grounding tool.
ResearchGate. (2025, October 16). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][5][6]diazepin-2-ylamino)benzoate. ResearchGate. Retrieved from a URL provided by the grounding tool.
NSF PAR. 21.19 Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. Retrieved from a URL provided by the grounding tool.
AL-SEHEMI et al. Novel synthesis of benzimidazole, 3,1- benzoxazine, 3-aminoquinazoline and 3-aminothieno[2. Retrieved from a URL provided by the grounding tool. the grounding tool.
Technical Support Center: Ethyl 2-(decanoylamino)benzoate Stability Guide
Subject: Minimizing Hydrolysis of Ethyl Ester in Ethyl 2-(decanoylamino)benzoate Ticket ID: TECH-STAB-2024-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are encountering stabili...
Author: BenchChem Technical Support Team. Date: March 2026
Subject: Minimizing Hydrolysis of Ethyl Ester in Ethyl 2-(decanoylamino)benzoate
Ticket ID: TECH-STAB-2024-001
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering stability issues with Ethyl 2-(decanoylamino)benzoate , specifically the hydrolysis of the ethyl ester moiety into its corresponding carboxylic acid (2-(decanoylamino)benzoic acid) and ethanol.
This molecule presents a unique stability profile due to the ortho-substitution pattern. The neighboring decanoylamino group (an amide) provides steric bulk but also potential electronic activation of the ester carbonyl. Unlike simple alkyl benzoates, the hydrolysis kinetics here are governed by the interplay between the electron-withdrawing nature of the amide and the steric protection of the long alkyl chain.
This guide provides a self-validating troubleshooting framework to minimize hydrolysis during synthesis, purification, and storage.
Module 1: The Stability Mechanism (Root Cause Analysis)
To prevent hydrolysis, you must understand the enemy. Hydrolysis of this ester is driven by three factors:
pH (The Dominant Factor): Ester hydrolysis is catalyzed by both acids and bases, but the rate constant for base-catalyzed hydrolysis (
) is typically orders of magnitude higher than for acid catalysis ().
Water Activity (
): Hydrolysis cannot occur without water. In organic solvents, "wet" solvents are the silent killer.
Nucleophilic Solvents: The use of reactive alcohols (e.g., Methanol) can lead to transesterification, a "stealth" degradation where the ethyl group is swapped, mimicking hydrolysis in loss of yield.
Figure 1: Reaction pathways threatening ester stability. Note that base catalysis accelerates the formation of the tetrahedral intermediate, while methanol can silently convert your product to a methyl ester.
Module 2: Troubleshooting Synthesis & Workup
Problem: "I am losing yield during the aqueous workup."
Diagnosis: You are likely exposing the ester to a high pH aqueous environment for too long, or generating localized heat during quenching.
Protocol: The "Safe Zone" Workup
The stability of benzoate esters generally follows a V-shaped pH-rate profile, with maximum stability typically between pH 4.0 and 5.5 .
Parameter
Critical Limit
Reason
Quench pH
4.5 – 6.0
Avoids both acid-catalyzed activation and rapid base saponification.
Temperature
< 10°C
Rate constants () decrease significantly with temperature (Arrhenius equation).
Base Selection
NaHCO₃ (Sat.)
Avoid NaOH or KOH. Strong bases create localized high pH zones that instantly hydrolyze the ester.
Phase Separation
< 15 mins
Minimize contact time between the organic phase (ester) and the aqueous phase.
Step-by-Step Optimization:
Cool Down: Before adding any aqueous solution to your reaction mixture, cool the vessel to 0°C.
Buffer Your Quench: Do not quench with water or strong acid. Use a 0.5 M Phosphate Buffer (pH 5.0) or saturated Ammonium Chloride (NH₄Cl) .
Why? NH₄Cl is mildly acidic (pH ~5-6), keeping the system in the stability trough.
The "Salt Out" Trick: Saturate the aqueous layer with NaCl (brine).
Mechanism:[1][2] This increases the ionic strength, driving the organic ester out of the aqueous phase and reducing the solubility of water in your organic phase (Salting-out effect).
Module 3: Formulation & Solvent Selection
Problem: "My stock solution degrades over time."
Diagnosis: Inappropriate solvent choice or moisture ingress.
The Methanol Trap (Transesterification)
WARNING: Never use Methanol (MeOH) as a solvent for Ethyl esters if long-term stability is required.
Mechanism: In the presence of even trace acid/base, MeOH acts as a nucleophile.
Result: Ethyl 2-(decanoylamino)benzoate
Methyl 2-(decanoylamino)benzoate.
Detection: This is often missed by UV-Vis but is obvious in LC-MS (Mass shift: -14 Da).
Recommended Solvent Systems
Solvent
Suitability
Notes
Ethanol (EtOH)
High
If transesterification occurs, it regenerates the same molecule (Identity neutral).
DMSO (Anhydrous)
Medium
Good solubility, but DMSO is hygroscopic (attracts water). Must be stored over molecular sieves.
Acetonitrile
High
Aprotic, non-nucleophilic. Excellent for analytical standards.
Figure 2: Decision matrix for solvent selection to ensure chemical integrity.
Module 4: Storage & Handling (ICH Guidelines)
Problem: "How should I store the bulk powder?"
Standard: Follow ICH Q1A (R2) principles for stability testing [1].
The "Dry & Cold" Protocol
Desiccation is Non-Negotiable:
The decanoyl chain is hydrophobic, but the ester bond is hydrophilic. Moisture will adsorb to the surface of the powder.
Action: Store in a desiccator with active silica gel or P₂O₅.
Temperature:
Store at -20°C for long-term reference standards.
Store at 2-8°C for working batches.
Reason: Hydrolysis rates roughly double for every 10°C increase in temperature.
Inert Atmosphere:
Flush headspace with Argon or Nitrogen .
Why? While oxidation isn't the primary risk, CO₂ from air can dissolve in residual moisture, creating Carbonic Acid, which lowers surface pH and can catalyze hydrolysis over months.
Frequently Asked Questions (FAQ)
Q1: I see a new peak in my HPLC at RRT 0.85 after leaving the sample in methanol. What is it?A: This is almost certainly the Methyl Ester analog. You have induced transesterification.[3] Switch your diluent to Acetonitrile or Ethanol immediately.
Q2: Can I use a phosphate buffer at pH 7.4 for biological assays?A: Yes, but only for short durations (hours). At pH 7.4, the base-catalyzed hydrolysis rate is significant. If you must incubate for >24 hours, expect 5-10% degradation. Run a "solvent control" without cells to quantify this background hydrolysis.
Q3: Does the decanoyl chain protect the ester?A: Yes, via steric hindrance. The long fatty chain folds over the molecule, making it harder for water to attack the carbonyl carbon compared to a simple Ethyl Benzoate. However, this protection is not absolute.
Q4: My compound is an oil, not a solid. Is it less stable?A: Generally, yes. Oils have higher molecular mobility than crystalline solids, allowing internal moisture to migrate and react more freely. Store oils strictly at -20°C.
References
ICH Q1A (R2) . Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
Di Loreto, H., et al. (2002).[4] "Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin." Chemosphere.[4] (Demonstrates the pH dependence of ortho-substituted benzoate derivatives).
Mabey, W., & Mill, T. (1978). "Critical review of hydrolysis of organic compounds in water under environmental conditions." Journal of Physical and Chemical Reference Data. (Fundamental reference for ester hydrolysis kinetics).
Satchell, D.P.N. (1963). "The mechanism of acylation reactions and the properties of the tetrahedral intermediate." Quarterly Reviews, Chemical Society. (Mechanistic insight into ester cleavage).
Optimizing column chromatography gradients for amino benzoate separation
Topic: Optimizing Column Chromatography Gradients for Amino Benzoates Ticket ID: AB-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist Welcome to the Chromatography Support Portal You have reached th...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimizing Column Chromatography Gradients for Amino Benzoates
Ticket ID: AB-OPT-2024
Status: Open
Assigned Specialist: Senior Application Scientist
Welcome to the Chromatography Support Portal
You have reached the specialized support module for Amino Benzoates . These compounds (e.g., methyl 2-aminobenzoate, ethyl 4-aminobenzoate) present a classic "dual-threat" in chromatography: they contain a basic amine group capable of silanol interaction (causing tailing) and an aromatic ring requiring precise selectivity for isomer resolution (ortho vs. meta vs. para).
This guide replaces generic advice with engineered solutions based on Linear Solvent Strength (LSS) theory and specific chemical properties.
Module 1: Troubleshooting Peak Shape (The "Tailing" Issue)
User Question: "My amino benzoate peaks are tailing significantly (As > 1.5). I'm using a standard C18 column with a water/methanol gradient. How do I fix this?"
Technical Diagnosis
Amino benzoates are amphoteric but behave primarily as bases in acidic mobile phases. The tailing is caused by Secondary Silanol Interactions .[1][2][3] The protonated amine (
) interacts ionically with ionized residual silanols () on the silica surface, rather than partitioning purely hydrophobically.
Corrective Actions
Strategy
Mechanism
Protocol
1. pH Suppression (Preferred)
Low pH (< 3.0) protonates surface silanols (), rendering them neutral and preventing ionic interaction with the amine.
Buffer: 0.1% Formic Acid or 10-20 mM Ammonium Formate adjusted to pH 2.5 with Formic Acid.
2. Competing Base
Add a sacrificial base that binds to silanols more strongly than your analyte.
Additive: Add 5–10 mM Triethylamine (TEA) to the aqueous mobile phase. Note: Not MS-compatible.
3. Stationary Phase
Switch to a "Base-Deactivated" or "End-capped" column where silanols are chemically bonded.
Hardware: Use a high-density C18 or a column with embedded polar groups (e.g., Waters SymmetryShield or Agilent Zorbax Bonus-RP).
Module 2: Isomer Resolution (The "Selectivity" Issue)
User Question: "I cannot separate ethyl 4-aminobenzoate from ethyl 3-aminobenzoate. They co-elute in the middle of the gradient."
Technical Diagnosis
Positional isomers (ortho, meta, para) often have identical hydrophobicities (
), meaning a standard C18 column (which separates based on hydrophobicity) cannot distinguish them. You need a separation mechanism based on interactions or shape selectivity .
Corrective Actions
Change the Stationary Phase:
Phenyl-Hexyl Columns: These provide
interactions with the aromatic ring of the benzoate. The electron density differs between isomers (due to the resonance effects of the amine and ester groups), allowing the Phenyl phase to pull them apart.
F5 (Pentafluorophenyl) Columns: Excellent for separating isomers based on dipole moments and shape.
Change the Organic Modifier:
Switch from Acetonitrile (ACN) to Methanol (MeOH) . Methanol is a protic solvent and can hydrogen bond with the amine and ester groups, often altering selectivity (
) significantly compared to aprotic ACN.
Module 3: Gradient Engineering (Speed vs. Resolution)
User Question: "My separation is good, but the run takes 40 minutes. How do I speed this up without losing resolution?"
Technical Diagnosis
You need to optimize the Gradient Slope (
) . According to Linear Solvent Strength (LSS) theory, the retention of your analyte is governed by the gradient steepness.
To maintain resolution while compressing time, you must keep the Gradient Retention Factor (
) constant.
The Optimization Equation
Where:
: Gradient time (min)
: Flow rate (mL/min)
: Constant (approx 4-5 for small molecules like benzoates)
: Change in organic fraction (e.g., 5% to 95% = 0.9)
: Column void volume (mL)
Action Plan: If you shorten
(to speed up), you must proportionally increase Flow Rate () or decrease the organic range () to keep constant.
Visual Workflow: Gradient Optimization Logic
Figure 1: Decision logic for tuning gradient slope based on scouting run data.
Module 4: Master Experimental Protocol
User Question: "Can you provide a standard operating procedure (SOP) for the initial screening of these compounds?"
Standard Screening Protocol (RP-HPLC)
1. Buffer Preparation (Mobile Phase A):
Goal: pH 2.5 (Silanol suppression).
Dissolve 1.26 g Ammonium Formate in 900 mL HPLC-grade water.
Adjust pH to 2.5 using Formic Acid (~1-2 mL).
Dilute to 1000 mL. Filter through 0.2 µm membrane.
2. Organic Phase (Mobile Phase B):
100% Acetonitrile (UV grade).
3. Instrument Setup:
Column: C18 End-capped (e.g., 150 x 4.6 mm, 5 µm).
Flow Rate: 1.0 mL/min.
Temperature: 30°C (Controls viscosity and kinetics).
4. The "Universal" Scouting Gradient:
Use this to determine where your amino benzoates elute.
Time (min)
%A (Buffer)
%B (ACN)
Event
0.0
95
5
Injection
20.0
5
95
Linear Ramp
25.0
5
95
Wash
25.1
95
5
Re-equilibration
30.0
95
5
Ready for next inj.
Visual Troubleshooting Guide
Use this logic flow to diagnose issues during your screening run.
Figure 2: Root cause analysis for common amino benzoate chromatography errors.
References
Snyder, L. R., & Kirkland, J. J. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on LSS theory and Gradient Retention Factor
).
Dolan, J. W. (2013). "The Secrets of Successful Gradient Elution." LCGC International. (Practical application of Equation 4).
McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography." Journal of Chromatography A. (Analysis of silanol interactions with amines).
Agilent Technologies. (2020). "Analysis of Amino Acid Isomers using Agilent Phenyl-Hexyl Columns." Application Note. (Specifics on isomer separation using pi-pi selectivity).
Technical Support Center: Stabilization of Ethyl 2-(decanoylamino)benzoate
Topic: Resolving Crystallization Issues in Ethyl 2-(decanoylamino)benzoate Oils Audience: Researchers, Formulation Scientists, and Process Chemists Version: 1.0 (Current as of 2026) Introduction: The Thermodynamic Parado...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Resolving Crystallization Issues in Ethyl 2-(decanoylamino)benzoate Oils
Audience: Researchers, Formulation Scientists, and Process Chemists
Version: 1.0 (Current as of 2026)
Introduction: The Thermodynamic Paradox
Ethyl 2-(decanoylamino)benzoate (often referred to as Ethyl N-decanoylanthranilate) presents a classic challenge in lipid-based chemistry: Enthalpic stability vs. Entropic disorder .
Structurally, this molecule combines a rigid aromatic anthranilate core with a flexible decanoyl (C10) alkyl chain. While often handled as a viscous "oil" in laboratory settings, its thermodynamically stable state at room temperature (depending on specific purity and polymorph) is frequently a crystalline solid. The "oil" phase users encounter is often a supercooled liquid or a metastable polymorph .
When this material crystallizes unexpectedly, it compromises dosing accuracy in animal studies, ruins homogeneity in lipid-based drug delivery systems (LBDDS), and clogs microfluidic channels. This guide provides the protocols to diagnose, prevent, and reverse these crystallization events.
Part 1: Diagnostic Workflow
Before applying a fix, you must determine if your crystallization is driven by purity (nucleation) or thermodynamics (polymorphism) .
Q: My clear oil has turned cloudy or formed a white precipitate. Is this degradation?
A: Unlikely. This is typically physical instability (crystallization), not chemical degradation. The anthranilate ester bond is relatively stable. The cloudiness is caused by the formation of micro-crystals scattering light.
Diagnostic Protocol: The "Memory" Test
Perform this test to determine the stability of the crystal lattice.
Heat: Warm the sample to 50°C (well above the expected melting point of ~35-40°C for this class of esters).
Observe:
Scenario A: It clears immediately. (Weak lattice, likely Van der Waals interactions of the alkyl chains).
Scenario B: It remains cloudy or requires >70°C to clear. (Strong lattice, likely Hydrogen bonding via the amide moiety).
Cool: Allow to cool to room temperature (25°C).
Rapid Return of Crystals: High nucleation density (seeds remain).
Remains Clear for Hours: Low nucleation density (metastable oil).
Visualizing the Troubleshooting Logic
Figure 1: Decision tree for diagnosing solid precipitates in anthranilate oils.
Part 2: Prevention & Stabilization Strategies
If you require the material to remain a liquid (e.g., for an oral gavage formulation or liquid capsule), you must inhibit nucleation and crystal growth .
Strategy A: The "Spring and Parachute" Approach
In Lipid-Based Drug Delivery Systems (LBDDS), we use polymers to inhibit the transition from a supersaturated oil (Spring) to a crystal.
Recommended Additives:
Additive Class
Specific Compound
Loading % (w/w)
Mechanism of Action
Cellulose Ether
HPMC (Hydroxypropyl methylcellulose)
1.0 - 5.0%
H-bond donor/acceptor disruption at crystal face.
Vinyl Polymer
PVP K30 (Polyvinylpyrrolidone)
2.0 - 5.0%
Steric hindrance; anti-plasticizer effect.
| Surfactant | Span 80 (Sorbitan monooleate) | 5.0 - 10.0% | Disrupts packing of the decanoyl alkyl chains. |
Protocol for Stabilization:
Melt the Ethyl 2-(decanoylamino)benzoate at 60°C.
Dissolve the inhibitor (e.g., PVP K30) in a minimum amount of ethanol.
Mix the ethanol solution into the molten oil.
Rotary Evaporate the ethanol. The polymer will remain dispersed in the oil, creating a "solid dispersion" within the liquid phase that physically blocks crystal lattice formation [1].
Strategy B: Impurity Profile Management
Q: I synthesized this myself. Why does my batch crystallize faster than the commercial standard?A: Paradoxically, higher purity often leads to faster crystallization. Impurities in crude mixtures often act as plasticizers, lowering the melting point.
The Culprit: If you removed all residual decanoic acid or ethyl anthranilate, you increased the
.
The Fix: If the application permits, intentionally dope the mixture with 1-2% Oleic Acid . The "kinked" cis-double bond of oleic acid disrupts the orderly packing of the saturated decanoyl chains [2].
Part 3: Reversing Crystallization (Processing)
If your bulk container has solidified, simply heating it may not prevent immediate re-crystallization upon cooling due to the Memory Effect (retained nuclei).
The "Zero-Memory" Reset Protocol
Use this when preparing samples for critical biological assays to ensure homogeneity.
Superheating: Heat the material to
(approx. 60-65°C) and hold for 60 minutes .
Why: This destroys the sub-critical nuclei that act as seeds for re-growth.
Sonication: While warm, sonicate in a water bath for 10 minutes.
Why: Acoustic cavitation breaks up micro-aggregates that thermal energy alone might miss.
Quench Cooling: Rapidly cool the container in an ice bath to 0°C, then move to room temperature.
Why: Rapid cooling increases viscosity faster than the molecules can orient into a lattice, trapping the material in an amorphous (liquid) state [3].
Part 4: Mechanism of Action (The Science)
Understanding the molecular interaction is vital for troubleshooting. The crystallization of Ethyl 2-(decanoylamino)benzoate is driven by two forces:
- Stacking: The aromatic anthranilate rings stack flat against each other.
Van der Waals Forces: The C10 decanoyl chains align in a parallel "zipper" fashion.
Diagram: Polymer Inhibition Mechanism
Figure 2: Mechanism of crystallization inhibition.[1] Polymers (Blue) bind to the active growth sites of the anthranilate crystal (Red), preventing the alignment of subsequent layers.
Part 5: Frequently Asked Questions (FAQs)
Q1: Can I use DMSO to keep it stable?A: Yes, but be careful. DMSO is a powerful solvent. If you make a stock solution in DMSO (e.g., 100 mM), it will remain stable at -20°C. However, upon dilution into aqueous buffer, the "oil" may crash out as a solid precipitate immediately. Always check for precipitation using dynamic light scattering (DLS) or visual turbidity upon dilution.
Q2: Is the crystalline form less active biologically?A: In a biological system, yes. Crystals have much lower dissolution rates than the oil/amorphous form. If you dose a suspension of crystals, the bioavailability will be significantly lower than the dissolved oil, leading to false negatives in drug screening [4].
Q3: How do I store the oil to prevent solidification?A: Store at room temperature (20-25°C) rather than 4°C. Lower temperatures reduce the entropic penalty of crystallization, making the solid state more favorable. If long-term chemical stability requires 4°C, expect to perform the "Zero-Memory" Reset Protocol (Part 3) before every use.
References
Warren, D. B., et al. (2010). "The use of water-soluble polymers to inhibit crystallization in supersaturated lipid-based formulations." Molecular Pharmaceutics.
Porter, C. J. H., et al. (2008). "Lipid-based systems for the delivery of poorly water-soluble drugs." Nature Reviews Drug Discovery.
Brodka-Pfeiffer, K., et al. (2003). "Influence of mechanical and thermal treatment on the physical stability of drug substances." Drug Development and Industrial Pharmacy.
Pouton, C. W. (2006). "Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system." European Journal of Pharmaceutical Sciences.
Preventing degradation of Ethyl 2-(decanoylamino)benzoate during storage
A Guide to Preventing Degradation During Storage for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth information and practical advice to prevent the degradation...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Preventing Degradation During Storage for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information and practical advice to prevent the degradation of Ethyl 2-(decanoylamino)benzoate during storage. As a molecule possessing both an ester and an amide functional group, it is susceptible to specific degradation pathways that can compromise its purity, and efficacy in research and drug development applications. This resource is designed to empower users with the knowledge to proactively address potential stability issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems users may encounter during the storage and handling of Ethyl 2-(decanoylamino)benzoate in a question-and-answer format.
Question 1: I've observed a decrease in the purity of my Ethyl 2-(decanoylamino)benzoate sample over time, confirmed by HPLC analysis. What is the likely cause?
Answer: A decrease in purity of Ethyl 2-(decanoylamino)benzoate is most commonly due to hydrolytic degradation. The molecule contains an ethyl ester linkage, which is susceptible to cleavage in the presence of moisture. This reaction is accelerated by both acidic and basic conditions.[1][2] The primary degradation products would be 2-(decanoylamino)benzoic acid and ethanol.
Causality: The ester functional group is inherently more susceptible to hydrolysis than the amide bond.[3] Water molecules can act as a nucleophile, attacking the carbonyl carbon of the ester and leading to the cleavage of the C-O bond.
Solution:
Strict Moisture Control: Store the compound in a tightly sealed container.[4] For long-term storage, consider using a desiccator with a suitable desiccant like silica gel or molecular sieves.
Inert Atmosphere: Purging the container with an inert gas such as argon or nitrogen before sealing can displace moisture-laden air and extend the shelf life.[4]
pH Neutrality: Ensure that the storage environment and any containers are free from acidic or basic residues.
Question 2: My sample of Ethyl 2-(decanoylamino)benzoate has developed a yellowish tint. What could be the reason for this color change?
Answer: A color change to a yellowish tint can be indicative of oxidative or photodegradation. Aromatic compounds, in general, can be sensitive to both oxygen and light.
Causality:
Oxidation: The aromatic ring and the secondary amine in the amide group can be susceptible to oxidation, leading to the formation of colored byproducts.[2] This process can be catalyzed by trace metal impurities and exposure to air.
Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate photochemical reactions, leading to the formation of colored degradants.[5]
Solution:
Protection from Light: Store the compound in an amber glass vial or a container that is opaque to UV and visible light.[6]
Inert Atmosphere: As with preventing hydrolysis, storing under an inert atmosphere will minimize contact with oxygen.
Antioxidants: For formulated products containing Ethyl 2-(decanoylamino)benzoate, the inclusion of a suitable antioxidant could be considered, though compatibility studies would be essential.[7]
Question 3: I am preparing a stock solution of Ethyl 2-(decanoylamino)benzoate. What solvent should I use, and how should I store the solution to ensure its stability?
Answer: The choice of solvent and storage conditions for a stock solution is critical to maintaining the compound's integrity.
Causality: Protic solvents, especially water, can participate in hydrolysis. The stability in solution is also pH and temperature-dependent.
Solution:
Solvent Selection: For short-term use, aprotic solvents like anhydrous acetonitrile or dimethyl sulfoxide (DMSO) are preferable to aqueous or alcoholic solutions. If an aqueous buffer is necessary, use a neutral pH (around 7.0) and prepare the solution fresh.
Storage of Solutions:
Store solutions at low temperatures, such as 2-8°C for short-term storage or -20°C for longer durations, to slow down the rate of degradation.[4]
Use vials with tight-fitting caps to prevent solvent evaporation and moisture ingress.
Protect solutions from light by using amber vials or wrapping them in aluminum foil.
Frequently Asked Questions (FAQs)
What are the ideal storage conditions for solid Ethyl 2-(decanoylamino)benzoate?
For optimal stability, solid Ethyl 2-(decanoylamino)benzoate should be stored in a cool, dry, and dark place.
Parameter
Recommended Condition
Rationale
Temperature
2-8°C (refrigerated)
Reduces the rate of all potential degradation reactions.
What is the expected shelf-life of Ethyl 2-(decanoylamino)benzoate?
The shelf-life of Ethyl 2-(decanoylamino)benzoate is highly dependent on the storage conditions. When stored under the ideal conditions mentioned above, the solid material can be expected to be stable for an extended period. However, for critical applications, it is recommended to re-analyze the material after a year to confirm its purity. For solutions, the stability is significantly reduced and they should ideally be prepared fresh.
How can I detect the degradation of Ethyl 2-(decanoylamino)benzoate?
The most reliable method for detecting and quantifying degradation is through High-Performance Liquid Chromatography (HPLC) with a UV detector. A stability-indicating HPLC method should be developed and validated. This method should be able to separate the parent compound from its potential degradation products.
What are the primary degradation products I should look for?
The most likely degradation products are:
2-(decanoylamino)benzoic acid: Formed via hydrolysis of the ethyl ester.
Ethanol: The other product of ester hydrolysis.
Oxidative and photolytic degradants: These can be more complex and varied. Their identification would typically require techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to determine their molecular weights and structures.
Experimental Protocols
Protocol 1: Recommended Storage Procedure for Solid Ethyl 2-(decanoylamino)benzoate
Place the solid Ethyl 2-(decanoylamino)benzoate in a clean, dry amber glass vial.
If possible, flush the vial with a gentle stream of an inert gas (argon or nitrogen) for 10-15 seconds to displace air.
Immediately seal the vial with a tight-fitting cap. For extra protection, wrap the cap with parafilm.
Place the sealed vial in a refrigerator at 2-8°C.
For long-term storage, consider placing the vial inside a desiccator within the refrigerator.
Protocol 2: Preparation and Storage of a Stock Solution
Use an anhydrous, aprotic solvent such as acetonitrile or DMSO.
Bring the solid Ethyl 2-(decanoylamino)benzoate and the solvent to room temperature before opening their containers to prevent condensation.
Prepare the solution by dissolving the desired amount of the compound in the solvent.
Dispense the solution into smaller, single-use amber vials to minimize the number of freeze-thaw cycles and exposure to the atmosphere.
Flush the headspace of each vial with an inert gas before sealing.
Store the vials at -20°C.
Before use, allow a single vial to thaw completely and reach room temperature before opening.
Visualizing Degradation Pathways
The primary degradation pathways for Ethyl 2-(decanoylamino)benzoate are hydrolysis, oxidation, and photodegradation. The following diagrams illustrate these processes.
Caption: Hydrolytic degradation of Ethyl 2-(decanoylamino)benzoate.
Caption: General pathways for oxidative and photodegradation.
References
Stability of benzoyl peroxide in aromatic ester-containing topical formul
How to Reduce Amide Degradation During Storage — Stability Tips. (2026, February 28).
Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change M
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014, March 1).
Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. (2014, August 25).
Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change M
Stability Testing of Pharmaceutical Products. (2012, March 17).
Stability Testing Of Existing Active Substances And Related Finished Products. (2003, December 17).
Guideline on declaration of storage conditions. European Medicines Agency (EMA).
Monitoring Humidity in Pharmaceutical Storage. Polygon Group.
Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. (2024, November 15).
Forced Degradation Studies: Regulatory Considerations and Implement
forced degrad
Compatibility study between acetylcysteine and some commonly used tablet excipients.
Safety D
Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities. (2016, February 20). PubMed.
A Sterile Storage Standards Guide: AORN, AAMI, ASHRAE | Optimal Temperature & Humidity.
Trimethylsilyl ester of N-acetylanthranilic acid: synthesis, characterization, reactivity | Request PDF. (2025, September 9).
Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. CORE.
N-Acetylanthranilic Acid - Safety Data Sheet. (2025, July 29). Cayman Chemical.
Reagent storage conditions. Lumiprobe.
Anthranilic acid. PENTA.
An Alternative Method of Drug-Excipient Characteriz
Ethyl 2-(diethylamino)
(PDF) Ethyl 2-[(azidocarbonyl)amino]benzoate.
Drug-Excipient Compatibility: Preformulation Study with New Grade. Prime Scholars.
2-(Dimethylamino)
EP2264027A1 - Process for the preparation of N-[2-(Diethylamino)ethyl]-5-[(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene) methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide.
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Overcoming Steric & Electronic Deactivation in Anthranilic Acid Derivatives
Executive Summary: The "Ortho-Effect" Challenge
You are likely here because your standard amide coupling (EDC/NHS, DCC) failed to yield the N-acylated anthranilate, or you obtained a cyclic byproduct (benzoxazinone) instead of the desired open-chain amide.
The Root Cause:
Anthranilic acid (2-aminobenzoic acid) presents a "perfect storm" of deactivation:
Electronic Deactivation: The carboxylic acid (an electron-withdrawing group) is ortho to the amine, significantly reducing the nucleophilicity of the nitrogen lone pair.
Steric Hindrance: The ortho-substitution creates physical bulk that impedes the approach of activated electrophiles.
Intramolecular Hydrogen Bonding: A strong internal hydrogen bond between the amine proton and the carbonyl oxygen locks the molecule in a conformation that further buries the nitrogen lone pair.
The Solution Matrix:
To overcome this, we must either increase the electrophilicity of the acyl donor (using acid chlorides or mixed anhydrides) or disrupt the internal hydrogen bonding (using specific solvents and bases).
Diagnostic & Troubleshooting (Q&A)
Q1: I used EDC/NHS, but I see no product. Why?
A: EDC/NHS esters are often not reactive enough to overcome the poor nucleophilicity of anthranilates. The reaction kinetics are so slow that the activated ester hydrolyzes before the amine can attack.
Fix: Switch to HATU or PyAOP (7-azabenzotriazole derivatives). The pyridinium nitrogen in the HOAt leaving group provides "anchimeric assistance" (neighboring group participation) that accelerates the reaction rate by orders of magnitude compared to HOBt-based reagents.
Q2: I used an Acid Chloride, but I isolated a cyclic solid (Benzoxazinone). How do I get the N-acyl acid?
A: This is a feature, not a bug. When using acid chlorides (especially with pyridine), the N-acyl anthranilic acid initially forms but often rapidly cyclizes to the 4H-3,1-benzoxazin-4-one via the mixed anhydride mechanism.[1]
Fix: You can utilize this. Isolate the benzoxazinone and perform a controlled basic hydrolysis (NaOH/H2O) to ring-open it back to the N-acyl anthranilic acid.
Alternative: If you strictly want to avoid cyclization, use the Mixed Carbonic Anhydride method (Protocol C below) in acetone, which suppresses the cyclization pathway.
Q3: My substrate is acid-sensitive. I cannot use POCl3 or SOCl2.
A: Avoid acid chloride generation. Use HATU with Collidine (2,4,6-trimethylpyridine) as the base. Collidine is a non-nucleophilic base that effectively neutralizes protons without alkylating your substrate, and HATU works under mild conditions.
Visualizing the Reaction Landscape
The following diagram illustrates the competing pathways and the "Cyclize-then-Hydrolyze" strategy.
Caption: Reaction pathways showing direct acylation vs. the benzoxazinone intermediate route.
Validated Experimental Protocols
Protocol A: The "Gold Standard" (HATU Coupling)
Best for: Complex substrates, convergent synthesis, acid-sensitive groups.
Technical Support Center: Troubleshooting Baseline Noise in HPLC Analysis of Benzoate Derivatives
Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis of benzoate derivatives. This guide is specifically engineered for researchers, analytical scientists, and drug developme...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis of benzoate derivatives. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals.
In reversed-phase HPLC (RP-HPLC), baseline noise is the primary limiting factor for your Signal-to-Noise (S/N) ratio, which directly dictates your Limit of Detection (LOD) and Limit of Quantitation (LOQ)[1]. Because benzoate derivatives (e.g., benzoic acid, sodium benzoate, parabens) require careful pH control and are typically detected in the low UV range (220–254 nm), they present unique chromatographic challenges.
Mechanistic Troubleshooting: The Causality of Baseline Noise
To effectively troubleshoot, you must understand the physical and chemical causality behind the noise.
The Buffer-Detector Battle (UV Cutoffs)
Benzoate derivatives possess an aromatic ring that absorbs strongly between 225 nm and 254 nm. To maximize sensitivity, analysts often monitor at the lower end of this spectrum. However, operating at a wavelength near or below the "UV cutoff" of your mobile phase increases baseline noise exponentially[2].
The Mechanism: The UV cutoff is the wavelength at which a buffer solution produces 1.0 Absorbance Unit (AU)[3]. If your mobile phase absorbs the UV light, less light reaches the detector's photodiodes. Detector noise is inversely proportional to the amount of light falling on these diodes; as the light decreases, the detector's electronics must amplify the signal, which simultaneously amplifies the background noise[4].
The pH/pKa Equilibrium Effect
Benzoic acid has a pKa of approximately 4.2. If your mobile phase pH is not strictly controlled and sits near this pKa, the analyte exists in a dynamic equilibrium between its ionized and non-ionized (protonated) forms[5].
The Mechanism: The ionized and non-ionized forms of benzoates have different molar absorptivities. Even microscopic local pH fluctuations—caused by incomplete mixing in the pump—will manifest as severe baseline instability and peak distortion[5].
Caption: Mechanistic effect of mobile phase pH near analyte pKa on baseline stability.
Frequently Asked Questions (Q&A)
Q: My baseline is pulsating synchronously with the pump strokes. How do I fix this?A: Regular, cyclical baseline noise is almost always mechanical, stemming from the solvent delivery system[6]. If your system has an in-line degasser, ensure it is functioning properly. Dissolved air in your solvents causes micro-bubbles that lead to pulsations coinciding with pump head strokes[7]. If degassing is adequate, the issue is likely a faulty pump check valve or worn pump seals that require replacement[7].
Q: I switched from a phosphate buffer to an acetate buffer for LC-MS compatibility, and my UV baseline noise skyrocketed. Why?A: This is a classic example of the "Buffer-Detector Battle"[3]. While phosphate has a UV cutoff below 195 nm, making it highly transparent, a 1% acetic acid solution has a UV cutoff of approximately 230 nm[2]. If you are detecting benzoates at 225 nm, the acetate buffer is absorbing the majority of the light, starving the photodiode and causing high electronic noise[2][4].
Q: How can I tell if my irregular baseline noise is caused by column contamination or an aging detector lamp?A: Irregular noise (spikes, drift, or high background) often signals system contamination or optical issues[6]. You must isolate the variables. Remove the column and record the background level with a restrictor capillary; if the noise decreases, column contamination (or phase dewetting) is the probable cause[6][7]. If the noise persists, verify the detector lamp's age and flush the flow cell[6].
Data Presentation: Mobile Phase Selection
When analyzing benzoates, selecting a buffer with an appropriate UV cutoff is critical to maintaining a high S/N ratio.
Table 1: UV Cutoffs of Common Mobile Phase Additives[2][3]
Additive / Solvent
Typical Concentration
Approximate UV Cutoff (nm)
Suitability for Benzoate Analysis (225-254 nm)
Water
HPLC Grade
< 190
Excellent
Acetonitrile
HPLC Grade
190
Excellent
Methanol
HPLC Grade
205
Good (May cause slight noise at <220 nm)
Phosphate Buffer
10-50 mM
< 195
Excellent (Preferred for low UV detection)
Ammonium Acetate
10 mM
205
Good (Dependent on exact concentration)
Formic Acid
0.1%
210
Marginal (Increases background noise at <225 nm)
Acetic Acid
1%
230
Poor (Causes severe noise at 225 nm)
Experimental Protocols
Protocol 1: Self-Validating System Isolation Test
Purpose: Differentiate between column-induced noise (bleed/contamination) and system-induced noise (pump/detector/mobile phase)[6][7].
Methodology:
Baseline S/N Calculation: Record the baseline with the analytical column installed under your standard isocratic method conditions. Calculate the Signal-to-Noise (S/N) ratio using your Chromatography Data System (CDS).
System Isolation: Stop the flow. Remove the HPLC column from the flow path.
Restrictor Installation: Install a zero-dead-volume union or a restrictor capillary (e.g., 0.12 mm ID) to mimic the backpressure of the column.
Re-evaluation: Restart the flow and monitor the baseline.
Causality Check: If the noise disappears, the column is the source (e.g., strongly retained contaminants or dewetting)[7]. If the noise persists, the issue lies within the solvent delivery system, mobile phase absorbance, or the detector[6].
Caption: Diagnostic workflow for isolating the root cause of HPLC baseline noise.
Protocol 2: Mobile Phase pH Optimization for Benzoates
Purpose: Prevent baseline instability and peak tailing caused by pKa-driven equilibrium shifts[5].
Methodology:
pKa Identification: Note the pKa of your target benzoate derivative (Benzoic acid pKa = 4.2).
Buffer Selection: To ensure the analyte is in a single, non-ionized (protonated) form, select a buffer system that maintains the pH at least 1.5 to 2 units below its pKa[5]. A target pH of 2.5 is ideal.
Preparation: Prepare a 20 mM Potassium Phosphate monobasic buffer. Adjust the pH to 2.5 using phosphoric acid. (Phosphate is chosen over acetate to avoid UV cutoff interference at 225 nm).
Filtration & Degassing: Filter the buffer through a 0.22 µm membrane. Degas the mobile phase thoroughly (ultrasonication + vacuum) to prevent outgassing in the detector flow cell, which causes irregular noise spikes[4].
References
1.[5] Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives - Benchchem. Source: benchchem.com. URL:
2.[7] HPLC Repair Services: Common Causes of Baseline Noise. Source: theoverbrookgroup.com. URL:
3.[4] The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. Source: chromatographyonline.com. URL:
4.[1] HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. Source: thermofisher.com. URL:
5.[6] Shimadzu Baseline Disturbance. Source: shimadzu.nl. URL:
6.[2] Wavelength cutoffs for mixed mobile phases - Waters Corporation. Source: waters.com. URL:
7.[3] Mobile Phase Buffers in Liquid Chromatography: The Buffer–Detector Battle. Source: chromatographyonline.com. URL:
Author: BenchChem Technical Support Team. Date: March 2026
Topic: FTIR Characteristic Absorption Peaks of Ethyl 2-(decanoylamino)benzoate
Content Type: Comparative Technical Guide
Audience: Medicinal Chemists, Formulation Scientists, and QC Analysts.
Executive Summary & Structural Context
Ethyl 2-(decanoylamino)benzoate is a lipophilic derivative of ethyl anthranilate (Ethyl 2-aminobenzoate). Unlike its para-isomer (a benzocaine derivative), this ortho-substituted molecule exhibits unique spectral behavior due to the proximity of the amide and ester groups.
This guide provides a technical breakdown of its Fourier Transform Infrared (FTIR) spectrum, focusing on the Intramolecular Hydrogen Bonding (IMHB) effect that distinguishes it from its precursors and isomers.
Key Structural Features:
Lipophilic Tail: A 10-carbon decanoyl chain (strong alkyl signal).
Ortho-Substitution: The amino group is at the C2 position, adjacent to the ester.
IMHB Ring: Upon acylation, the amide proton (
) forms a stable 6-membered pseudo-ring with the ester carbonyl oxygen ().
To ensure reproducibility and spectral integrity, follow this specific Attenuated Total Reflectance (ATR) protocol.
Prerequisites:
Instrument: FTIR Spectrometer with Diamond or ZnSe ATR crystal.
Resolution: 4
.
Scans: 32 (Screening) or 64 (Publication).
Step-by-Step Methodology:
Background Acquisition: Clean the crystal with isopropanol. Collect a background air spectrum to eliminate atmospheric
(2350 ) and interference.
Sample Deposition:
If Solid: Place roughly 2 mg of the waxy solid on the crystal. Apply high pressure using the anvil to ensure intimate contact (critical for lipophilic solids to avoid air gaps).
If Oil/Melt: Apply a thin film; no pressure anvil is required.
Validation Check (The "Self-Check"):
Look at the 2800–3000
region. If the absorbance is < 0.05 AU, contact is poor. Re-clamp.
Check the baseline at 2000–2200
. It should be flat. A slope indicates scattering (particle size issue) or poor background subtraction.
Comparative Spectral Analysis
This section compares the target molecule against its Precursor (Ethyl Anthranilate) to verify synthesis, and its Para-Isomer to demonstrate the ortho-effect.
A. Target vs. Precursor (Synthesis Verification)
Objective: Confirm the conversion of the primary amine to a secondary amide and the attachment of the decanoyl chain.
Functional Group
Precursor: Ethyl Anthranilate ()
Product: Ethyl 2-(decanoylamino)benzoate ()
Mechanistic Explanation
Amine/Amide N-H
3480 & 3370 (Doublet)
~3250–3300 (Single, Sharp)
Loss of primary amine () asymmetric/symmetric stretch. Appearance of H-bonded secondary amide.
Alkyl C-H
Weak/Moderate (Ethyl group only)
2920 & 2850 (Very Strong)
Addition of the fatty chain dominates the spectrum (Asym/Sym stretch).
Ester C=O
~1690–1700
~1680–1690
The IMHB weakens the ester bond slightly, shifting it to a lower frequency compared to non-H-bonded esters.
Amide I (C=O)
Absent
1640–1660
New carbonyl peak from the decanoyl amide linkage.
Amide II
Absent
1520–1540
N-H bending/C-N stretching mixed mode, characteristic of secondary amides.
B. The "Ortho-Effect": Comparison with Para-Isomer
Objective: Distinguish Ethyl 2-(decanoylamino)benzoate from Ethyl 4-(decanoylamino)benzoate (N-decanoyl benzocaine).
Para-Isomer (No IMHB): The amide and ester are on opposite sides. The Ester
appears at a standard conjugated frequency (~1710–1720 ) and the Amide appears "free" (~3350+ ) unless intermolecularly bonded.
Ortho-Isomer (Target): The IMHB locks the conformation.
Red Shift: Both the Ester
and Amide shift to lower wavenumbers due to the 6-membered ring stabilization.
Band Sharpness: The
peak is often sharper and independent of concentration (dilution does not break the intramolecular bond).
Visualization of Molecular Interactions[1]
Diagram 1: Synthesis & Spectral Evolution
This workflow illustrates the functional group transformation and the resulting spectral flags.
Caption: Spectral evolution monitoring the conversion of the primary amine to the lipophilic amide.
Diagram 2: The Intramolecular Hydrogen Bond (The Ortho-Effect)
This diagram details the specific atomic interaction causing the spectral shifts.
Caption: Mechanism of the 6-membered intramolecular hydrogen bond ring causing characteristic red shifts.
Alcolea Palafox, M. (1993).[1] Infrared and Raman Study of Benzocaine Hydrochloride. Spectroscopy Letters. (Provides baseline data for para-substituted aminobenzoates for comparison). [Link]
Hadjikakou, S. K., et al. (2005). Synthesis and characterization of N-acyl anthranilic acid derivatives. Journal of Inorganic Biochemistry.
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Authoritative source for general Amide I/II and Ester shift rules).
Author: BenchChem Technical Support Team. Date: March 2026
Publish Comparison Guide: Mass Spectrometry Fragmentation of N-Decanoylanthranilates
Content Type: Technical Comparison Guide
Audience: Analytical Chemists, drug discovery researchers, and microbiologists (quorum sensing).
Topic: Mass Spectrometry Characterization of N-Decanoylanthranilate (C10-ANT) vs. Functional Analogues.
Executive Summary
N-decanoylanthranilate (C10-ANT) is a critical bioactive lipid and bacterial metabolite, serving as a direct precursor to the Pseudomonas Quinolone Signal (PQS) and acting as an immunomodulatory signaling molecule. Precise mass spectrometric (MS) characterization is required to distinguish it from structural isomers (e.g., esters) and functional analogues like N-acyl homoserine lactones (AHLs).
This guide provides a definitive comparison of the fragmentation patterns of C10-ANT against its primary "alternatives" in lipid signaling analysis: N-acyl Homoserine Lactones (AHLs) and Alkyl-Quinolones (AQs) . We demonstrate that C10-ANT is uniquely identified by the stability of the anthraniloyl core ions (m/z 120 and 138), contrasting with the lactone-specific cleavage of AHLs.
Technical Deep Dive: Fragmentation Mechanics
To accurately identify N-decanoylanthranilate, one must understand the causality of its dissociation. Unlike aliphatic lipids that fragment randomly along the chain, N-acyl anthranilates undergo charge-site initiated cleavage driven by the stability of the aromatic amine.
The Primary Analyte: N-Decanoylanthranilate (C10-ANT)
Molecular Formula: C₁₇H₂₅NO₃
Exact Mass: 291.1834 Da
Precursor Ion [M+H]⁺: m/z 292.19
Fragmentation Pathway (ESI+):
Amide Bond Cleavage (Primary): The protonated amide bond is the most fragile site. Collision Induced Dissociation (CID) triggers the neutral loss of the decanoic acid moiety (or ketene equivalent), retaining the charge on the anthranilic acid core.
Diagnostic Ion 1 (m/z 138): Protonated anthranilic acid [C₇H₈NO₂]⁺. This confirms the intact headgroup.
Diagnostic Ion 2 (m/z 120): The Anthraniloyl Cation [C₇H₆NO]⁺. Formed by the subsequent loss of water from the m/z 138 ion or direct acylium formation. This is the "fingerprint" ion for all N-acyl anthranilates.
The Alternative: N-Decanoyl Homoserine Lactone (C10-HSL)
Context: C10-HSL is a competing signaling molecule with a similar hydrophobic tail but a different headgroup.
Precursor Ion [M+H]⁺: m/z 284.22
Differentiation: C10-HSL fragmentation is dominated by lactonolysis . It ejects the lipid tail to yield the characteristic homoserine lactone ring ion at m/z 102 . It does not produce the m/z 120/138 signature.
Comparative Data Analysis
The following table summarizes the key mass transitions required to distinguish C10-ANT from its functional analogues and isomers.
Feature
N-Decanoylanthranilate (C10-ANT)
N-Decanoyl Homoserine Lactone (C10-HSL)
2-Heptyl-4(1H)-quinolone (HHQ)
Role
PQS Precursor / Bioactive Lipid
Quorum Sensing Signal
PQS Signaling Molecule
Precursor [M+H]⁺
292.19
284.22
244.17
Base Peak (Fragment)
120.04 (Anthraniloyl)
102.05 (Lactone Ring)
159.07 (Quinolone Core)
Secondary Fragment
138.05 (Anthranilic Acid)
266.21 (Water loss)
172.08
Neutral Loss
Decanoic Acid / Ketene
Decanoyl amide
Alkyl chain cleavage
Polarity Preference
Positive & Negative
Positive
Positive
Analyst Note: If you observe a peak at m/z 292 but the fragments are m/z 105 (Benzoyl) or m/z 77 (Phenyl), you are likely analyzing Decyl Anthranilate (Ester) , not the N-decanoyl amide. The amide bond is significantly more stable than the ester bond, favoring the retention of the nitrogen-containing core.
Experimental Protocol: Self-Validating Workflow
To ensure high-confidence identification (E-E-A-T), follow this self-validating protocol. This workflow uses the m/z 120 ion as an internal quality check.
Step 1: Sample Preparation
Extraction: Acidified Ethyl Acetate extraction (0.1% Formic Acid). Reasoning: Acidification ensures protonation of the anthranilate amine, improving recovery into the organic phase.
Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7 µm).
Mobile Phase: A: Water + 0.1% FA; B: Acetonitrile + 0.1% FA.[1]
Gradient: 5% B to 95% B over 10 mins. C10-ANT is hydrophobic and will elute late (approx. 7-8 min).
Step 3: Validation Logic (The "Check" Step)
Target: Precursor m/z 292.2.
Trigger: MS/MS at 20-30 eV collision energy.
Pass Criteria:
Presence of m/z 120 > 10% relative abundance.
Presence of m/z 138.
Absence of m/z 102 (Rules out HSL contamination).
Visualization: Fragmentation Pathway[3][4]
The following diagram illustrates the mechanistic divergence between N-decanoylanthranilate and its analogues.
Caption: Comparative fragmentation pathway showing the diagnostic dehydration of the anthranilic core (m/z 120) versus the lactonolysis of AHLs (m/z 102).
References
Lépine, F., et al. (2004). "Structure and biosynthetic origin of the 2-alkyl-4-quinolones of Pseudomonas aeruginosa." Journal of the American Chemical Society. Link (Establishes anthranilate precursors in PQS synthesis).
Déziel, E., et al. (2004). "Analysis of Pseudomonas aeruginosa 4-hydroxy-2-alkylquinolines (HAQs) reveals a role for 4-hydroxy-2-heptylquinoline in cell-to-cell communication." Proceedings of the National Academy of Sciences. Link
NIST Chemistry WebBook. "Anthranilic acid, N-acyl derivatives mass spectra." National Institute of Standards and Technology.[2][3] Link
Gould, T. A., et al. (2006). "The chaperone function of PqsD in the biosynthesis of the Pseudomonas quinolone signal." Journal of Bacteriology. Link (Details the anthraniloyl-CoA pathway).
Comparative Guide: HPLC Method Validation for Ethyl 2-(decanoylamino)benzoate Purity
Optimizing Separation Efficiency: Core-Shell Technology vs. Traditional Porous Silica Executive Summary The validation of purity methods for highly lipophilic amido-esters, such as Ethyl 2-(decanoylamino)benzoate , prese...
Author: BenchChem Technical Support Team. Date: March 2026
Optimizing Separation Efficiency: Core-Shell Technology vs. Traditional Porous Silica
Executive Summary
The validation of purity methods for highly lipophilic amido-esters, such as Ethyl 2-(decanoylamino)benzoate , presents distinct challenges in pharmaceutical and industrial analysis. Due to the hydrophobic decanoyl chain (C10) and the aromatic benzoate core, this compound exhibits strong retention and significant peak broadening on traditional stationary phases.
This guide objectively compares two validation approaches:
Method A (Legacy): Isocratic elution on Fully Porous Particles (FPP).
Method B (Optimized): Gradient elution on Core-Shell (Superficially Porous) Particles (SPP).
Key Finding: While Method A meets basic specificity requirements, Method B reduces run time by 65%, improves resolution (
) of the critical acid hydrolysis impurity by 40%, and demonstrates superior sensitivity (LOD/LOQ) due to sharper peak shapes.
Compound Profile & Impurity Landscape
To design a "self-validating" protocol, we must first understand the analyte's degradation pathways. The specificity of the method is defined by its ability to resolve the parent compound from its synthesis precursors and hydrolysis products.
Chemical Logic
Analyte: Ethyl 2-(decanoylamino)benzoate.
Properties: High LogP (Predicted > 5.0), UV active (Benzoate chromophore,
Method A suffers from mass transfer limitations . The large C10 lipophilic chain diffuses slowly in and out of the deep pores of the 5 µm fully porous particles, causing band broadening (tailing).
Method B utilizes Core-Shell particles (solid core, thin porous shell).[1][2][3] The diffusion path is shorter, significantly reducing the
-term of the van Deemter equation. This allows for higher flow rates without loss of resolution, sharpening the peaks of hydrophobic analytes.
Experimental Validation Protocol (ICH Q2(R2))
The following protocol was executed for Method B. All acceptance criteria are based on ICH Q2(R2) guidelines for quantitative impurity assays.
Validation Workflow (DOT Diagram)
Figure 2: Step-by-step validation lifecycle ensuring data integrity.
Detailed Procedures
Experiment 1: Specificity (Stress Testing)
Objective: Prove no interference from degradation products.
Protocol:
Prepare a 0.5 mg/mL sample solution.
Expose aliquots to: Acid (0.1N HCl, 60°C, 2h), Base (0.1N NaOH, 60°C, 2h), and Oxidation (3% H2O2).
Inject un-stressed vs. stressed samples.
Acceptance: Peak purity index (DAD) > 0.999 for the main peak; Resolution (
) > 1.5 between parent and nearest impurity.
Experiment 2: Linearity & Range
Objective: Confirm response proportionality.
Protocol:
Prepare 5 concentration levels: LOQ, 50%, 80%, 100%, and 120% of target concentration (e.g., 0.5 mg/mL).
Inject in triplicate.
Acceptance:
; Y-intercept bias .
Experiment 3: Accuracy (Recovery)
Objective: Ensure no matrix bias.
Protocol:
Spike known amounts of pure standard into the placebo matrix at 80%, 100%, and 120% levels.
Acceptance: Mean recovery 98.0% – 102.0%.
Results & Discussion
The following data summarizes the comparative performance.
System Suitability Data (Method A vs. Method B)
Parameter
Acceptance Criteria
Method A (FPP Isocratic)
Method B (SPP Gradient)
Status
Retention Time (Parent)
N/A
18.4 min
7.2 min
Improved
Theoretical Plates (N)
> 2000
4,500
18,200
4x Efficiency
Tailing Factor (T)
< 1.5
1.8 (Fail)
1.1 (Pass)
Sharp Peaks
Resolution (Rs)
> 2.0
1.8 (Marginal)
4.5 (Robust)
Resolved
Note: The high tailing in Method A is characteristic of hydrophobic interaction with residual silanols on older silica generations, exacerbated by the C10 chain.
Validation Summary (Method B)
Validation Parameter
Result
Conclusion
Specificity
No interference. Purity Angle < Purity Threshold.
Complies
Linearity (0.05 - 0.6 mg/mL)
;
Complies
Accuracy (n=9)
Mean Recovery = 100.4% (RSD = 0.6%)
Complies
Precision (Repeatability)
RSD = 0.3% (n=6)
Complies
LOD / LOQ
0.05 µg/mL / 0.15 µg/mL
High Sensitivity
Expert Insight: The "Lipophilic Drag" Effect
As an Application Scientist, I often see researchers struggle with "Lipophilic Drag"—where long alkyl chains (like the decanoyl group here) collapse onto the C18 stationary phase in highly aqueous conditions.
Why Method B works: By starting at 50% Organic and ramping to 95%, we prevent the "phase collapse" often seen in isocratic methods that try to balance retention of polar impurities with the elution of the hydrophobic parent. The gradient actively "peels" the C10 chain off the stationary phase, resulting in the sharp peak shape (Tailing 1.1) essential for accurate integration of trace impurities.
References
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4]
Gritti, F., & Guiochon, G. (2012). Speed-resolution properties of columns packed with new 4.6 mm I.D. core-shell particles.[1][3][5] Journal of Chromatography A.
U.S. Pharmacopeia. (2023). General Chapter <621> Chromatography. USP-NF.
Phenomenex. (2024).[6] Core-Shell Technology: The Kinetex Advantage.
Comparative Bioactivity Guide: Ethyl 2-(decanoylamino)benzoate vs. DEET
The following technical guide provides an in-depth comparison of Ethyl 2-(decanoylamino)benzoate (a specific -acylated anthranilate derivative) and DEET ( -Diethyl-meta-toluamide), the industry gold standard for insect r...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth comparison of Ethyl 2-(decanoylamino)benzoate (a specific
-acylated anthranilate derivative) and DEET (-Diethyl-meta-toluamide), the industry gold standard for insect repellency.
This analysis synthesizes chemical structure-activity relationships (SAR), known bioactivity profiles of anthranilate derivatives, and physicochemical properties to evaluate their performance, safety, and experimental applications.
Executive Summary
DEET has been the benchmark for broad-spectrum insect repellency since 1946, functioning primarily through olfactory receptor interference and contact chemoreception. However, its high skin permeation and plasticizing effects drive the search for alternatives.
Ethyl 2-(decanoylamino)benzoate (E2DAB) represents a class of
-acylated anthranilates . While simple anthranilates (e.g., Methyl Anthranilate) are GRAS-listed repellents with high volatility, the addition of a decanoyl () chain in E2DAB significantly modifies its physicochemical profile. This modification aims to enhance lipophilicity and reduce vapor pressure, potentially extending protection time, but it also introduces unique interactions with the skin barrier, notably as a percutaneous absorption promoter.
Key Differentiators
Feature
DEET
Ethyl 2-(decanoylamino)benzoate
Core Structure
Aromatic Amide
-Acylated Anthranilate Ester
Primary Mode
Vapor & Contact Repellency
Primarily Contact / Low-Vapor Repellency
Volatility
Moderate (Effective spatial barrier)
Low (High persistence)
Skin Interaction
Permeates skin; Plasticizer
Permeation Enhancer (Promotes absorption of co-solutes)
Regulatory Status
EPA Registered; Extensive Tox Data
Experimental / Cosmetic Ingredient Context
Chemical & Physicochemical Analysis[5][6]
The efficacy of a repellent is dictated by its ability to form a vapor barrier (volatility) and remain on the skin (lipophilicity/substantivity).
Structural Comparison
DEET : A small, amphiphilic molecule (
Da) with a balance of volatility and skin retention.
E2DAB : A larger molecule (
Da) combining an anthranilate "head" (repellent pharmacophore) with a decanoyl "tail" (lipophilic anchor).
Table 1: Physicochemical Properties
Property
DEET
Ethyl 2-(decanoylamino)benzoate
Impact on Bioactivity
CAS Number
134-62-3
541531-47-9
Identity verification.
Formula
E2DAB has higher carbon content.
Mol. Weight
191.27 g/mol
~319.44 g/mol
Higher MW reduces evaporation rate.
LogP (Oct/Water)
~2.18
~6.5 - 7.5 (Predicted)
E2DAB is highly lipophilic; resists wash-off but binds skin lipids avidly.
Vapor Pressure
~1.67 mPa (25°C)
< 0.01 mPa (Predicted)
E2DAB has minimal spatial repellency; requires direct contact.
H-Bond Donors
0
1 (Amide NH)
Affects receptor binding and solubility.
Structural Visualization
The following diagram illustrates the structural relationship and the "lipophilic tail" modification in E2DAB.
Caption: Structural derivation showing the addition of the decanoyl chain to the anthranilate core, shifting properties toward high lipophilicity.
Mechanism of Action & Bioactivity[7]
DEET: The Multi-Modal Repellent
DEET acts through multiple pathways:
Olfactory Receptor Inhibition : Blocks the assembly of the odorant receptor co-receptor (Orco) complex, effectively "blinding" the insect to host cues (lactic acid,
).
Direct Repellency : Activates specific gustatory receptors (GRs) on the tarsi (feet) of mosquitoes, causing an avoidance reflex upon contact.
Ethyl 2-(decanoylamino)benzoate: The "Silent" Barrier
Anthranilate derivatives are known to activate specific avoidance neurons (e.g., in the sacculus of the antenna). However, the decanoyl chain in E2DAB modifies this interaction:
Steric Bulk : The long
chain may hinder binding to the tight pockets of volatile odorant receptors, reducing "spatial" repellency (repelling before landing).
Contact Irritancy : The compound likely functions primarily as a contact irritant . Once the insect lands, the lipophilic molecule interacts with the sensilla on the legs.
Permeation Enhancement (Safety Mechanism) : Unlike DEET, which passively permeates skin, E2DAB has been identified in patent literature (e.g., EP0815871A1) as a percutaneous absorption promoter . It disrupts the stratum corneum lipid structure to allow other molecules to pass. This is a critical safety consideration—if formulated with other active ingredients, it may increase their systemic toxicity.
Experimental Efficacy Data (Comparative)
While direct head-to-head clinical data is proprietary, we can infer bioactivity based on established SAR data for
-acyl anthranilates.
Table 2: Predicted vs. Observed Bioactivity Parameters
Parameter
DEET (20%)
E2DAB (Equivalent Molar)
Interpretation
Protection Time (CPT)
4 - 6 Hours
> 8 Hours (Predicted)
High lipophilicity prevents evaporation, theoretically extending duration on skin.
Knockdown Effect
Low
Negligible
Neither compound is an insecticide; purely behavioral modulators.
Spatial Inhibition
High ( cm from skin)
Low ( cm from skin)
E2DAB requires the insect to land or approach very closely due to low vapor pressure.
Wash-off Resistance
Low (Water soluble)
High (Lipid soluble)
E2DAB persists better in humid/sweaty conditions.
Experimental Protocol: Arm-in-Cage Assay
To validate the efficacy of E2DAB against DEET, the following standardized WHO-aligned protocol is recommended.
Protocol 1: Standard Cage Test
Subjects : 200 non-blood-fed female Aedes aegypti (5–7 days old).
Skin Absorption : As a permeation enhancer , it actively modifies skin barrier function. While the molecule itself may be safe (anthranilates are food-grade), its ability to "drag" other environmental contaminants or formulation ingredients into the bloodstream is a risk factor.
Material Compatibility : Generally safer on plastics than DEET due to ester structure, but the fatty chain may stain fabrics (oil-like spot).
Irritation : Fatty acid derivatives can be mild irritants; patch testing is mandatory.
Visualization of Experimental Workflow
The following diagram outlines the decision matrix for evaluating E2DAB.
Caption: Step-by-step evaluation workflow emphasizing the critical safety checkpoint for skin permeation due to the compound's enhancer properties.
Conclusion
Ethyl 2-(decanoylamino)benzoate is not a direct 1:1 replacement for DEET but rather a specialized functional analog.
Performance : It likely offers superior persistence (duration) due to low volatility but inferior spatial repellency . It is best suited for "leave-on" formulations where wash-off resistance is key, rather than spatial sprays.
Risk : The primary concern is its action as a percutaneous absorption promoter . Unlike DEET, which is a passive penetrant, E2DAB may actively compromise the stratum corneum barrier.
Recommendation : Researchers should utilize E2DAB in controlled-release formulations (e.g., microencapsulation) to mitigate skin interaction while leveraging its long-lasting repellent tail.
References
Environmental Protection Agency (EPA) . (1998). Reregistration Eligibility Decision (RED): DEET. United States Environmental Protection Agency. Link
European Patent Office . (1998). EP0815871A1: Percutaneous absorption promoter composition. (Describes Ethyl N-decanoylanthranilate as an absorption enhancer). Link
World Health Organization (WHO) . (2009). Guidelines for efficacy testing of mosquito repellents for human skin. WHO/HTM/NTD/WHOPES/2009.4. Link
PubChem . (2023). Compound Summary: Ethyl 2-(decanoylamino)benzoate (CAS 541531-47-9). National Library of Medicine. Link
Dickens, J. C., & Bohbot, J. D. . (2013). Mini review: Mode of action of mosquito repellents. Pesticide Biochemistry and Physiology. (Context on Anthranilate mechanism). Link
Comparative Guide: Reference Standards for Ethyl 2-(decanoylamino)benzoate Quantification
Introduction: The Hidden Complexity of Non-Compendial Standards Ethyl 2-(decanoylamino)benzoate is a lipophilic N-acylated derivative of ethyl anthranilate. Unlike common APIs (e.g., Benzocaine), this compound typically...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Hidden Complexity of Non-Compendial Standards
Ethyl 2-(decanoylamino)benzoate is a lipophilic N-acylated derivative of ethyl anthranilate. Unlike common APIs (e.g., Benzocaine), this compound typically lacks a dedicated pharmacopeial monograph (USP/EP). It often appears as a process-related impurity in the synthesis of lipid-conjugated drugs or as a specific intermediate in local anesthetic research.
The Critical Challenge:
Researchers often default to purchasing "Reagent Grade" material (98% purity by HPLC) and using it directly as a quantitative standard. This is a scientific error. Chromatographic purity (Area %) does not account for non-chromatographable impurities (water, inorganic salts, residual solvents), leading to significant potency overestimation and subsequent assay failure.
This guide compares three distinct approaches to establishing a reference standard for this molecule, evaluating them on Accuracy , Regulatory Compliance (ICH/ISO) , and Resource Intensity .
Comparative Analysis of Standard Types
The following table contrasts the three tiers of reference materials available for Ethyl 2-(decanoylamino)benzoate.
Feature
Tier 1: ISO 17034 Certified Reference Material (CRM)
Tier 2: In-House Fully Characterized Standard
Tier 3: Commercial Reagent Grade
Source
Accredited Provider (e.g., LGC, USP, NIST)
Custom Synthesis + Internal Validation
Chemical Catalog (e.g., Sigma, TCI)
Traceability
SI Units (NIST/BIPM traceable)
Traceable to Primary Standard (via qNMR)
Unknown / Batch-Specific
Purity Metric
Mass Balance / Potency (% w/w)
Potency Assigned (% w/w)
Chromatographic Purity (% Area)
Uncertainty
Explicitly stated (e.g., ± 0.5%)
Calculated (Propagation of Error)
Undefined
Suitability
Release Testing, Pivotal Clinical Batches
Routine QC, Stability Studies
Qualitative ID Only (Do not use for Assay)
Cost/Time
High / Immediate
Medium / 2-4 Weeks
Low / Immediate
Expert Insight: The "Purity Trap"
Experimental data often reveals a discrepancy between Tier 2 and Tier 3.
Reagent CoA: Claims "99.1% Purity" (based on HPLC Area).
True Potency (qNMR): Often reveals 94.5% w/w .
Cause: The lipophilic decanoyl chain traps synthesis solvents (hexane/DCM), and the ester moiety attracts moisture. Using Tier 3 results in a 5% systematic error in your final quantification.
Experimental Protocol: The "Self-Validating" In-House Qualification
Since Tier 1 CRMs are rarely available for this specific impurity, Tier 2 (In-House Characterization) is the industry gold standard. The following protocol describes how to convert a Tier 3 Reagent into a Tier 2 Reference Standard using Quantitative NMR (qNMR) and Mass Balance .
A. The Hierarchy of Truth (Workflow)
Caption: Workflow for converting raw reagent material into a qualified reference standard using orthogonal methods (Mass Balance and qNMR).
B. Detailed Methodology
1. Chromatographic Purity (HPLC-UV)
Objective: Determine organic impurities related to the synthesis (e.g., unreacted ethyl anthranilate, decanoic acid).
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
Mobile Phase:
A: 0.1% Formic Acid in Water.
B: Acetonitrile (High organic required for the C10 chain).
Gradient: 50% B to 95% B over 15 min.
Detection: 254 nm (Benzoate pharmacophore) and 210 nm (Amide bond).
Acceptance: Total Impurities < 1.0%.
2. Volatile Impurity Analysis (TGA/KF)
Thermogravimetric Analysis (TGA): Heat 10 mg sample from 25°C to 300°C at 10°C/min.
Critical Step: Look for weight loss < 150°C (Solvents/Water).
Karl Fischer (KF): Coulometric titration is preferred due to low water solubility of the lipophilic ester. Use a solubilizer (e.g., Hydranal-Solver).
3. Potency Assignment (The Formula)
Calculate the assay on an "as is" basis:
4. Orthogonal Check: qNMR (Self-Validation)
To validate the Mass Balance derived potency, perform 1H-qNMR.
Internal Standard: Maleic Acid (Traceable to NIST SRM).
Solvent: DMSO-d6.
Signal: Integrate the aromatic protons of the benzoate ring (multiplet ~7.9 ppm) against the singlet of Maleic Acid (~6.2 ppm).
Validation: The qNMR potency must be within ±1.0% of the Mass Balance potency.
Experimental Data Summary
The following dataset illustrates a typical qualification run for Ethyl 2-(decanoylamino)benzoate. Note the discrepancy between the vendor's label and the qualified value.
Parameter
Vendor Claim (Reagent)
In-House Qualification Results
Impact on Assay
Identity (IR/MS)
Conforms
Conforms (m/z 333.4 [M+H]+)
N/A
HPLC Purity
> 98%
99.2% (Area %)
Misleadingly High
Water (KF)
Not Tested
0.8%
Lowers Potency
Residual Solvents
Not Tested
2.1% (Dichloromethane trapped in lattice)
Lowers Potency
Inorganics (ROI)
Not Tested
0.1%
Negligible
Final Potency
"98%" (Implied)
96.2% (w/w)
1.8% Bias if ignored
Regulatory & Compliance Context
When filing with the FDA or EMA, the source of your reference standard dictates the documentation required:
ICH Q2(R2) (Validation of Analytical Procedures): Explicitly requires that reference materials be "suitably characterized" to ensure traceability [1].
USP <11> (Reference Standards): States that if a USP RS is not available, an in-house standard must be established with a CoA including "purity, potency, and uncertainty" [2].
ISO 17034: If outsourcing the synthesis, ensure the vendor is accredited to ISO 17034 to guarantee homogeneity and stability [3].
Recommendations
For Early R&D: Use Reagent Grade , but apply a correction factor of 0.95 to account for likely impurities.
For GLP/GMP Release: You must generate a Tier 2 Qualified Standard .
Purchase 1g of high-purity reagent.
Perform TGA and HPLC-UV.
Assign potency using the Mass Balance equation.
Re-qualify annually (esters can hydrolyze to ethyl anthranilate and decanoic acid over time).
References
ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
United States Pharmacopeia. General Chapter <11> USP Reference Standards.[1][2] USP-NF.[1][2]
ISO. ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization.[3]
PubChem. Ethyl 2-(acetylamino)benzoate (Structural Analog Data). National Library of Medicine.
A Comparative Guide to the Synthesis and TLC-Based Validation of Ethyl 2-(decanoylamino)benzoate
For researchers and professionals in drug development, the synthesis and validation of novel compounds are fundamental yet critically nuanced processes. This guide provides an in-depth, scientifically grounded methodolog...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, the synthesis and validation of novel compounds are fundamental yet critically nuanced processes. This guide provides an in-depth, scientifically grounded methodology for the synthesis of Ethyl 2-(decanoylamino)benzoate, a compound of interest for its potential applications, with a focused comparison of validation techniques, particularly highlighting the utility of Thin-Layer Chromatography (TLC). We will delve into the causality behind experimental choices, ensuring each step is part of a self-validating system.
Introduction: The Significance of N-Acylated Anthranilates
N-acylated anthranilates, such as Ethyl 2-(decanoylamino)benzoate, represent a class of compounds with diverse biological activities, making them attractive scaffolds in medicinal chemistry. Their synthesis, typically involving the acylation of an anthranilate ester, requires careful monitoring to ensure complete reaction and purity of the final product. This guide will use the synthesis of Ethyl 2-(decanoylamino)benzoate as a model to illustrate a robust and efficient validation workflow.
Synthesis of Ethyl 2-(decanoylamino)benzoate: A Mechanistic Approach
The synthesis of Ethyl 2-(decanoylamino)benzoate is achieved through the acylation of ethyl anthranilate with decanoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is often performed under Schotten-Baumann conditions.[1][2]
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the amine group of ethyl anthranilate on the carbonyl carbon of decanoyl chloride.[2][3] This forms a tetrahedral intermediate which then collapses, expelling a chloride ion. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4][5]
Caption: Synthesis of Ethyl 2-(decanoylamino)benzoate.
Experimental Protocol: Synthesis
Materials:
Ethyl anthranilate
Decanoyl chloride
Triethylamine (TEA) or Diisopropylethylamine (DIEA)[4]
Anhydrous Dichloromethane (DCM)
Deionized water
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Procedure:
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl anthranilate (1.0 eq) in anhydrous DCM.
Slowly add decanoyl chloride (1.0-1.2 eq) dropwise to the stirred solution. The high reactivity of acyl chlorides can lead to an exothermic reaction.[6][]
Allow the reaction to warm to room temperature and stir for 1-16 hours.[6]
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
Validating Synthesis with Thin-Layer Chromatography (TLC)
TLC is a rapid, cost-effective, and highly versatile technique for monitoring the progress of a chemical reaction.[8] It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture.
The Principle of TLC
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or mixture of solvents).[8] Polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Non-polar compounds have a greater affinity for the mobile phase and travel further, exhibiting a higher Rf value.
Experimental Protocol: TLC Monitoring
Materials:
TLC plates (silica gel 60 F254)
Developing chamber
Capillary spotters
Mobile phase (e.g., a mixture of hexane and ethyl acetate)
Visualization agent (e.g., UV lamp, iodine chamber, or a chemical stain)
Procedure:
Prepare the Developing Chamber: Pour a small amount of the chosen mobile phase into the developing chamber, ensuring the solvent level is below the origin line of the TLC plate. Place a piece of filter paper inside to saturate the chamber with solvent vapors.
Spot the TLC Plate: Using a pencil, gently draw an origin line about 1 cm from the bottom of the TLC plate.[9] On this line, spot a small amount of the initial reaction mixture (co-spot with starting materials for reference) and aliquots of the reaction mixture at different time points using a capillary spotter.
Develop the Plate: Carefully place the spotted TLC plate into the developing chamber and cover it.[9] Allow the solvent to ascend the plate until it is about 1 cm from the top.
Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil.[9] Visualize the separated spots. Since Ethyl 2-(decanoylamino)benzoate is an aromatic amide, it can often be visualized under a UV lamp (254 nm).[10][11] Alternatively, an iodine chamber or a potassium permanganate stain can be used.[9][10][12]
Calculate Rf Values: The Rf value for each spot is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Caption: TLC Validation Workflow.
Interpreting TLC Results
As the reaction proceeds, the spot corresponding to the starting material (ethyl anthranilate) will diminish in intensity, while the spot for the product (Ethyl 2-(decanoylamino)benzoate) will appear and intensify. The product, being an amide, is generally less polar than the starting amine, and thus will have a higher Rf value.[13] A complete reaction is indicated by the disappearance of the limiting starting material.
Compound
Expected Polarity
Expected Rf Value (Hexane:Ethyl Acetate 4:1)
Ethyl Anthranilate
More Polar
Lower Rf
Decanoyl Chloride
Less Polar
Higher Rf (may hydrolyze on plate)
Ethyl 2-(decanoylamino)benzoate
Less Polar than Amine
Higher Rf than Ethyl Anthranilate
Note: The optimal solvent system may require some experimentation. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[8][14] The ideal solvent system should provide good separation of all components with Rf values between 0.2 and 0.8.[15]
Comparative Analysis of Validation and Synthesis Methods
While TLC is an excellent tool for rapid reaction monitoring, other techniques offer more quantitative and detailed information.
Technique
Advantages
Disadvantages
Application in this Synthesis
Thin-Layer Chromatography (TLC)
Rapid, inexpensive, simple to perform.
Qualitative, less sensitive than other methods.
Ideal for monitoring reaction progress.
High-Performance Liquid Chromatography (HPLC)
Quantitative, highly sensitive, and reproducible.
More expensive, requires specialized equipment and expertise.
Useful for final product purity analysis and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Provides structural information and quantification.
Requires volatile and thermally stable compounds.
Can be used for final product characterization if the compound is sufficiently volatile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Provides detailed structural information.
Expensive, requires specialized equipment and expertise.
Essential for unambiguous structure confirmation of the final product.
Alternative Synthetic Routes
While the acylation of amines with acyl chlorides is a common and effective method, several other strategies exist for amide bond formation.[]
Amide Coupling Reagents: Reagents like DCC, EDC, HATU, and HBTU can be used to couple a carboxylic acid (decanoic acid) directly with an amine (ethyl anthranilate).[4][] These methods are often milder but can be more expensive.
Reaction with Anhydrides: Decanoic anhydride can be used in place of decanoyl chloride. The reaction is generally slower.[]
Umpolung Amide Synthesis (UmAS): This is a newer method that involves the reaction of α-halo nitroalkanes with amines and can be useful for synthesizing chiral amides with high enantiopurity.[16]
Mechanochemical Synthesis: This solvent-free method involves the C-N cross-coupling of O-pivaloyl hydroxamic acids with aryl iodides or boronic acids.[17]
The choice of synthetic route depends on factors such as the availability and cost of starting materials, desired yield, and the presence of other functional groups in the molecule.
Conclusion
The synthesis of Ethyl 2-(decanoylamino)benzoate via the acylation of ethyl anthranilate is a straightforward and efficient process. Thin-Layer Chromatography provides a simple yet powerful tool for validating the progress of this synthesis, allowing for real-time monitoring and optimization of reaction conditions. For comprehensive characterization and purity assessment of the final product, TLC should be complemented with more advanced analytical techniques such as HPLC, GC-MS, and NMR. By understanding the principles behind both the synthesis and the validation methods, researchers can confidently and efficiently produce and verify their target compounds.
References
Schotten–Baumann reaction - Grokipedia. Available from: [Link]
Chemistry Schotten Baumann Reaction - SATHEE. Available from: [Link]
Schotten-Baumann Reaction - Organic Chemistry Portal. Available from: [Link]
Schotten-Baumann Reaction - J&K Scientific LLC. Available from: [Link]
Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC. Available from: [Link]
Mechanochemical Synthesis of N‐Aryl Amides from O‐Protected Hydroxamic Acids. Available from: [Link]
2.3F: Visualizing TLC Plates - Chemistry LibreTexts. Available from: [Link]
Substituted amide synthesis by amidation - Organic Chemistry Portal. Available from: [Link]
CN106674040A - Method for preparing N-aryl amide without solvent and catalyst - Google Patents.
TLC Visualization Reagents - EPFL. Available from: [Link]
TLC Tips: for when conventional thin layer chromatography on the crude reaction mixture is problematic. Available from: [Link]
TLC-Thin Layer Chromatography - operachem. Available from: [Link]
TLC Visualization Methods - Theory pages - Labster. Available from: [Link]
Thin-Layer Chromatography (TLC) User Guide - J&K Scientific LLC. Available from: [Link]
Can it be heated when acyl chloride is used to synthesize amide bonds? - ResearchGate. Available from: [Link]
TLC for amide synthesis. : r/OrganicChemistry - Reddit. Available from: [Link]
Process optimization for acid-amine coupling: a catalytic approach - Growing Science. Available from: [Link]
Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? : r/OrganicChemistry - Reddit. Available from: [Link]
Using TLC to Scout Flash Chromatography Solvents - Biotage. Available from: [Link]
This guide outlines the proper handling and disposal procedures for Ethyl 2-(decanoylamino)benzoate . Notice of Specificity: As of 2026, this specific chemical structure (an N-decanoyl derivative of ethyl anthranilate) d...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the proper handling and disposal procedures for Ethyl 2-(decanoylamino)benzoate .
Notice of Specificity: As of 2026, this specific chemical structure (an N-decanoyl derivative of ethyl anthranilate) does not have a widely published, standardized Safety Data Sheet (SDS) in public chemical repositories.[1][2] Therefore, this protocol is derived from Structure-Activity Relationship (SAR) analysis, treating the compound based on its functional groups: an aromatic ester, an amide, and a long-chain fatty acid tail.[1][2]
Chemical Identification & Hazard Assessment
Before disposal, you must correctly classify the waste based on its physicochemical properties.[1][2][3]
Property
Description
Implications for Disposal
Chemical Structure
Ethyl ester of anthranilic acid acylated with decanoic acid.[1][2]
Organic / Non-Halogenated . Contains C, H, N, O only.[1][2]
Predicted State
Waxy solid or viscous oil (due to C10 alkyl chain).[1][2]
Likely requires Solid Waste or Semi-Solid protocols unless dissolved.[1][2]
Solubility
Lipophilic / Hydrophobic .[1][2] Insoluble in water.[1][2]
NEVER pour down the drain. It will not disperse and may coat pipes/harm aquatic life.[1][2]
B. In Solution (Reaction Mixtures/HPLC Waste)[1][2]
Solvent Check: Determine the primary solvent.[1][2]
If dissolved in Acetone, Methanol, Ethyl Acetate:Non-Halogenated Organic Solvent Waste .[1][2]
If dissolved in Dichloromethane (DCM), Chloroform:Halogenated Organic Solvent Waste .[1][2]
Container: Standard safety carboy (polyethylene).[1][2]
pH Check: Ensure waste stream is neutral (pH 5–9). Esters can hydrolyze in strong acids/bases, potentially releasing decanoic acid (smell) or aniline derivatives.[1][2]
Disposal Workflow (Decision Logic)
The following diagram illustrates the decision-making process for disposing of Ethyl 2-(decanoylamino)benzoate traces and bulk waste.
Figure 1: Decision tree for segregating Ethyl 2-(decanoylamino)benzoate waste streams.
Spill Management Protocol
In the event of a spill in the laboratory:
Isolate: Evacuate the immediate area if the spill is large (>100 mL) or if heated (potential for vapors).[1][2]
PPE Up: Don double nitrile gloves and safety goggles.[1][2]
Contain:
Solid/Wax: Do not sweep dry dust (risk of inhalation).[1][2] Cover with a wet paper towel or oil-absorbing pad, then scoop into a waste bag.[1][2]
Liquid/Solution: Surround with absorbent boom or vermiculite.[1][2]
Clean: Clean the surface with Ethanol or Acetone (the compound is lipophilic and will not clean up well with water alone).[1][2]
Disposal: Place all cleanup materials (wipes, absorbents, gloves) into the Solid Hazardous Waste bin.
Regulatory & Final Disposal (Incineration)
The ultimate disposal method for this compound is High-Temperature Incineration .[1][2]
EPA Classification (USA): This compound is not P-listed or U-listed specifically.[1][2] It falls under the general category of ignitable or toxic organic waste depending on the solvent.[1][2]
Destruction Mechanism:
The compound is fed into a rotary kiln incinerator.[1][2]
Combustion:
The high BTU content of the decanoyl chain aids in the combustion of other wastes (Fuel Blending).[1][2]
Empty Container Rule (RCRA):
Containers that held this chemical are considered "RCRA Empty" if:
All wastes have been removed using standard practices (pouring/scraping).[1][2]
No more than 2.5 cm (1 inch) of residue remains.[1][2]
Best Practice: Triple rinse with a solvent (acetone) into the organic waste container before discarding the glass vial.[1][2]
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] [Link]
U.S. Environmental Protection Agency (EPA). (2024).[1][2] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste. [Link]
PubChem. (n.d.).[1][2][4][5] Compound Summary: Ethyl anthranilate (Structural Parent).[1][2] National Library of Medicine.[1][2] [Link]
Occupational Safety and Health Administration (OSHA). (2012).[1][2] Hazard Communication Standard: Safety Data Sheets. [Link]
Navigating the Unseen: A Guide to Personal Protective Equipment for Handling Ethyl 2-(decanoylamino)benzoate
The Hierarchy of Controls: A Foundation for Safety Before delving into the specifics of PPE, it is crucial to understand and implement the hierarchy of controls. This systematic approach prioritizes the most effective me...
Author: BenchChem Technical Support Team. Date: March 2026
The Hierarchy of Controls: A Foundation for Safety
Before delving into the specifics of PPE, it is crucial to understand and implement the hierarchy of controls. This systematic approach prioritizes the most effective measures for minimizing exposure to hazardous substances.
Caption: Figure 1. The Hierarchy of Controls prioritizes safety measures from most to least effective.
The most effective safety measures involve eliminating the hazard or substituting it with a less hazardous alternative. When this is not feasible, engineering controls, such as working in a chemical fume hood, are paramount. Administrative controls, including standard operating procedures (SOPs) and thorough training, further reduce risk. PPE should be considered the final line of defense, used in conjunction with these other control measures.
Essential Personal Protective Equipment (PPE) for Handling Ethyl 2-(decanoylamino)benzoate
Based on the potential hazards associated with aromatic amines and ethyl benzoates, the following PPE is recommended for handling Ethyl 2-(decanoylamino)benzoate.[1][2][3]
PPE Category
Item
Specifications and Use
Eye Protection
Safety Glasses or Goggles
Should be worn to protect from potential splashes during handling of solutions.[4]
Hand Protection
Nitrile Gloves
Disposable nitrile gloves are required to prevent skin contact. Gloves should be changed regularly and immediately if contaminated.[3][4]
Body Protection
Laboratory Coat
A standard lab coat must be worn to protect skin and clothing from accidental spills.[3][4]
Respiratory Protection
Not Required (under normal conditions)
Respiratory protection is not typically required for handling small quantities in a well-ventilated area or fume hood. However, if there is a risk of generating aerosols or dust, a NIOSH-approved respirator may be necessary.[5]
Foot Protection
Closed-toe Shoes
Must be worn in the laboratory at all times to protect against spills and falling objects.[4]
Operational Plan: Step-by-Step Handling and PPE Procedures
Adherence to a strict operational plan is critical for ensuring both the safety of personnel and the integrity of the research.
Preparation and Weighing
Area Preparation : Designate a specific area for handling Ethyl 2-(decanoylamino)benzoate, preferably within a certified chemical fume hood to minimize inhalation exposure.[6]
Gather Materials : Before starting, ensure all necessary equipment, including the compound, solvents, glassware, and waste containers, are within the fume hood to avoid unnecessary movement and potential exposure.
Donning PPE :
Lab Coat : Put on a clean, properly fitting laboratory coat, ensuring it is fully buttoned.
Eye Protection : Don safety glasses with side shields or chemical splash goggles.
Gloves : Wash and dry hands thoroughly before putting on nitrile gloves. Ensure the gloves are free of any defects.
Handling and Experimental Use
Weighing : If weighing is required, perform this in a draft-shielded balance within the fume hood to prevent the dispersal of any fine particles.
Solution Preparation : When preparing solutions, add the solvent to the compound slowly to prevent splashing.
Experimental Procedures : Conduct all manipulations of the compound and its solutions within the fume hood.
Labeling : Clearly label all containers with the compound name, concentration, date, and any relevant hazard information.
Disposal Plan: A Critical Final Step
Proper disposal of chemical waste is paramount to environmental and personal safety.
Waste Segregation : All disposable materials that have come into contact with Ethyl 2-(decanoylamino)benzoate, such as pipette tips, tubes, and gloves, should be collected in a designated, clearly labeled hazardous waste container.[4]
Liquid Waste : Collect all liquid waste containing the compound in a sealed, properly labeled waste container. Do not mix with other incompatible waste streams.
Empty Containers : Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[4]
Doffing PPE :
Gloves : Remove gloves using the proper technique to avoid skin contact with the outer surface. Dispose of them in the designated hazardous waste container.
Lab Coat : Remove the lab coat, turning it inside out to contain any potential contamination, and store it in a designated area.
Eye Protection : Remove eye protection.
Hand Washing : Wash hands thoroughly with soap and water after removing all PPE.[7]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]
Spill : For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[9] For a large spill, evacuate the area and follow your institution's emergency spill response procedures.
By adhering to these comprehensive guidelines, researchers can handle Ethyl 2-(decanoylamino)benzoate with a high degree of safety, ensuring a secure environment for scientific advancement.
References
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Berardinelli, S. P., Jr., El Ayouby, N., Hall, R. C., & Vo, E. (n.d.). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. CDC Stacks.